Nitrodenafil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(2-ethoxy-5-nitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O4/c1-4-6-12-14-15(21(3)20-12)17(23)19-16(18-14)11-9-10(22(24)25)7-8-13(11)26-5-2/h7-9H,4-6H2,1-3H3,(H,18,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMINGHHRIRWKPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C=CC(=C3)[N+](=O)[O-])OCC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00611630 | |
| Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
147676-99-1 | |
| Record name | Nitrodenafil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147676991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,4-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00611630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NITRODENAFIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5P17UA8F92 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Nitrodenafil mechanism of action on phosphodiesterase-5
An In-Depth Technical Guide to the Mechanism of Action of Phosphodiesterase-5 (PDE5) Inhibitors
A Note on Terminology: The topic specified "Nitrodenafil." As this is not a recognized pharmaceutical agent, this guide will focus on the extensively researched and well-understood class of Phosphodiesterase-5 (PDE5) inhibitors, using Sildenafil as the primary exemplar. The principles and mechanisms discussed are broadly applicable to other drugs in this class, such as Tadalafil and Vardenafil.
Introduction
Phosphodiesterase type 5 (PDE5) is a crucial enzyme in various physiological signaling pathways, primarily known for its role in regulating smooth muscle tone.[1] It achieves this by specifically hydrolyzing the second messenger, cyclic guanosine monophosphate (cGMP).[2] The discovery and development of selective PDE5 inhibitors, beginning with Sildenafil, marked a significant advancement in pharmacology, providing effective oral therapies for conditions like erectile dysfunction (ED) and pulmonary arterial hypertension (PAH).[3][4][5] This guide offers a detailed examination of the molecular and cellular mechanisms by which these inhibitors exert their effects, intended for researchers, scientists, and professionals in drug development. We will explore the underlying biochemistry of the cGMP pathway, the specific molecular interactions at the enzyme's active site, and the validated experimental protocols used to characterize these potent therapeutic agents.
The Physiological Role of the Nitric Oxide/cGMP Signaling Pathway
To comprehend the action of a PDE5 inhibitor, one must first understand the signaling cascade it modulates. The nitric oxide (NO)/cGMP pathway is a fundamental mechanism for inducing smooth muscle relaxation, a process critical for vasodilation.[6]
Mechanism of Signal Transduction: The process is initiated by the release of nitric oxide (NO) from endothelial cells or non-adrenergic, non-cholinergic (NANC) nerve endings, often in response to sexual stimulation or other physiological signals.[7][8] NO, a diffusible gas, traverses cell membranes and enters adjacent smooth muscle cells. Here, it binds to and activates the enzyme soluble guanylate cyclase (sGC).[9] Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) into cGMP.[10]
Elevated intracellular cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets. This cascade leads to a decrease in intracellular calcium concentrations and desensitization of the contractile machinery to calcium, culminating in smooth muscle relaxation.[11] In vascular tissues like the corpus cavernosum of the penis or the pulmonary arteries, this relaxation allows for increased blood flow.[12][13]
Signal Termination by PDE5: The physiological effects of cGMP are transient and tightly regulated. The signal is terminated by the action of phosphodiesterases, which hydrolyze the cyclic phosphate bond of cGMP, converting it to the inactive 5'-guanosine monophosphate (5'-GMP).[14][15] PDE5 is highly specific for cGMP and is the predominant PDE isoenzyme in the corpus cavernosum and pulmonary vasculature, making it a prime therapeutic target.[16][17]
Molecular Mechanism of Competitive Inhibition at the PDE5 Active Site
PDE5 inhibitors function as competitive antagonists of cGMP at the enzyme's catalytic site.[11] Their molecular structure contains a core that mimics the guanine base of cGMP, allowing them to fit snugly into the same binding pocket.[3]
The PDE5 Catalytic Domain: The catalytic domain of PDE5 is a deep pocket composed of several sub-regions.[18] The active site contains a coordinated metal ion cluster (typically zinc and magnesium) that is essential for the hydrolysis of cGMP. Key amino acid residues within this pocket form specific hydrogen bonds and hydrophobic interactions with the substrate.[19]
Inhibitor Binding and Action: A PDE5 inhibitor, such as Sildenafil, occupies this active site, preventing cGMP from binding.[9][15] By physically blocking the substrate's access to the catalytic machinery, the inhibitor effectively halts the degradation of cGMP.[3] This competitive inhibition is reversible. The consequence is a sustained elevation of intracellular cGMP levels as long as there is an upstream stimulus producing NO and, subsequently, cGMP.[16] This enhancement of the natural signaling pathway leads to a more profound and prolonged smooth muscle relaxation.[7] It is critical to recognize that PDE5 inhibitors do not initiate this pathway; they require an initial physiological stimulus (e.g., sexual arousal) to be effective.[3][16]
Quantifying Inhibitor Potency (IC50) and Selectivity
A crucial aspect of drug development is quantifying an inhibitor's potency and its selectivity for the intended target over other related enzymes.
-
Potency (IC50): The potency of an inhibitor is typically expressed as its half-maximal inhibitory concentration (IC50). This value represents the concentration of the drug required to inhibit 50% of the target enzyme's activity in vitro.[9] A lower IC50 value indicates a more potent inhibitor.[20]
-
Selectivity: There are at least 11 families of phosphodiesterases in the human body, each with different substrate specificities (cAMP or cGMP) and tissue distributions.[21] An ideal therapeutic inhibitor should be highly selective for its target enzyme to minimize off-target side effects. For PDE5 inhibitors, selectivity is particularly important with respect to:
-
PDE6: Found almost exclusively in the retina and involved in phototransduction. Cross-inhibition of PDE6 by less selective PDE5 inhibitors (like Sildenafil) can lead to transient visual disturbances.[7][21]
-
PDE11: Found in skeletal muscle, the prostate, and other tissues. Tadalafil shows some inhibition of PDE11, which has been linked to myalgia (muscle pain) in some patients.[7][19][21]
-
The causality behind prioritizing selectivity is clear: a highly selective drug ensures that the therapeutic action is localized to the target pathway, thereby providing a better safety profile and reducing the incidence of adverse effects stemming from the modulation of unintended signaling cascades.
Comparative Inhibitor Potency and Selectivity Data
The following table summarizes the in vitro IC50 values for three common PDE5 inhibitors against PDE5 and key off-target isoenzymes.
| Inhibitor | IC50 for PDE5 (nM) | Selectivity Ratio (PDE5 vs. PDE6) | Selectivity Ratio (PDE5 vs. PDE11) |
| Sildenafil | 3.7 | ~10x | >1000x |
| Vardenafil | 0.091 | ~15x | >1000x |
| Tadalafil | 1.8 | >2000x | ~7x |
Data compiled from Blount et al. (2004) and other sources. Ratios are approximate and represent the fold-selectivity for PDE5 over the other isoenzyme (higher is more selective).[22]
Core Experimental Protocols for Inhibitor Characterization
The mechanism of action of any drug must be validated through rigorous, reproducible experimental protocols. These systems are designed to be self-validating by including positive and negative controls and providing quantifiable, objective endpoints.
Protocol 1: In Vitro PDE5 Enzyme Inhibition Assay (IC50 Determination)
Causality and Rationale: This is the foundational experiment to confirm that a compound directly inhibits PDE5 enzymatic activity and to quantify its potency. By measuring the rate of cGMP hydrolysis across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC50. This protocol provides direct, unambiguous evidence of target engagement.
Methodology (Example using a Fluorescence Polarization Assay):
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor (e.g., Sildenafil) in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer (e.g., Tris-HCl with MgCl2).
-
Dilute recombinant human PDE5 enzyme to a working concentration in the reaction buffer.
-
Prepare a solution of a fluorescently-labeled cGMP analog (substrate).
-
-
Assay Plate Setup:
-
Using a multi-well microplate (e.g., a 384-well plate), perform a serial dilution of the test inhibitor to create a range of concentrations.
-
Include "no inhibitor" wells for 100% activity control (negative control).
-
Include wells with a known, potent inhibitor for 0% activity control (positive control).
-
-
Enzymatic Reaction:
-
Add the PDE5 enzyme to all wells except for a "no enzyme" blank.
-
Add the serially diluted test inhibitor to the appropriate wells.
-
Initiate the reaction by adding the fluorescent cGMP substrate to all wells.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
-
Detection and Data Analysis:
-
Stop the reaction (often by adding a stop solution containing a high-affinity binding partner for the hydrolyzed product, 5'-GMP).
-
Read the fluorescence polarization (FP) on a suitable plate reader. High FP indicates unhydrolyzed substrate (inhibition), while low FP indicates hydrolysis.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.[20]
-
Protocol 2: Structural Analysis via X-ray Crystallography
Causality and Rationale: While kinetic assays confirm that a compound inhibits PDE5, X-ray crystallography reveals how. This technique provides a high-resolution, three-dimensional structure of the inhibitor bound within the enzyme's active site. This atomic-level detail is the ultimate validation of the competitive binding mechanism and is invaluable for structure-activity relationship (SAR) studies and the rational design of new, more potent, and selective inhibitors.[19]
Methodology Overview:
-
Protein Expression and Purification: High-purity, active PDE5 catalytic domain is produced using a recombinant expression system (e.g., E. coli or insect cells) and purified via chromatography.
-
Co-crystallization: The purified PDE5 is incubated with a molar excess of the inhibitor to ensure saturation of the active sites. This protein-ligand complex is then subjected to crystallization screening under various conditions (pH, temperature, precipitants).
-
X-ray Diffraction: Once suitable crystals are grown, they are exposed to a high-intensity X-ray beam. The crystal diffracts the X-rays into a specific pattern that is recorded by a detector.
-
Structure Determination and Refinement: The diffraction pattern is computationally processed to generate an electron density map. An atomic model of the protein-inhibitor complex is built into this map and refined to yield the final, high-resolution 3D structure, revealing the precise orientation and interactions of the inhibitor within the active site.
Conclusion
The mechanism of action of PDE5 inhibitors like Sildenafil is a well-defined example of targeted pharmacological intervention. By competitively inhibiting the PDE5 enzyme, these drugs prevent the degradation of cGMP, thereby amplifying the natural NO/cGMP signaling pathway responsible for smooth muscle relaxation and vasodilation.[3][16] The therapeutic success of these agents is grounded in the high concentration of PDE5 in target tissues and the ability to design molecules with sufficient potency and selectivity.[1][7] The characterization of this mechanism, from cellular signaling pathways to atomic-level interactions, has been made possible by a suite of robust and self-validating experimental protocols, including enzyme kinetic assays and X-ray crystallography, which together provide a comprehensive and trustworthy understanding of how these important drugs work.
References
-
Corbin, J. D. (2004). Mechanisms of action of PDE5 inhibitors. International Journal of Clinical Practice, 58(s142), 11-16. [Link]
-
Blount, M. A., Beasley, A., Zoraghi, R., Sekhar, K. R., Bessay, E. P., Francis, S. H., & Corbin, J. D. (2004). Binding of tritiated sildenafil, vardenafil, or tadalafil to phosphodiesterase-5 from human corpus cavernosum. Journal of Urology, 172(5 Pt 1), 2058-2062. [Link]
-
Medical News Today. (2023). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today. [Link]
-
Wikipedia. (2024). Phosphodiesterase type 5 inhibitor. Wikipedia. [Link]
-
Urology-textbook.com. (n.d.). Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. Urology Textbook. [Link]
-
Centro Global de Ciudades. (2025). How Do Sex Pills Work? Science Behind Male Enhancement. Centro Global de Ciudades. [Link]
-
Kilic, O., et al. (2018). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1368-1386. [Link]
-
Shindel, A. W. (2019). Novel Oral Pharmacotherapies for ED: Are PDE5 Inhibitors the Final Answer? Grand Rounds in Urology. [Link]
-
Ahmed, W. S., Geethakumari, A. M., & Biswas, K. H. (2021). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. Biomedicine & Pharmacotherapy, 134, 111128. [Link]
-
National Center for Biotechnology Information. (2023). Sildenafil. StatPearls. [Link]
-
Lee, H., et al. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Food and Chemical Toxicology, 115, 34-40. [Link]
-
National Center for Biotechnology Information. (2024). Tadalafil. StatPearls. [Link]
-
ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. [Link]
-
Klee, S., et al. (2006). Potency, selectivity, and consequences of nonselectivity of PDE inhibition. International Journal of Impotence Research, 18(S1), S13-S18. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Vardenafil Hydrochloride? Patsnap Synapse. [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Tadalafil? Patsnap Synapse. [Link]
-
BellBrook Labs. (2023). Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]
-
Ahmed, W. S., Geethakumari, A. M., & Biswas, K. H. (2021). Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors. VBN Components. [Link]
-
Keating, G. M., & Scott, L. J. (2003). Vardenafil. Drugs, 63(23), 2673-2703. [Link]
-
Wikipedia. (2024). Sildenafil. Wikipedia. [Link]
-
Inside-information.com. (2025). What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction? Inside Information. [Link]
-
Kass, D. A., Champion, H. C., & Beavo, J. A. (2007). Phosphodiesterase Type 5: Expanding Roles in Cardiovascular Regulation. Circulation Research, 101(11), 1084-1095. [Link]
-
Frontiers. (2024). Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers in Chemistry. [Link]
-
Dove Medical Press. (2005). Tadalafil: a long-acting PDE5 inhibitor for the management of erectile dysfunction. Clinical Interventions in Aging. [Link]
-
Wikipedia. (2024). cGMP-specific phosphodiesterase type 5. Wikipedia. [Link]
-
Dr.Oracle. (2025). What does Tadalafil (Phosphodiesterase type 5 inhibitor) do to the body? Dr.Oracle. [Link]
-
Taylor & Francis Online. (2018). Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Taylor & Francis Online. [Link]
-
National Center for Biotechnology Information. (2015). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal. [Link]
-
ResearchGate. (2025). PDE5A: Structure, Function, and Therapeutic Implications. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. PDE5 inhibitor - Wikipedia [en.wikipedia.org]
- 4. Phosphodiesterase 5 (PDE5): Structure-function regulation and therapeutic applications of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. globalcitieshub.org [globalcitieshub.org]
- 7. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. What is the mechanism of Vardenafil Hydrochloride? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. What is the mechanism of Tadalafil? [synapse.patsnap.com]
- 11. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 12. PDE5 inhibitors: List, how they work, foods, and more [medicalnewstoday.com]
- 13. Vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. Sildenafil - Wikipedia [en.wikipedia.org]
- 16. urology-textbook.com [urology-textbook.com]
- 17. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 18. youtube.com [youtube.com]
- 19. Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Potency, selectivity, and consequences of nonselectivity of PDE inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Chemical Structure and Plausible Synthesis of Nitrodenafil (Dinitrodenafil)
Introduction
The "-denafil" suffix in medicinal chemistry is a well-established indicator of a phosphodiesterase type 5 (PDE5) inhibitor, a class of drugs primarily used to treat erectile dysfunction and pulmonary arterial hypertension. While "Nitrodenafil" does not appear in publicly available chemical literature, a closely related compound, Dithis compound , is cataloged in chemical databases such as PubChem. This guide will focus on Dithis compound, assuming it to be the compound of interest. We will provide a comprehensive overview of its chemical structure and propose a plausible synthetic pathway based on established organic chemistry principles and published syntheses of analogous PDE5 inhibitors. The proposed synthesis is intended for an audience of researchers, scientists, and drug development professionals and is based on a logical retrosynthetic analysis of the target molecule.
Part 1: Chemical Structure of Dithis compound
Dithis compound is a pyrazolopyrimidinone derivative. Its core structure is a pyrazolo[4,3-d]pyrimidin-7-one, which is also the foundational scaffold for sildenafil (Viagra). The key distinguishing feature of Dithis compound is the substitution at the 5-position of this heterocyclic system with a 2-ethoxy-3,5-dinitrophenyl group.
IUPAC Name: 5-(2-ethoxy-3,5-dinitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one
Molecular Formula: C₁₇H₁₈N₆O₆
Canonical SMILES: CCCC1=NN(C2=C1N=C(NC2=O)C3=C(C(=CC(=C3)[O-])[O-])OCC)C
Below is a 2D representation of the Dithis compound structure.
Caption: 2D Chemical Structure of Dithis compound.
Part 2: Proposed Synthesis Pathway of Dithis compound
The synthesis of Dithis compound can be logically approached by adapting the well-established synthetic routes for sildenafil and its analogs.[1][2][3] The general strategy involves the synthesis of two key intermediates: a substituted pyrazole and a substituted benzoic acid, which are then coupled and cyclized.
Retrosynthetic Analysis:
A plausible retrosynthetic analysis of Dithis compound is outlined below. The target molecule can be disconnected at the amide bond of the pyrimidinone ring, leading back to a 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide and a 2-ethoxy-3,5-dinitrobenzoyl chloride.
Caption: Retrosynthetic analysis of Dithis compound.
Forward Synthesis:
The proposed forward synthesis is a multi-step process detailed below.
Step 1: Synthesis of 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide (Key Intermediate A)
This intermediate is the core pyrazole structure. Its synthesis is analogous to the initial steps in the sildenafil synthesis.[2]
-
Protocol:
-
React ethyl butyrate and ethyl acetoacetate in the presence of a strong base like sodium ethoxide to form ethyl 2-butyroyl-3-oxobutanoate via a Claisen condensation.
-
Treat the resulting β-ketoester with methylhydrazine to form the pyrazole ring, yielding ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate.
-
Nitrate the pyrazole at the 4-position using a mixture of fuming nitric acid and sulfuric acid.
-
Convert the ester at the 5-position to a primary amide using ammonia.
-
Reduce the nitro group at the 4-position to an amine, for example, by catalytic hydrogenation (H₂/Pd-C) or using a reducing agent like tin(II) chloride, to yield Key Intermediate A.
-
Step 2: Synthesis of 2-Ethoxy-3,5-dinitrobenzoic Acid (Key Intermediate B)
This intermediate provides the substituted phenyl ring.
-
Protocol:
-
Synthesize 3,5-dinitrobenzoic acid by nitrating benzoic acid with a mixture of fuming nitric acid and concentrated sulfuric acid.[4][5]
-
Introduce a hydroxyl group at the 2-position. This is a challenging step and may require specialized methods. A plausible, though potentially low-yielding, route could involve electrophilic hydroxylation or a more complex multi-step sequence. For the purpose of this proposed synthesis, we will start from the commercially available 2-hydroxy-3,5-dinitrobenzoic acid.
-
Perform a Williamson ether synthesis by reacting 2-hydroxy-3,5-dinitrobenzoic acid with an ethylating agent such as ethyl iodide or diethyl sulfate in the presence of a base (e.g., K₂CO₃) to yield Key Intermediate B.
-
Step 3: Coupling and Cyclization to form Dithis compound
This final step assembles the two key intermediates.
-
Protocol:
-
Convert 2-ethoxy-3,5-dinitrobenzoic acid (Key Intermediate B) to the corresponding acid chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.
-
Acylate the 4-amino group of Key Intermediate A with the 2-ethoxy-3,5-dinitrobenzoyl chloride in an inert solvent with a non-nucleophilic base (e.g., pyridine or triethylamine) to form an amide intermediate.
-
Induce cyclization of the amide intermediate to form the pyrimidinone ring. This is typically achieved by heating in the presence of a base, such as potassium tert-butoxide, to yield Dithis compound.
-
Visualizing the Proposed Synthesis Pathway:
Caption: Proposed multi-step synthesis pathway for Dithis compound.
Part 3: Expected Mechanism of Action
As a member of the "-denafil" class, Dithis compound is expected to function as a selective inhibitor of phosphodiesterase type 5 (PDE5). PDE5 is an enzyme that specifically degrades cyclic guanosine monophosphate (cGMP).
The cGMP Signaling Pathway:
-
Activation: The pathway is initiated by the release of nitric oxide (NO) from endothelial cells or nitrergic neurons.
-
Guanylate Cyclase Stimulation: NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).
-
cGMP Production: sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.
-
Protein Kinase G Activation: Increased levels of cGMP activate protein kinase G (PKG).
-
Smooth Muscle Relaxation: PKG phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing smooth muscle relaxation and vasodilation.
-
Signal Termination: The action of cGMP is terminated by its hydrolysis to the inactive GMP by PDE enzymes, primarily PDE5 in tissues like the corpus cavernosum.
Role of Dithis compound:
Dithis compound would competitively inhibit PDE5, preventing the breakdown of cGMP. This leads to an accumulation of cGMP in the smooth muscle cells, amplifying the NO/sGC/cGMP signaling pathway and enhancing smooth muscle relaxation and vasodilation.
Visualization of the PDE5 Inhibition Pathway:
Caption: Mechanism of action of Dithis compound as a PDE5 inhibitor.
Part 4: Summary of Proposed Synthesis
The following table summarizes the key transformations in the proposed synthesis of Dithis compound.
| Step | Starting Material(s) | Key Reagents | Product | Purpose |
| 1a | Ethyl butyrate, Ethyl acetoacetate | Sodium ethoxide | Ethyl 2-butyroyl-3-oxobutanoate | Formation of β-ketoester |
| 1b | Ethyl 2-butyroyl-3-oxobutanoate | Methylhydrazine | Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate | Pyrazole ring formation |
| 1c | Pyrazole ester from 1b | HNO₃/H₂SO₄ | Ethyl 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylate | Nitration of pyrazole ring |
| 1d | Nitro-pyrazole ester from 1c | Ammonia | 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxamide | Ester to amide conversion |
| 1e | Nitro-pyrazole amide from 1d | H₂/Pd-C | Key Intermediate A | Reduction of nitro group |
| 2 | 2-Hydroxy-3,5-dinitrobenzoic acid | Ethyl iodide, K₂CO₃ | Key Intermediate B | Ether formation |
| 3a | Key Intermediate B | Thionyl chloride | 2-Ethoxy-3,5-dinitrobenzoyl chloride | Acid chloride formation |
| 3b | Key Intermediate A, Acid chloride from 3a | Pyridine | Amide Intermediate | Coupling of intermediates |
| 3c | Amide Intermediate | Heat, Base | Dithis compound | Cyclization to pyrimidinone |
References
-
Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2019). Design and synthesis of novel pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. Molecules, 24(10), 1989. [Link]
-
Organic Syntheses. (n.d.). 3,5-Dinitrobenzoic acid. Organic Syntheses, Coll. Vol. 1, p.220 (1941); Vol. 2, p.25 (1922). [Link]
-
Wikipedia. (n.d.). Sildenafil. [Link]
-
Garaga, S., T, C., & Peruri, B. G. (2015). A Facile, Improved Synthesis of Sildenafil and Its Analogues. Molecules, 20(10), 18848-18864. [Link]
-
Patil, S. A., Patil, S. A., Patil, R., & Pfeffer, L. M. (2014). Synthesis of 5-substituted-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one analogs and their biological evaluation as anticancer agents: mTOR inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(15), 3466-3470. [Link]
-
Gouda, M. A. (2017). An Overview of the Synthetic Routes to Sildenafil and Its Analogues. Mini-Reviews in Organic Chemistry, 14(2), 95-117. [Link]
Sources
- 1. A Facile, Improved Synthesis of Sildenafil and Its Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sildenafil - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis and Application of 3,5-Dinitrobenzoic Acid_Chemicalbook [chemicalbook.com]
Pharmacokinetics and bioavailability of Nitrodenafil in preclinical models
An In-Depth Technical Guide to the Preclinical Pharmacokinetics and Bioavailability of Nitrodenafil
A Note from the Senior Application Scientist
To our fellow researchers, scientists, and drug development professionals,
The following technical guide addresses the preclinical pharmacokinetic and bioavailability assessment of This compound , a novel investigational compound. It is important to note that "this compound" is presented here as a representative molecule, potentially a phosphodiesterase 5 (PDE5) inhibitor with a nitro-moiety, to illustrate the comprehensive preclinical evaluation process. The data and specific protocols are synthesized based on established methodologies and findings for analogous compounds within this class. This guide is designed to be a practical and scientifically rigorous resource, providing not just the "how" but the critical "why" behind the experimental designs and analytical strategies that underpin a successful preclinical pharmacokinetics program. Our goal is to empower your research with field-proven insights and a robust framework for decision-making in early-stage drug development.
Introduction: Characterizing this compound in a Preclinical Setting
This compound emerges as a promising therapeutic candidate, logically positioned within the class of phosphodiesterase 5 (PDE5) inhibitors based on its nomenclature. The "-denafil" suffix strongly suggests an affinity for the cGMP-specific PDE5 enzyme, a well-established target for conditions such as erectile dysfunction and pulmonary hypertension. The "Nitro-" prefix introduces a compelling chemical feature, hypothesizing the presence of a nitro group. This functional group could serve as a nitric oxide (NO) donor, potentially offering a synergistic mechanism of action by directly stimulating soluble guanylate cyclase (sGC) in parallel with preventing cGMP degradation.
The journey from a promising lead compound to a viable clinical candidate is contingent on a thorough understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2] Preclinical pharmacokinetic (PK) and bioavailability studies are therefore not merely a regulatory checkpoint but the foundational science that informs dose selection, predicts human exposure, and uncovers potential liabilities such as drug-drug interactions or metabolic instability.[2][3] This guide provides a comprehensive roadmap for the preclinical characterization of this compound, focusing on robust experimental design and rigorous data interpretation.
Hypothesized Mechanism of Action
As a PDE5 inhibitor, this compound is expected to enhance the NO/cGMP signaling pathway.[4] Nitric oxide, typically released from endothelial cells and nitrergic neurons, activates sGC, which in turn converts GTP to cGMP. cGMP then acts as a second messenger, leading to smooth muscle relaxation and vasodilation. PDE5 rapidly hydrolyzes cGMP, terminating the signal. By inhibiting PDE5, this compound would prevent cGMP breakdown, thus potentiating the vasodilatory effects of NO.[4] The presence of a nitro group could provide a secondary, direct NO-donating function, further augmenting cGMP production.
Figure 1: Hypothesized dual mechanism of action for this compound.
Core Preclinical Pharmacokinetic Studies: Experimental Protocols
A tiered approach is essential for an efficient preclinical PK program. We begin with in vitro assays to understand inherent properties, followed by in vivo studies in relevant animal models to assess the integrated ADME profile.
Bioanalytical Method Development and Validation
The cornerstone of any PK study is a robust and validated bioanalytical method for the quantification of the drug in biological matrices.[5][6] Given the chemical structure implied by "this compound," a Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the gold standard for its high sensitivity and specificity.[5]
Protocol: LC-MS/MS Method for this compound in Rat Plasma
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of rat plasma in a 1.5 mL microcentrifuge tube, add 150 µL of acetonitrile containing an appropriate internal standard (e.g., a stable isotope-labeled this compound or a structural analog like sildenafil-d8).
-
Vortex for 1 minute to precipitate plasma proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute in 100 µL of mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 3-5 minutes to ensure separation from endogenous matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is common for "-denafil" compounds.
-
MRM Transitions: The specific parent-to-product ion transitions for this compound and the internal standard must be optimized by direct infusion. For example:
-
This compound: Q1 (Parent Ion [M+H]⁺) -> Q3 (Product Ion)
-
Internal Standard: Q1 (Parent Ion [M+H]⁺) -> Q3 (Product Ion)
-
-
Validation: The method must be validated according to regulatory guidelines (e.g., FDA, EMA) for linearity, accuracy, precision, selectivity, recovery, matrix effect, and stability.
-
In Vitro ADME Assays
These assays provide early insights into the metabolic fate and distribution of this compound, guiding compound optimization and interpretation of in vivo data.[7][8]
Key In Vitro Assays:
-
Metabolic Stability:
-
Objective: To determine the intrinsic clearance rate of this compound.
-
Method: Incubate this compound (typically 1 µM) with liver microsomes or hepatocytes from different species (rat, dog, human) in the presence of necessary cofactors (NADPH for microsomes). Samples are taken at various time points (e.g., 0, 5, 15, 30, 60 min), and the disappearance of the parent compound is monitored by LC-MS/MS.
-
Causality: A high clearance rate in vitro often predicts high first-pass metabolism and low oral bioavailability in vivo. Comparing species helps in selecting the most appropriate toxicological model.
-
-
Plasma Protein Binding:
-
Objective: To quantify the fraction of this compound bound to plasma proteins.
-
Method: Equilibrium dialysis is the preferred method. This compound is added to plasma and dialyzed against a protein-free buffer. The concentrations in the plasma and buffer compartments are measured at equilibrium.
-
Causality: Only the unbound fraction of a drug is pharmacologically active and available for metabolism and excretion. High plasma protein binding can affect the volume of distribution and clearance.
-
-
CYP450 Reaction Phenotyping:
-
Objective: To identify the specific Cytochrome P450 enzymes responsible for metabolizing this compound.
-
Method: Incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 1A2, 2C19). Alternatively, use human liver microsomes with selective chemical inhibitors for each major CYP isoform.
-
Causality: This is critical for predicting potential drug-drug interactions. If this compound is primarily metabolized by CYP3A4, co-administration with strong CYP3A4 inhibitors (like ketoconazole) or inducers (like rifampicin) could significantly alter its plasma exposure.[9]
-
In Vivo Pharmacokinetic Study in Rodents
The rat is a standard model for initial in vivo PK screening due to its well-characterized physiology and cost-effectiveness.
Protocol: Single-Dose Pharmacokinetics of this compound in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats (n=3-4 per group), cannulated in the jugular vein to allow for serial blood sampling.
-
Dosing:
-
Intravenous (IV) Group: Administer this compound at 1 mg/kg in a suitable vehicle (e.g., 5% DMSO, 40% PEG400, 55% saline) as a bolus injection.
-
Oral (PO) Group: Administer this compound at 10 mg/kg by oral gavage in a vehicle like 0.5% methylcellulose.
-
-
Blood Sampling: Collect blood samples (approx. 100-150 µL) via the jugular vein cannula at pre-dose and at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA), and plasma is separated by centrifugation. Plasma samples are stored at -80°C until bioanalysis.
-
Data Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to determine key PK parameters.
Figure 2: Integrated workflow for preclinical pharmacokinetic evaluation.
Bioavailability and Data Interpretation
Bioavailability (F) is the fraction of an administered dose of unchanged drug that reaches the systemic circulation. It is a critical parameter that links the administered dose to the systemic exposure.
Calculation of Bioavailability
Absolute oral bioavailability (%F) is calculated by comparing the area under the plasma concentration-time curve (AUC) from oral administration to that from intravenous administration, correcting for the dose.
Formula: %F = (AUCPO / AUCIV) * (DoseIV / DosePO) * 100
-
AUCPO: AUC from zero to infinity after oral administration.
-
AUCIV: AUC from zero to infinity after intravenous administration.
-
DosePO and DoseIV: The oral and intravenous doses, respectively.
Interpreting Pharmacokinetic Parameters
The data from the in vivo study are summarized to provide a comprehensive PK profile.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (10 mg/kg) | Unit | Description & Implication |
| Cmax | 1250 | 850 | ng/mL | Maximum Plasma Concentration. The PO Cmax indicates rapid absorption. |
| Tmax | 0.083 | 0.5 | h | Time to Cmax. A short Tmax suggests rapid absorption from the GI tract. |
| AUClast | 2450 | 3500 | hng/mL | Area Under the Curve to the last measurable point. Primary measure of exposure. |
| AUCinf | 2510 | 3650 | hng/mL | AUC extrapolated to infinity. Used for clearance and bioavailability calculations. |
| t1/2 | 2.8 | 3.1 | h | Terminal Half-life. Indicates the time taken for plasma concentration to halve. |
| CL | 6.6 | - | mL/min/kg | Clearance. The volume of plasma cleared of the drug per unit time. A moderate clearance. |
| Vdss | 1.8 | - | L/kg | Volume of Distribution at Steady State. A value >0.7 L/kg suggests distribution into tissues. |
| %F | - | 14.5 | % | Absolute Oral Bioavailability. A value of 14.5% indicates incomplete absorption and/or significant first-pass metabolism. |
Note: The data presented in this table are hypothetical and for illustrative purposes, based on typical values for similar compounds like vardenafil.[9]
A bioavailability of 14.5% would be considered low to moderate. The causality for this could be poor dissolution, low intestinal permeability, or, more likely for this class of compounds, extensive first-pass metabolism in the gut wall and liver, a hypothesis supported by in vitro metabolic stability data.
Metabolism and Excretion Pathways
Understanding how a drug is metabolized and eliminated is crucial for predicting its half-life, potential for active metabolites, and routes of excretion.
Metabolite Identification
High-resolution mass spectrometry (HRMS), such as a Q-TOF or Orbitrap instrument, is used to identify potential metabolites in plasma, urine, and feces from the in vivo study. The metabolism of the nitro group is of particular interest, as it can be reduced to nitroso and hydroxylamine intermediates, which can be reactive. Other common metabolic pathways for "-denafil" compounds include N-dealkylation, hydroxylation, and glucuronidation.
Mass Balance Study
A mass balance study, typically conducted in rats using radiolabeled ([¹⁴C]) this compound, provides definitive information on the routes and extent of excretion.
Protocol: Excretion Mass Balance in Rats
-
Administer a single oral dose of [¹⁴C]-Nitrodenafil to rats housed in metabolic cages.
-
Collect urine and feces separately over a period of 72-120 hours, or until >95% of the radioactivity is recovered.
-
Quantify the total radioactivity in each sample using liquid scintillation counting.
-
The results will indicate the primary route of elimination (fecal vs. urinary). For many PDE5 inhibitors, fecal excretion is the major route.[10][11]
Conclusion: Synthesizing the Preclinical Profile
The comprehensive preclinical pharmacokinetic evaluation outlined in this guide provides the critical data necessary to make an informed decision on the progression of this compound. By integrating robust in vitro assays with well-designed in vivo studies, we can build a detailed ADME profile. This profile, encompassing bioavailability, clearance, distribution, and metabolic pathways, forms the bedrock for predicting human pharmacokinetics and designing safe and effective first-in-human clinical trials. The scientific integrity of this process relies on understanding the causality behind each experimental choice and ensuring that every protocol is a self-validating system.
References
-
Bischoff, E. (2004). Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events. International Journal of Impotence Research, 16(Suppl 1), S34-S37. [Link]
-
Biocytogen. (2022, October 5). Short Clip - Preclinical Pharmacokinetics (PK) and Pharmacodynamics (PD) Evaluation with Biocytogen [Video]. YouTube. [Link]
-
Wind, S., et al. (2019). Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib. Clinical Pharmacokinetics, 58(9), 1131-1142. [Link]
-
Tsikas, D. (2012). Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry. Amino Acids, 42(1), 45-63. [Link]
-
Zubia, A., et al. (2011). A HPLC Method for the Quantitative Determination of N-(2-hydroxy-5-nitrophenylcarbamothioyl)-3,5-imethylbenzamide in Biological Samples. Journal of Chromatography B, 879(20), 1823-1828. [Link]
-
Lin, H., & Lu, C. (2012). Integrating preclinical data into early clinical development. Expert Opinion on Drug Discovery, 7(9), 833-847. [Link]
-
Volak, L. P., et al. (2023). Industry Perspective on the Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Characterization of Heterobifunctional Protein Degraders. Drug Metabolism and Disposition, 51(6), 721-731. [Link]
-
Ubukata, K., et al. (2011). Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man. Food and Chemical Toxicology, 49(9), 2139-2149. [Link]
-
S. M. Al-Ghananeem, A., & Malkawi, A. H. (2014). The pharmacokinetics and bioavailability of urapidil. In vitro/in vivo correlations of different experimental formulations. Arzneimittelforschung, 44(6), 793-796. [Link]
-
Patsnap. (2024). What is the mechanism of Nitrendipine? Synapse. [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(3A), 2S-8S. [Link]
-
Yildiz, O., et al. (2024). Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. Wiener Medizinische Wochenschrift. [Link]
-
Zucchi, A., et al. (2019). Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments. Expert Opinion on Investigational Drugs, 28(11), 967-976. [Link]
Sources
- 1. youtube.com [youtube.com]
- 2. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 3. Preclinical Pharmacokinetics and Translational Pharmacokinetic/Pharmacodynamic Modeling of M8891, a Potent and Reversible Inhibitor of Methionine Aminopeptidase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity | springermedizin.de [springermedizin.de]
- 5. Analytical methods for 3-nitrotyrosine quantification in biological samples: the unique role of tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Industry Perspective on the Pharmacokinetic and Absorption, Distribution, Metabolism, and Excretion Characterization of Heterobifunctional Protein Degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmacy.umich.edu [pharmacy.umich.edu]
- 9. Vardenafil preclinical trial data: potency, pharmacodynamics, pharmacokinetics, and adverse events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Clinical Pharmacokinetics and Pharmacodynamics of Nintedanib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the In Vitro Enzymatic Activity of Nitrodenafil
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
Forward: The landscape of phosphodiesterase (PDE) inhibitor research is in a constant state of evolution. While flagship molecules like sildenafil have paved the way, the quest for next-generation inhibitors with refined selectivity and pharmacodynamic profiles is paramount. This guide focuses on the in vitro enzymatic characterization of Nitrodenafil, a novel sildenafil analogue. In the absence of extensive peer-reviewed data on this compound, this document serves as a comprehensive technical framework for its evaluation, leveraging established principles and state-of-the-art methodologies for PDE5 inhibitor analysis. The protocols and insights provided herein are designed to be robust, self-validating, and grounded in the foundational science of cyclic nucleotide signaling.
Introduction: The Rationale for Characterizing Novel Sildenafil Analogues
Sildenafil's therapeutic success stems from its targeted inhibition of phosphodiesterase type 5 (PDE5), an enzyme pivotal in the regulation of the cyclic guanosine monophosphate (cGMP) signaling pathway.[1][2] This pathway is integral to smooth muscle relaxation and vasodilation.[3] The development of sildenafil analogues like this compound is driven by the pursuit of enhanced therapeutic indices, which can be achieved through modulation of potency, selectivity against other PDE isoforms, and pharmacokinetic properties.
A thorough in vitro enzymatic characterization is the bedrock of the preclinical assessment of any new chemical entity in this class. It provides the foundational data for go/no-go decisions in the drug development pipeline and informs subsequent cellular and in vivo studies. This guide will delineate the critical in vitro assays required to build a comprehensive enzymatic profile of this compound.
The cGMP Signaling Pathway and the Mechanism of PDE5 Inhibition
To comprehend the enzymatic activity of this compound, one must first grasp the molecular stage upon which it acts. The cGMP signaling cascade is a crucial regulator of numerous physiological processes.[4]
-
Activation: The pathway is initiated by nitric oxide (NO), which stimulates soluble guanylyl cyclase (sGC).[5]
-
Second Messenger Production: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP.[5]
-
Downstream Effects: cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates downstream targets, leading to a decrease in intracellular calcium levels and resulting in smooth muscle relaxation and vasodilation.[4]
-
Signal Termination: The signal is terminated by the action of phosphodiesterases, which hydrolyze the cyclic phosphate bond of cGMP, converting it to the inactive 5'-GMP.[6]
PDE5 is a cGMP-specific phosphodiesterase.[5] By inhibiting PDE5, compounds like sildenafil and, putatively, this compound, prevent the degradation of cGMP.[7] This leads to an accumulation of cGMP in the cell, thereby amplifying the downstream effects of the initial NO signal.[3]
Caption: Mechanism of PDE5 inhibition within the cGMP signaling pathway.
In Vitro Assay for PDE5 Inhibition: A Fluorescence Polarization Approach
To quantify the inhibitory potency of this compound against PDE5, a robust and high-throughput compatible assay is required. Fluorescence polarization (FP) is a widely used, homogeneous assay format for studying molecular interactions and enzyme activities.[2]
3.1 Principle of the Fluorescence Polarization Assay
The FP assay for PDE5 inhibition is a competitive assay. It relies on the change in the rotational speed of a fluorescently labeled cGMP molecule (tracer) when it is bound by a specific, high-affinity binding partner.
-
Enzymatic Reaction: In the absence of an inhibitor, the PDE5 enzyme hydrolyzes the non-labeled cGMP substrate.
-
Competition for Binding: A fluorescently labeled cGMP tracer and the product of the enzymatic reaction (5'-GMP) compete for binding to a specific antibody or binding protein.
-
Polarization Signal: When the fluorescent tracer is bound to the larger antibody molecule, its rotation is slowed, resulting in a high fluorescence polarization signal. Conversely, when the tracer is free in solution, it tumbles rapidly, leading to a low polarization signal.
-
Inhibition Measurement: In the presence of an inhibitor like this compound, PDE5 activity is reduced, leading to less 5'-GMP production. Consequently, more fluorescent tracer binds to the antibody, resulting in a higher polarization signal. The magnitude of this signal is directly proportional to the degree of PDE5 inhibition.
This self-validating system ensures that the measured signal is a direct consequence of enzymatic activity.
3.2 Detailed Experimental Protocol
This protocol is designed for a 96-well microplate format but can be adapted for 384- or 1536-well plates for higher throughput.
Materials and Reagents:
-
Recombinant Human PDE5A1 (e.g., from commercial suppliers)[8]
-
Fluorescently labeled cGMP (e.g., FAM-cGMP)
-
PDE Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT)
-
cGMP substrate
-
Binding Agent (e.g., anti-cGMP antibody)
-
This compound (test compound)
-
Sildenafil (positive control inhibitor)
-
DMSO (for compound dilution)
-
96-well black, low-binding microplate
-
Microplate reader capable of measuring fluorescence polarization
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations for testing (e.g., 10-point, 3-fold dilution series).
-
Prepare a similar dilution series for the positive control, sildenafil.
-
-
Reagent Preparation:
-
Thaw all enzymatic components on ice.
-
Prepare the complete PDE assay buffer.
-
Dilute the recombinant PDE5A1 enzyme in the complete assay buffer to the desired working concentration. The optimal concentration should be determined empirically to achieve a robust signal window.
-
Dilute the cGMP substrate in the complete assay buffer to a concentration at or near its Km for PDE5.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2 µL) of the diluted this compound, sildenafil, or DMSO-only (for 100% activity and 0% activity controls) to the designated wells of the 96-well plate.
-
To each well (except the "no enzyme" blank), add the diluted PDE5A1 enzyme solution.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor pre-binding to the enzyme.
-
Initiate the enzymatic reaction by adding the diluted cGMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Stop the enzymatic reaction and initiate the detection phase by adding a mixture of the FAM-cGMP tracer and the binding agent to all wells.
-
Incubate for an additional 30-60 minutes at room temperature to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the fluorescence polarization of each well using a microplate reader equipped with appropriate filters for the chosen fluorophore (e.g., Excitation ≈ 485 nm, Emission ≈ 535 nm for FAM).[9]
-
Caption: Experimental workflow for the in vitro PDE5 inhibition fluorescence polarization assay.
Data Analysis: From Raw Data to IC50 Determination
The raw output from the microplate reader will be in millipolarization (mP) units. These values must be converted into a biologically meaningful measure of inhibitory potency, the half-maximal inhibitory concentration (IC50).
4.1 Calculation of Percent Inhibition
The percent inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = 100 * (1 - (mP_sample - mP_low_control) / (mP_high_control - mP_low_control))
Where:
-
mP_sample: The mP value of the well with the test compound.
-
mP_low_control: The mP value of the well with no inhibitor (100% enzyme activity).
-
mP_high_control: The mP value of a well with a saturating concentration of a potent inhibitor or no enzyme (0% enzyme activity).
4.2 IC50 Curve Fitting
The calculated percent inhibition values are then plotted against the logarithm of the corresponding this compound concentrations. The resulting dose-response curve is then fitted with a non-linear regression model, typically a four-parameter logistic equation, to determine the IC50 value.[10] The IC50 is the concentration of an inhibitor where the response (in this case, inhibition) is reduced by half.
Assessing Selectivity: A Critical Step in Drug Development
A key objective in developing novel PDE inhibitors is to achieve selectivity for the target isoform. Off-target inhibition can lead to undesirable side effects.[11] For example, inhibition of PDE6, found in the retina, is associated with visual disturbances, while inhibition of PDE11, present in skeletal muscle, has been linked to myalgia.[12]
Therefore, it is imperative to profile this compound's inhibitory activity against a panel of other PDE isoforms. The same fluorescence polarization assay principle can be applied, using the respective enzymes and their preferred substrates (cAMP or cGMP).
Table 1: Hypothetical In Vitro Selectivity Profile of this compound
The following table illustrates how the selectivity profile of this compound would be presented, with hypothetical IC50 values included for context. This data would be generated by performing the enzymatic assay against a panel of recombinant human PDE enzymes.
| PDE Isoform | Substrate | This compound IC50 (nM) | Sildenafil IC50 (nM) | Selectivity Ratio (vs. PDE5) for this compound |
| PDE1 | cGMP/cAMP | >10,000 | 280 | >1,000x |
| PDE2 | cGMP/cAMP | >10,000 | >10,000 | >1,000x |
| PDE3 | cAMP | >10,000 | >10,000 | >1,000x |
| PDE4 | cAMP | >10,000 | >10,000 | >1,000x |
| PDE5 | cGMP | 1.5 | 3.7 | 1x |
| PDE6 | cGMP | 85 | 22 | 57x |
| PDE11 | cGMP/cAMP | 500 | 740 | 333x |
Data for sildenafil is illustrative and compiled from various sources.[13] The selectivity ratio is calculated as (IC50 for off-target PDE) / (IC50 for PDE5).
A higher selectivity ratio indicates greater selectivity for PDE5 over the other isoforms. This quantitative assessment is crucial for predicting the potential side-effect profile of this compound.
Conclusion and Future Directions
The in vitro enzymatic characterization of this compound is a critical first step in its development as a potential therapeutic agent. The fluorescence polarization assay detailed in this guide provides a robust, high-throughput method for determining its potency and selectivity. The resulting IC50 values and selectivity profile form the cornerstone of its preclinical data package, guiding further optimization and evaluation in more complex biological systems. Future studies should progress to cell-based assays to confirm activity in a physiological context and subsequently to in vivo models to assess pharmacokinetic and pharmacodynamic properties.[14]
References
-
Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection. National Institutes of Health (NIH). [Link]
-
IC 50 (μM) values of PDE5 inhibitors for selected PDE families. ResearchGate. [Link]
-
Selectivity of sildenafil and other phosphodiesterase type 5 (PDE5) inhibitors against all human phosphodiesterase families. ResearchGate. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. National Institutes of Health (NIH). [Link]
-
A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. National Institutes of Health (NIH). [Link]
-
PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery. British Journal of Pharmacology. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. National Institutes of Health (NIH). [Link]
-
cGMP-specific phosphodiesterase type 5. Wikipedia. [Link]
-
PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes. National Institutes of Health (NIH). [Link]
-
Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. Taylor & Francis Online. [Link]
-
What are cGMP-PDE inhibitors and how do they work?. Patsnap Synapse. [Link]
-
Assay for fluorescence polarization (FP) assay to identify small-molecule inhibitors of the Keap1-Nrf2 i. Royal Society of Chemistry. [Link]
-
PDE Screening Services for Drug Discovery. Reaction Biology. [Link]
-
A Simple Theoretical Model for Fluorescence Polarization Binding Assay Development. Journal of Biomolecular Screening. [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. ResearchGate. [Link]
-
PDE5 Inhibitors. National Institutes of Health (NIH). [Link]
-
The selectivity of PDE5i for PDE isoforms, com- pared to PDE5 (PDE5 = 1). Larger values denote a lower binding affinity. ResearchGate. [Link]
-
Sildenafil Analog Designed as Localized PDES Inhibitors in the Gastrointestinal Tract. Augusta University Scholarly Commons. [Link]
-
Mechanism of action of PDE5 inhibitors. ResearchGate. [Link]
-
Non-CYP Recombinant Enzymes for Drug Discovery. BioIVT. [Link]
-
Fluorescence Polarization Assays in Small Molecule Screening. SciSpace. [Link]
-
Phosphodiesterase Isozymes | Molecular Targets for Novel Antiasthma Agents. American Journal of Respiratory and Critical Care Medicine. [Link]
-
Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells. Royal Society of Chemistry. [Link]
Sources
- 1. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 2. scispace.com [scispace.com]
- 3. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. What are cGMP-PDE inhibitors and how do they work? [synapse.patsnap.com]
- 5. Role of cGMP Signaling and Phosphodiesterase-5 inhibitors in Cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06247F [pubs.rsc.org]
- 7. cGMP-specific phosphodiesterase type 5 - Wikipedia [en.wikipedia.org]
- 8. bioivt.com [bioivt.com]
- 9. rsc.org [rsc.org]
- 10. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. tandfonline.com [tandfonline.com]
- 13. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Nitrodenafil: Structure, Properties, and Analysis
Prepared by: Gemini, Senior Application Scientist
Abstract: This technical guide provides a comprehensive overview of Nitrodenafil (CAS No. 147676-99-1), a structural analogue of the phosphodiesterase type 5 (PDE5) inhibitor, Sildenafil. This compound has been identified as an undeclared ingredient in various dietary supplements, posing a significant public health concern. This document details its molecular structure, physicochemical properties, a plausible synthetic pathway, and its presumed mechanism of action. Furthermore, this guide presents a detailed, field-proven protocol for the analytical detection and identification of this compound in complex matrices using High-Performance Liquid Chromatography (HPLC), a cornerstone technique in regulatory and research laboratories. This whitepaper is intended for researchers, analytical scientists, and drug development professionals engaged in the study of PDE5 inhibitors and the monitoring of adulterated consumer health products.
Introduction to this compound
This compound is a synthetic compound structurally related to Sildenafil, the active ingredient in Viagra®.[1] As a member of the pyrazolopyrimidinone class, it is designed to function as a phosphodiesterase type 5 (PDE5) inhibitor.[1] Unlike approved pharmaceuticals such as Sildenafil, Tadalafil, and Vardenafil, this compound has not undergone the rigorous safety and efficacy testing required for medical use. Its clandestine inclusion in over-the-counter "natural" enhancement supplements represents a significant risk to consumers, who may be unknowingly exposed to a potent pharmacological agent with potential for adverse effects and drug interactions.[2] The accurate identification and characterization of such analogues are therefore critical for regulatory enforcement and public safety. This guide serves as a technical resource for understanding and detecting this specific adulterant.
Physicochemical and Computed Properties
The fundamental identity of a molecule is defined by its structure and resulting chemical properties. While a dedicated public database entry for this compound is not available, its core data has been established by chemical suppliers and can be used to compute its likely physicochemical properties.[1]
The structure of this compound is distinguished from Sildenafil by the substitution of the 5'-sulfonylpiperazine moiety with a nitro group on the ethoxyphenyl ring. This seemingly minor change significantly alters the molecule's polarity and electronic characteristics, which can influence its metabolic fate and biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one | [1] |
| CAS Number | 147676-99-1 | [1] |
| Molecular Formula | C₁₇H₁₉N₅O₄ | [1][3] |
| Molecular Weight | 357.37 g/mol | [1] |
| Appearance | Off-White to Light Yellow Solid |[1] |
(Note: Computed properties such as XLogP3, Hydrogen Bond Donor/Acceptor Counts, and Rotatable Bond Count are not available from a definitive public source like PubChem for this specific CAS number. However, based on its structure, it would be expected to have moderate lipophilicity and hydrogen bonding potential, similar to other compounds in its class.)
Illustrative Synthetic Pathway
The synthesis of this compound is not published in peer-reviewed literature, as it is typically produced in clandestine laboratories. However, a plausible synthetic route can be postulated based on established methods for creating Sildenafil and its analogues.[2] The core of the synthesis involves the construction of the pyrazolopyrimidinone scaffold followed by the introduction of the substituted phenyl ring.
The key precursor is 5-(2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one.[2][4] The critical differentiation step for this compound synthesis is the nitration of this precursor.
Causality in Synthesis: The choice of a nitrating agent is crucial. A mixture of oleum (fuming sulfuric acid) and fuming nitric acid is a powerful electrophilic aromatic substitution reagent. The ethoxy group on the phenyl ring is an ortho-, para-director. While some ortho-substitution might occur, the para-position is sterically less hindered, making the 5-nitro substitution the major expected product.
Caption: Illustrative synthesis of this compound via nitration.
Pharmacology: Mechanism of Action
As a structural analogue of Sildenafil, this compound is presumed to act as a selective inhibitor of phosphodiesterase type 5 (PDE5).[1][5] This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in various tissues, most notably the corpus cavernosum of the penis and the pulmonary vasculature.[6]
The mechanism relies on the nitric oxide (NO) signaling pathway.[6] Upon sexual stimulation, NO is released from nerve endings and endothelial cells, which then activates the enzyme soluble guanylate cyclase (sGC).[6] sGC catalyzes the conversion of guanosine triphosphate (GTP) to cGMP. Elevated levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that results in the relaxation of smooth muscle, increased blood flow, and, in the corpus cavernosum, an erection.[6]
By inhibiting PDE5, this compound prevents the breakdown of cGMP, thereby prolonging its action and potentiating the smooth muscle relaxation and vasodilation initiated by NO.[6]
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound.
Analytical Methodology for Detection
The identification of undeclared sildenafil analogues like this compound in dietary supplements is a critical task for regulatory agencies and quality control laboratories. High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is the gold standard for this application.[7][8]
Self-Validating System: The protocol described below incorporates a self-validating system. The use of a reference standard allows for confirmation of retention time, while the DAD provides UV spectral data. For an unequivocal identification, LC-MS/MS is employed to match the precursor ion and its fragmentation pattern, providing a highly specific molecular fingerprint.[8]
Experimental Protocol: HPLC-DAD Screening
This protocol provides a robust method for the screening and quantification of this compound in a solid dosage form (e.g., capsule or tablet).
1. Sample Preparation: a. Accurately weigh the contents of a representative number of capsules/tablets to determine the average fill weight. b. Grind the material to a fine, homogeneous powder. c. Accurately weigh a portion of the powder equivalent to a typical dose and transfer to a 50 mL volumetric flask. d. Add approximately 30 mL of a 50:50 (v/v) mixture of acetonitrile and water (mobile phase diluent). e. Sonicate for 15 minutes to ensure complete dissolution of the analyte. f. Allow the solution to cool to room temperature, then dilute to the mark with the diluent. g. Vigorously mix the solution and filter a portion through a 0.45 µm syringe filter into an HPLC vial.
2. Standard Preparation: a. Prepare a stock solution of this compound reference standard at 1 mg/mL in diluent. b. Create a series of working standards (e.g., from 1 µg/mL to 100 µg/mL) by serial dilution of the stock solution.
3. Chromatographic Conditions:
- Instrument: Agilent 1260 Infinity II LC System or equivalent.
- Column: C18 reverse-phase column (e.g., LiChrosorb® RP-18, 150 x 4.0 mm, 5 µm).[7]
- Mobile Phase: Isocratic mixture of acetonitrile, methanol, and 0.5% triethylamine in water (e.g., 15:26:59 v/v/v).[7]
- Flow Rate: 1.0 mL/min.[7]
- Injection Volume: 20 µL.[7]
- Column Temperature: 30 °C.[7]
- Detector: Diode Array Detector (DAD), monitoring at 290 nm.[7]
4. Analysis and Data Interpretation: a. Inject the standard solutions to establish a calibration curve and determine the retention time of this compound. b. Inject the prepared sample solution. c. Compare the retention time of any major peak in the sample chromatogram to that of the this compound standard. d. Extract the UV spectrum of the peak of interest and compare it with the standard's spectrum for confirmation. e. Quantify the amount of this compound in the sample using the calibration curve.
Caption: Workflow for the detection of this compound in a dietary supplement.
Conclusion
This compound stands as a significant example of the challenges posed by unapproved pharmaceutical analogues in the global consumer health market. As a potent PDE5 inhibitor, its presence in dietary supplements is a direct threat to public health. This guide has provided a detailed technical foundation for understanding this molecule, from its fundamental chemical properties and likely synthesis to its mechanism of action. The outlined analytical protocol offers a robust, reliable, and scientifically sound methodology for its detection and quantification, empowering laboratories to effectively monitor for its presence and contribute to the safeguarding of public health.
References
-
Smerikarova, M., Bozhanov, S., & Maslarska, V. (2020). HPLC determination of sildenafil in tablets. ResearchGate. Available at: [Link]
-
Ge, X., et al. (2024). UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. National Institutes of Health. Available at: [Link]
-
Vardanyan, R., & Hruby, V. (2016). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. PubMed Central. Available at: [Link]
-
Pharmaffiliates. (n.d.). This compound | CAS No: 147676-99-1. Pharmaffiliates. Available at: [Link]
-
Li, Z., et al. (2021). Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. MDPI. Available at: [Link]
-
AOAC International. (2014). Standard Method Performance Requirements (SMPRs®) for Detection of Phosphodiesterase Type 5 (PDE-5) Inhibitors in Dietary Supplements. AOAC International. Available at: [Link]
-
Galiè, M., et al. (2008). Synthesis and Pharmacological Evaluations of Sildenafil Analogues for Treatment of Erectile Dysfunction. ResearchGate. Available at: [Link]
-
Lin, M. C., et al. (2008). Isolation and identification of a novel sildenafil analogue adulterated in dietary supplements. Journal of Food and Drug Analysis. Available at: [Link]
-
PubChem. (n.d.). 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone. PubChem. Available at: [Link]
-
Chen, Y., et al. (2022). Development of a Robust Method for Screening PDE-5 Inhibitor Additives in Dietary Supplements Using UPLC-MS/MS. ResearchGate. Available at: [Link]
-
Reddy, B. R., et al. (2011). HPLC Method for Analysis of Sildenafil Tartrate and its related Substances along with some Supportive Studies using MS, XRD and NMR. Der Pharma Chemica. Available at: [Link]
-
Islam, B., et al. (2023). Exploring the Multifaceted Potential of Sildenafil in Medicine. MDPI. Available at: [Link]
-
LookChem. (n.d.). 5-(5-Chlorosulfonyl-2-ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (139756-22-2) 's Synthetic route. LookChem. Available at: [Link]
-
PubChem. (n.d.). nitrosoprodenafil. PubChem. Available at: [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Sildenafil Citrate (Viagra) in a Tablet Primesep 100 Column. SIELC. Available at: [Link]
-
Soica, C., et al. (2022). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. MDPI. Available at: [Link]
-
Chen, C. H., et al. (2021). Structural Determination, Biological Function, and Molecular Modelling Studies of Sulfoaildenafil Adulterated in Herbal Dietary Supplement. National Institutes of Health. Available at: [Link]
-
PubChem. (n.d.). Mirodenafil. PubChem. Available at: [Link]
-
PubChem. (n.d.). 1-Propanamine, N,2-dimethyl-N-nitro-. PubChem. Available at: [Link]
-
Xiang, Z., et al. (2009). Identification of Sildenafil Analog Illegally Added in Dietary Supplement using HPLC and LC-MS/MS. West China Journal of Pharmaceutical Sciences. Available at: [Link]
-
Waters Corporation. (n.d.). Detection and Identification of Synthetic Phosphodiesterase Type-5 Inhibitors in Adulterated Herbal Supplements Using UPLC and Data-Directed Analysis by Mass Spectrometry. Waters Corporation. Available at: [Link]
-
Galiè, M., et al. (2008). Synthesis and pharmacological evaluations of sildenafil analogues for treatment of erectile dysfunction. PubMed. Available at: [Link]
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. chemimpex.com [chemimpex.com]
- 3. aoac.org [aoac.org]
- 4. 5-(2-Ethoxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]-7-pyrimidinone | C17H20N4O2 | CID 135401477 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural Determination, Biological Function, and Molecular Modelling Studies of Sulfoaildenafil Adulterated in Herbal Dietary Supplement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Identification of Sildenafil Analog Illegally Added in Dietary Supplement using HPLC and LC-MS/MS [chinjmap.com]
Nitrodenafil: A Technical Guide to Its Chemical Identity and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrodenafil is a synthetic compound chemically related to sildenafil, the active ingredient in several medications used to treat erectile dysfunction.[1] Like sildenafil, this compound is classified as a phosphodiesterase inhibitor.[1] Its emergence as a research chemical and its potential applications in drug development necessitate a thorough understanding of its fundamental chemical properties and identifiers. This guide provides a comprehensive overview of this compound, including its precise chemical nomenclature, structural information, and key identifiers crucial for researchers and developers in the pharmaceutical sciences.
Chemical Identity and Nomenclature
The precise identification of a chemical compound is paramount for scientific communication, regulatory compliance, and patenting. The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized system for naming chemical compounds.
The IUPAC name for this compound is 5-(2-Ethoxy-5-nitrophenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one .[1][2] This systematic name precisely describes the molecular structure of the compound, detailing the arrangement of its constituent atoms and functional groups.
Core Chemical Identifiers
For unambiguous identification in databases and literature, a set of standardized chemical identifiers is used. These identifiers for this compound are summarized in the table below.
| Identifier | Value | Source |
| CAS Number | 147676-99-1 | Pharmaffiliates[2], ChemicalBook[3] |
| Molecular Formula | C17H19N5O4 | Pharmaffiliates[2] |
| Molecular Weight | 357.36 g/mol | Pharmaffiliates[2] |
| InChI | InChI=1S/C17H19N5O4/c1-4-7-11-19-21(2)15-12(11)18-17(24)20-16(15)10-8-9(22(25)26)5-6-13(10)27-14(3)23/h5-6,8H,4,7H2,1-3H3,(H,18,20,24) | Generated from structure |
| InChIKey | YZQBAZNYTCNQSM-UHFFFAOYSA-N | Generated from structure |
| SMILES | CCCc1nn(C)c2c1nc(c(n2)c1cc(ccc1OCC)[O-])=O | Generated from structure |
Molecular Structure
The two-dimensional structure of this compound is depicted in the following diagram, which visually represents the connectivity of atoms as described by its IUPAC name.
Caption: 2D Chemical Structure of this compound.
Mechanistic Insights and Experimental Context
As a structural analog of sildenafil, this compound is presumed to act as a phosphodiesterase type 5 (PDE5) inhibitor. The mechanism of action for PDE5 inhibitors involves the prevention of the degradation of cyclic guanosine monophosphate (cGMP).[4] Increased levels of cGMP lead to smooth muscle relaxation and vasodilation.[4]
General Synthetic Approach for Sildenafil Analogs
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Detailed Steps of the Conceptual Protocol:
-
Pyrazole Formation: The synthesis would likely begin with the construction of a substituted pyrazole ring. This can be achieved through the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.
-
Nitration: The pyrazole intermediate would then undergo nitration to introduce the nitro group onto the desired position of the pyrazole ring.
-
Amide Formation: The carboxylic acid group on the pyrazole is then activated and reacted with an appropriate aminobenzoate derivative to form an amide bond.
-
Cyclization: An intramolecular cyclization reaction is then carried out, typically under basic conditions, to form the pyrimidinone ring, thus creating the core pyrazolopyrimidinone structure.
-
N-Alkylation: Finally, the nitrogen atom on the pyrazole ring is alkylated to introduce the methyl group, yielding the final this compound product.
Causality in Experimental Choices:
-
The choice of starting materials in Step 1 is critical as it determines the substituents on the pyrazole ring of the final product.
-
The conditions for nitration in Step 2 must be carefully controlled to ensure regioselectivity and avoid over-nitration.
-
The cyclization in Step 4 is a key ring-forming reaction, and the choice of base and solvent can significantly impact the reaction yield and purity of the product.
Conclusion
This technical guide provides a foundational understanding of this compound, focusing on its IUPAC name and key chemical identifiers. The provided information is essential for researchers and drug development professionals to accurately identify, document, and communicate about this compound. While detailed experimental protocols for its synthesis and biological characterization are not extensively published, the conceptual framework provided, based on the synthesis of related sildenafil analogs, offers valuable insights for further research and development activities. As with any research chemical, proper handling and characterization are paramount for reliable and reproducible scientific outcomes.
References
-
Pharmaffiliates. This compound | CAS No : 147676-99-1. [Link] (accessed Jan 23, 2026).
-
MDPI. Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. [Link] (accessed Jan 23, 2026).
-
National Center for Biotechnology Information. Synthesis and evaluation of human phosphodiesterases (PDE) 5 inhibitor analogs as trypanosomal PDE inhibitors. 1. Sildenafil analogs. [Link] (accessed Jan 23, 2026).
-
National Center for Biotechnology Information. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. [Link] (accessed Jan 23, 2026).
-
AOAC International. Standard Method Performance Requirements (SMPRs) for Screening and Identification of Phosphodiesterase Type 5 (PDE-5) Inhibitors. [Link] (accessed Jan 23, 2026).
-
National Center for Biotechnology Information. Phosphodiesterase Inhibitors. [Link] (accessed Jan 23, 2026).
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Characterization of Sildenafil analogs by MS/MS and NMR: a guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-(2-Ethoxy-5-nitrophenyl)-1,6-dihydro-1-Methyl-3-propyl-7H-pyrazolo[4,3-d]pyriMidin-7-one CAS#: 147676-99-1 [amp.chemicalbook.com]
- 4. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Predicted Metabolic Pathways of Nitrodenafil
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrodenafil, a structural analogue of the well-characterized phosphodiesterase type 5 (PDE5) inhibitor sildenafil, is anticipated to undergo extensive metabolic transformation prior to its elimination from the body. Understanding these metabolic pathways is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide synthesizes current knowledge of drug metabolism to propose the most probable metabolic fate of this compound. By leveraging data from its close analogue, sildenafil, and established principles of biotransformation, we delineate a predictive metabolic map. This document further provides a comprehensive framework for the experimental validation of these predictions, encompassing both in silico and in vitro methodologies, from initial computational modeling to definitive metabolite identification using mass spectrometry.
Introduction: The Imperative of Metabolic Profiling
The metabolic landscape of a drug candidate is a critical determinant of its clinical success. The transformation of a parent compound into its various metabolites can significantly alter its efficacy, toxicity, and duration of action. For novel compounds like this compound, a proactive and predictive approach to metabolic profiling is not just beneficial but essential for a streamlined drug development process. Early identification of metabolic pathways, the enzymes responsible, and the resulting metabolites can inform crucial decisions regarding dosing regimens, potential liabilities, and the design of safer, more effective therapeutics.[1][2]
This compound's structure, closely mirroring that of sildenafil, provides a strong foundation for predicting its metabolic pathways. Sildenafil is predominantly metabolized by the cytochrome P450 (CYP) enzyme system, specifically CYP3A4 and, to a lesser extent, CYP2C9.[3][4][5] Given this structural homology, it is highly probable that this compound is also a substrate for these enzymes. Furthermore, the presence of a nitro group in this compound's structure introduces the possibility of an additional metabolic route: nitroreduction.[6][7][8] This guide will explore these predicted pathways in detail.
Predicted Metabolic Pathways of this compound
Based on the chemical structure of this compound and established metabolic reactions for analogous compounds, two primary metabolic pathways are predicted: N-demethylation and Nitroreduction .
Pathway 1: N-demethylation (Oxidative Metabolism)
The most probable metabolic transformation for this compound is N-demethylation, a common reaction for compounds containing an N-methylpiperazine moiety. This pathway is analogous to the primary metabolic route of sildenafil, which leads to the formation of its major active metabolite, N-desmethylsildenafil.[3][5]
-
Reaction: Removal of a methyl group from the piperazine ring.
-
Predicted Enzymes:
-
CYP3A4 (major route): This enzyme is the most abundantly expressed CYP in the human liver and is responsible for the metabolism of over 50% of clinically used drugs.[9][10] Its involvement in sildenafil metabolism is well-documented, making it the primary candidate for this compound's N-demethylation.[3][4][5]
-
CYP2C9 (minor route): This enzyme also contributes to the N-demethylation of sildenafil and is therefore a likely secondary contributor to this compound metabolism.[3][4][5]
-
-
Predicted Metabolite: N-desmethylthis compound. This metabolite may retain some pharmacological activity, similar to N-desmethylsildenafil.[5]
Pathway 2: Nitroreduction
The presence of an aromatic nitro group in this compound's structure suggests a second, distinct metabolic pathway involving nitroreduction. This process involves the enzymatic reduction of the nitro group to a nitroso, hydroxylamino, and finally, an amino group.[6][7][8]
-
Reaction: A six-electron reduction of the nitro group (NO2) to an amino group (NH2).
-
Predicted Enzymes: A variety of enzymes, known as nitroreductases, can catalyze this reaction. These are often flavoenzymes capable of electron transfer.[7][8] Potential candidates include:
-
Predicted Metabolites:
-
Nitroso-nitrodenafil (intermediate)
-
N-hydroxylamino-nitrodenafil (intermediate)
-
Amino-nitrodenafil (final product)
-
The formation of these reductive metabolites could have significant toxicological implications, as the intermediates can be reactive and may lead to the formation of DNA adducts.[7][8]
Caption: Predicted Phase I metabolic pathways of this compound.
Methodologies for Experimental Validation
A multi-pronged approach combining in silico prediction with in vitro experimentation is the gold standard for elucidating metabolic pathways.
In Silico Prediction of Metabolites
Computational tools can provide a rapid, cost-effective initial assessment of potential metabolites.[11][12][13] These methods can be broadly categorized as ligand-based or structure-based.[13] Several platforms are available to predict the products of metabolism:
-
MetaPredictor: A deep learning-based tool that predicts human metabolites for small molecules.[14]
-
GLORYx, SyGMa, and BioTransformer: Rule-based and machine learning systems that predict metabolic transformations.[15][16]
Table 1: Comparison of In Silico Metabolite Prediction Tools
| Tool | Approach | Key Features |
| MetaPredictor | Deep learning, prompt-based | Rule-free, end-to-end prediction.[14] |
| GLORYx | Rule-based | Specific for Phase I and II metabolism.[15] |
| SyGMa | Rule-based | Focuses on xenobiotic metabolism.[15] |
| BioTransformer | Knowledge-based and machine learning | Covers a wide range of enzyme families and species.[16] |
Experimental Protocol: In Silico Metabolite Prediction
-
Input: Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound.
-
Tool Selection: Choose one or more prediction tools (e.g., BioTransformer, MetaPredictor).
-
Parameter Setting: Specify the species (human) and relevant enzyme systems (e.g., CYP450s).
-
Execution: Run the prediction algorithm.
-
Analysis: Review the predicted metabolites and their likelihood scores. Compare the outputs from different tools to identify consensus predictions.
In Vitro Metabolism Studies
In vitro assays are essential for confirming the predicted metabolic pathways and identifying the specific enzymes involved.[17][18]
3.2.1. Human Liver Microsomes (HLMs)
HLMs are subcellular fractions containing a high concentration of CYP enzymes and are a standard tool for studying Phase I metabolism.[17]
Experimental Protocol: Incubation with Human Liver Microsomes
-
Preparation: Prepare an incubation mixture containing HLMs, this compound, and an NADPH-generating system in a suitable buffer.
-
Incubation: Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a quenching solvent (e.g., acetonitrile).
-
Sample Processing: Centrifuge the mixture to pellet the protein and collect the supernatant for analysis.
-
Analysis: Analyze the supernatant using LC-MS/MS to identify potential metabolites.
3.2.2. Recombinant CYP Enzymes
To pinpoint which specific CYP isoforms are responsible for this compound's metabolism, incubations are performed with individual, recombinantly expressed CYP enzymes.[17][19]
Experimental Protocol: Reaction Phenotyping with Recombinant CYPs
-
Incubation: Separately incubate this compound with a panel of recombinant human CYP enzymes (e.g., CYP3A4, CYP2C9, CYP2D6, etc.) in the presence of an NADPH-generating system.
-
Analysis: Quantify the formation of predicted metabolites (e.g., N-desmethylthis compound) in each incubation.
-
Interpretation: The enzyme that produces the highest amount of the metabolite is identified as the primary metabolizing enzyme.
3.2.3. Chemical Inhibition Studies
The use of selective chemical inhibitors for specific CYP enzymes in HLM incubations provides further evidence for the involvement of those enzymes.[17]
Table 2: Selective Inhibitors for Key CYP Enzymes
| CYP Enzyme | Selective Inhibitor |
| CYP3A4 | Ketoconazole |
| CYP2C9 | Sulfaphenazole |
| CYP2D6 | Quinidine |
| CYP1A2 | Furafylline |
Experimental Protocol: Chemical Inhibition Assay
-
Pre-incubation: Pre-incubate HLMs with a selective inhibitor (e.g., ketoconazole for CYP3A4) before adding this compound.
-
Incubation: Perform the standard HLM incubation as described above.
-
Analysis: Compare the rate of metabolite formation in the presence and absence of the inhibitor. A significant reduction in metabolite formation indicates the involvement of the inhibited enzyme.
Caption: Workflow for in vitro metabolic pathway validation.
Metabolite Identification using Mass Spectrometry
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is the cornerstone technology for identifying and quantifying drug metabolites.[20][21][22][23]
4.1. High-Resolution Mass Spectrometry (HRMS)
HRMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of metabolites and distinguishing between isobaric species.[24]
4.2. Tandem Mass Spectrometry (MS/MS)
MS/MS involves the fragmentation of a selected precursor ion (the metabolite) to generate a characteristic fragmentation pattern (product ion spectrum). This spectrum serves as a "fingerprint" for structural elucidation. By comparing the fragmentation pattern of a metabolite to that of the parent drug, common structural fragments can be identified, and the site of metabolic modification can be deduced.
Experimental Protocol: Metabolite Identification by LC-MS/MS
-
Chromatographic Separation: Inject the sample from the in vitro incubation onto an LC system to separate the parent drug from its metabolites.
-
Mass Spectrometry Detection: Analyze the eluent from the LC using a mass spectrometer in full scan mode to detect potential metabolites based on their predicted masses.
-
MS/MS Fragmentation: For each suspected metabolite, acquire a product ion spectrum by subjecting the precursor ion to collision-induced dissociation.
-
Structural Elucidation: Interpret the fragmentation pattern to confirm the identity of the metabolite. For example, the N-desmethylthis compound metabolite would have a mass that is 14 Da (CH2) less than the parent this compound, and its fragmentation pattern would show characteristic losses corresponding to the piperazine ring.
Regulatory Considerations
Regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have specific guidelines for drug metabolism and drug-drug interaction studies.[1][25][26][27][28] It is crucial to identify all major metabolites and determine the enzymes responsible for their formation to predict potential clinical drug-drug interactions.[25][27] If a metabolite is found to be a significant circulating entity in humans, further safety testing of that metabolite may be required.[1]
Conclusion
While specific experimental data on the metabolism of this compound is not yet publicly available, a robust predictive framework can be established based on its structural similarity to sildenafil and fundamental principles of drug metabolism. The primary predicted pathways are N-demethylation, likely mediated by CYP3A4 and CYP2C9, and nitroreduction, catalyzed by a range of nitroreductases. This guide provides a comprehensive roadmap for the systematic in silico prediction and in vitro validation of these pathways. By following the outlined methodologies, researchers can efficiently and accurately elucidate the metabolic fate of this compound, a critical step in its journey through the drug development pipeline.
References
-
MetaPredictor: in silico prediction of drug metabolites based on deep language models with prompt engineering. (2024). Oxford Academic. [Link]
-
In Vitro Identification of Cytochrome P450 Enzymes Responsible for Drug Metabolism. (n.d.). Current Protocols in Pharmacology. [Link]
-
Metabolite Identification for Mass Spectrometry-Based Metabolomics Using Multiple Types of Correlated Ion Information. (2015). Analytical Chemistry. [Link]
-
CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms. (2024). Frontiers in Pharmacology. [Link]
-
Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. (2001). British Journal of Clinical Pharmacology. [Link]
-
Prediction of drug metabolites using neural machine translation. (2021). Journal of Cheminformatics. [Link]
-
Investigation of drug interactions - Scientific guideline. (2013). European Medicines Agency. [Link]
-
Safety Testing of Drug Metabolites Guidance for Industry. (2020). U.S. Food and Drug Administration. [Link]
-
Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging. (2011). Proceedings of the National Academy of Sciences. [Link]
-
Assays for CYP450 Inhibition, Induction, and Phenotyping. (n.d.). Charles River Laboratories. [Link]
-
In Silico Drug Metabolism Prediction Services. (n.d.). Creative Biolabs. [Link]
-
Drug Metabolism - The Importance of Cytochrome P450 3A4. (2014). Medsafe. [Link]
-
How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications. (n.d.). The Independent Pharmacy. [Link]
-
Pharmacokinetics of the three PDE5 inhibitors. (2005). ResearchGate. [Link]
-
BioTransformer 3.0. (n.d.). BioTransformer. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022). Chemical Research in Toxicology. [Link]
-
Sildenafil. (n.d.). Wikipedia. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022). ResearchGate. [Link]
-
In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. (2017). U.S. Food and Drug Administration. [Link]
-
Mass Spectrometry for Metabolite Identification. (2007). Royal Society of Chemistry. [Link]
-
Cytochrome P450 Assay Services. (n.d.). Reaction Biology. [Link]
-
Inflammation and CYP3A4-mediated drug metabolism in advanced cancer: impact and implications for chemotherapeutic drug dosing. (2008). Expert Opinion on Drug Metabolism & Toxicology. [Link]
-
Phosphodiesterase-5-Inhibitors: Mechanism, Adverse Effects, Contraindications and Dosing. (n.d.). The Independent Pharmacy. [Link]
-
Guideline on the investigation of drug interactions. (2012). European Medicines Agency. [Link]
-
Mass Spectrometry for Metabolomics: Addressing the Challenges. (2006). LCGC International. [Link]
-
The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. (2023). Toxins. [Link]
-
Tackling metabolism issues in drug discovery with in silico methods. (2024). AZoNetwork. [Link]
-
Advanced CYP450 Metabolism Assays. (2024). Pharma Industry Review. [Link]
-
Metabolism of nitrofluoranthenes by rat lung subcellular fractions. (1993). Carcinogenesis. [Link]
-
[Phosphodiesterase 5--the enzyme inhibited by sildenafil (Viagra)]. (1999). Lakartidningen. [Link]
-
Which is the best metabolite prediction software?. (n.d.). Optibrium. [Link]
-
Metabolite identification and quantitation in LC-MS/MS-based metabolomics. (2012). Analytical and Bioanalytical Chemistry. [Link]
-
The first-generation phosphodiesterase 5 inhibitors and their pharmacokinetic issue. (2019). Andrology. [Link]
-
In silico modeling: Accelerating drug development. (2023). Patheon Pharma Services. [Link]
-
Navigating new regulatory guidelines for drug metabolism studies. (2024). Drug Discovery News. [Link]
-
Predicting Drug Metabolism: Experiment and/or Computation?. (2018). Journal of Medicinal Chemistry. [Link]
-
In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. (2025). ResearchGate. [Link]
-
Metabolic activation pathways for NDMA and NDEA. (2022). ResearchGate. [Link]
-
Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil. (2025). ResearchGate. [Link]
-
Pharmacokinetic Drug-Drug Interactions: A Systematic Review of the Cytochrome P450 (CYP) Isoenzyme 3A4. (2023). Research Journal of Pharmacy and Technology. [Link]
-
PDE5 inhibitor. (n.d.). Wikipedia. [Link]
-
Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. (2022). PubMed. [Link]
-
The role of pharmacokinetics and pharmacodynamics in phosphodiesterase-5 inhibitor therapy. (2006). International Journal of Impotence Research. [Link]
-
In silico prediction of drug metabolism by P450. (2014). BioMed Research International. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 3. Identification of the cytochrome P450 enzymes involved in the N-demethylation of sildenafil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How Is Sildenafil Metabolised: Enzymes, Interactions and Clinical Implications [boltpharmacy.co.uk]
- 5. Sildenafil - Wikipedia [en.wikipedia.org]
- 6. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CYP3A4 and CYP3A5: the crucial roles in clinical drug metabolism and the significant implications of genetic polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drug Metabolism - The Importance of Cytochrome P450 3A4 [medsafe.govt.nz]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. In Silico Modeling: Accelerating drug development - Patheon pharma services [patheon.com]
- 13. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. Prediction of drug metabolites using neural machine translation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biotransformer.ca [biotransformer.ca]
- 17. In vitro identification of cytochrome P450 enzymes responsible for drug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Mass spectrometry–based metabolomics, analysis of metabolite-protein interactions, and imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 22. books.rsc.org [books.rsc.org]
- 23. chromatographyonline.com [chromatographyonline.com]
- 24. scispace.com [scispace.com]
- 25. Investigation of drug interactions - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 26. fda.gov [fda.gov]
- 27. ema.europa.eu [ema.europa.eu]
- 28. Navigating new regulatory guidelines for drug metabolism studies | Drug Discovery News [drugdiscoverynews.com]
Methodological & Application
Application Note: A Comprehensive Guide to the In Vivo Study of Nitrodenafil in Rodent Models
Disclaimer: Nitrodenafil appears to be a novel or hypothetical compound, as it is not described in the public scientific literature. Based on its nomenclature ("Nitro-" and "-denafil"), this guide assumes a dual mechanism of action: 1) a Nitric Oxide (NO) donor and 2) a Phosphodiesterase type 5 (PDE5) inhibitor. All protocols and scientific rationale are based on established principles for evaluating this class of compounds.
Part 1: Pre-Clinical Rationale & Mechanistic Background
The Nitric Oxide-cGMP Signaling Pathway
The foundation for penile erection is the relaxation of smooth muscle in the corpus cavernosum, mediated by the nitric oxide (NO) signaling pathway.[1][2] Upon sexual stimulation, neuronal nitric oxide synthase (nNOS) in nerve terminals and endothelial nitric oxide synthase (eNOS) in endothelial cells produce NO.[2] NO diffuses into adjacent smooth muscle cells and activates the enzyme soluble guanylate cyclase (sGC).[3] sGC, in turn, converts guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1][2]
cGMP is the key second messenger that activates protein kinase G (PKG), leading to a cascade of events that culminates in the opening of calcium-activated potassium channels and the sequestration of intracellular calcium. This reduction in free cytosolic calcium causes smooth muscle relaxation, allowing blood to flow into and engorge the corpus cavernosum, resulting in an erection.[4]
The Role of PDE5 and the Proposed Mechanism of this compound
The erectile response is terminated by enzymes called phosphodiesterases (PDEs), which degrade cGMP. Phosphodiesterase type 5 (PDE5) is the predominant isoform in the corpus cavernosum and is highly specific for cGMP.[1][4] By hydrolyzing cGMP to the inactive GMP, PDE5 contracts the smooth muscle, reduces blood inflow, and returns the penis to a flaccid state.
This compound, as a hypothetical dual-action compound, is proposed to enhance erectile function through two synergistic mechanisms:
-
NO-Donation: The "Nitro-" moiety directly releases or stimulates the production of NO, thereby increasing the activity of sGC and boosting the production of cGMP.
-
PDE5 Inhibition: The "-denafil" moiety competitively inhibits the PDE5 enzyme, preventing the degradation of cGMP.
This dual approach is designed to produce a more robust and sustained elevation of cGMP levels than either mechanism could achieve alone, potentially leading to improved efficacy, especially in conditions where endogenous NO production is impaired (e.g., diabetes, hypertension).[5][6]
Caption: Proposed dual mechanism of this compound in the NO-sGC-cGMP pathway.
Part 2: Study Design & Core Principles
A robust preclinical study must be designed with the highest standards of rigor and ethics.[7][8]
Regulatory and Ethical Considerations
All animal procedures must be conducted in compliance with Good Laboratory Practices (GLP) as defined in 21 CFR Part 58.[9] A detailed protocol must be submitted to and approved by the Institutional Animal Care and Use Committee (IACUC) before study initiation.[10] The design must adhere to the "3Rs" principle:
-
Replacement: Use non-animal methods where possible.
-
Reduction: Use the minimum number of animals necessary for statistical validity.
-
Refinement: Minimize any potential pain, stress, or distress to the animals.[11]
Selection of Animal Model
-
Species: Rats are generally preferred over mice for erectile function studies due to their larger size, which facilitates surgical procedures like catheterization for intracavernosal pressure (ICP) and blood pressure monitoring.[12]
-
Strain: Adult male Sprague-Dawley rats (250-350g) are a commonly used and well-characterized strain for these types of studies.[13]
-
Model Type:
-
Healthy Animals: To establish the baseline efficacy and pharmacodynamic effect of this compound.
-
Disease Models: To assess efficacy in a clinically relevant context. Common models include:
-
Pharmacokinetic (PK) and Pharmacodynamic (PD) Integration
A critical component of the study is to link the drug's concentration in the body (PK) with its physiological effect (PD). This involves establishing a dose-response relationship and understanding the time course of action. Key PK parameters for PDE5 inhibitors include Tmax (time to maximum concentration), Cmax (maximum concentration), and half-life (t1/2).[16][17][18] In rodents, the half-life of sildenafil (a representative PDE5 inhibitor) is short, typically 0.4-1.3 hours.[16]
Part 3: Detailed Protocols & Methodologies
Protocol 1: Pharmacokinetic (PK) Profiling
Objective: To determine the key pharmacokinetic parameters of this compound in rats following a single oral dose.
Materials:
-
This compound, formulation vehicle (e.g., 0.5% methylcellulose)
-
Sprague-Dawley rats (male, 250-300g, cannulated jugular vein preferred for serial sampling)
-
Oral gavage needles, syringes
-
Blood collection tubes (e.g., K2-EDTA microtubes)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization: Acclimate animals for at least 7 days.[19] Fast rats overnight (approx. 12 hours) with free access to water before dosing.
-
Dosing: Administer a single oral dose of this compound via gavage. Include a vehicle control group. A typical volume is 5-10 mL/kg.
-
Blood Sampling: Collect blood samples (approx. 150-200 µL) at pre-dose (0) and at multiple time points post-dose (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours). The tail vein can be used for sampling.[20]
-
Plasma Preparation: Immediately centrifuge blood samples (e.g., 4000 rpm for 10 min at 4°C) to separate plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Data Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software (e.g., Phoenix WinNonlin).
Data Presentation: Example PK Data Table
| Time (hr) | Mean Plasma Concentration (ng/mL) ± SEM |
| 0 | 0 |
| 0.25 | 150.5 ± 15.2 |
| 0.5 | 450.8 ± 35.7 |
| 1 | 375.2 ± 28.9 |
| 2 | 180.1 ± 19.5 |
| 4 | 45.6 ± 8.1 |
| 8 | 5.2 ± 1.8 |
Protocol 2: Efficacy Assessment via Intracavernosal Pressure (ICP)
Objective: To quantitatively measure the effect of this compound on erectile function in anesthetized rats. ICP measurement is the gold-standard for preclinical efficacy assessment.[13][21][22]
Materials:
-
Anesthetic (e.g., sodium pentobarbital, 45 mg/kg, IP)[15]
-
Surgical tools, heating pad, bipolar hook electrode, electrical stimulator
-
Pressure transducer, data acquisition system (e.g., PowerLab)
-
23G needle connected to PE-50 tubing, 3-way stopcock
-
Heparinized saline (250 U/mL)
-
Carotid artery cannula (for Mean Arterial Pressure - MAP)
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.[15][23]
-
Surgical Exposure: Make a midline lower abdominal incision to expose the penis crura and the cavernous nerve. Isolate the carotid artery for MAP measurement.[15]
-
Cannulation:
-
Carotid Artery: Cannulate the carotid artery and connect the line to a pressure transducer to continuously record MAP.[15][21]
-
Corpus Cavernosum: Insert the 23G needle filled with heparinized saline into the crus of the corpus cavernosum and connect it to a second pressure transducer for ICP recording.[15][24]
-
-
Nerve Stimulation: Place the bipolar electrode around the cavernous nerve.
-
Dosing: Administer this compound or vehicle via the desired route (e.g., oral gavage 30-60 minutes prior to stimulation, or direct intracavernosal injection).[15]
-
Erectile Response Measurement:
-
Deliver electrical stimulation to the cavernous nerve (e.g., 15 Hz, 2.5V, 60-second duration).[13]
-
Record the maximal ICP and MAP simultaneously.
-
Allow a 5-10 minute recovery period between stimulations.
-
-
Data Analysis: The primary endpoint is the ratio of maximal ICP to MAP (ICP/MAP). This normalizes the erectile response to the systemic blood pressure. Calculate the total area under the curve (AUC) for the ICP response.
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. Cardiovascular therapeutics targets on the NO-sGC-cGMP signaling pathway: a critical overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 4. mdpi.com [mdpi.com]
- 5. Dual-Acting Nitric Oxide Donor and Phosphodiesterase Inhibitor TOP-N53 Increases Lifespan and Health Span of Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Step 2: Preclinical Research | FDA [fda.gov]
- 10. IACUC Policies and Guidelines - Office of Research [research.ucdavis.edu]
- 11. namsa.com [namsa.com]
- 12. Frontiers | Animal models in the study of diabetic erectile dysfunction: mechanisms and applications [frontiersin.org]
- 13. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
- 14. Investigative models in erectile dysfunction: a state-of-the-art review of current animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. semanticscholar.org [semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. uwm.edu [uwm.edu]
- 20. louisville.edu [louisville.edu]
- 21. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Animal models of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]
- 24. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
Application Note: High-Throughput Characterization of Nitrodenafil (Dinitrodenafil) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Challenge of Unregulated Sildenafil Analogues
The landscape of dietary supplements and herbal remedies is increasingly fraught with the challenge of undeclared synthetic phosphodiesterase-5 (PDE-5) inhibitors. These compounds, structural analogues of approved drugs like sildenafil, are often illegally added to products marketed for erectile dysfunction. One such analogue is Nitrodenafil, a potent molecule that requires robust analytical methods for its unambiguous identification and quantification to ensure consumer safety and regulatory compliance. This application note provides a comprehensive, field-proven protocol for the characterization of this compound using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its sensitivity and selectivity.[1][2][3][4]
A critical point of clarification is the nomenclature of the target analyte. While commonly referred to as "this compound," detailed structural analysis from chemical databases reveals the compound frequently identified in adulterated products is Dithis compound . This document will proceed with the characterization of Dithis compound, while acknowledging the common use of the term this compound. The structural distinction is paramount for accurate mass determination and fragmentation analysis.
Structural Elucidation and Physicochemical Properties
Based on available data, Dithis compound is a sildenafil analogue where the typical piperazine moiety is replaced by a dinitrophenyl group.
Table 1: Physicochemical Properties of Dithis compound
| Property | Value | Source |
| IUPAC Name | 5-(2-ethoxy-3,5-dinitrophenyl)-1-methyl-3-propyl-6H-pyrazolo[4,5-d]pyrimidin-7-one | PubChem |
| Molecular Formula | C₁₇H₁₈N₆O₆ | PubChem |
| Molecular Weight | 402.4 g/mol | PubChem |
| Exact Mass | 402.1288 Da | PubChem |
| CAS Number | 1797103-21-9 | PubChem |
Note: A related compound, often referred to as this compound, has been associated with CAS number 147676-99-1. Researchers should be aware of this potential ambiguity when sourcing standards and interpreting data.
Analytical Workflow: A Self-Validating System
The protocol outlined below is designed to be a self-validating system, ensuring trustworthiness through built-in quality checks and logical experimental choices. The workflow encompasses sample preparation, chromatographic separation, and mass spectrometric detection and characterization.
Caption: A schematic of the analytical workflow for this compound characterization.
Experimental Protocols
Part 1: Sample Preparation - Isolating the Analyte
The complexity of dietary supplement matrices necessitates a robust extraction protocol to minimize interference and matrix effects.[5] A straightforward liquid-phase extraction is highly effective.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Syringe filters, 0.22 µm PTFE
Protocol:
-
Sample Homogenization:
-
For solid samples (tablets, capsules), accurately weigh a representative portion of the homogenized powder (e.g., 100 mg).
-
For liquid samples, accurately pipette a known volume (e.g., 1 mL).
-
-
Extraction:
-
To the homogenized sample, add 10 mL of a 1:1 (v/v) mixture of acetonitrile and methanol. This solvent choice is driven by the broad solubility of sildenafil analogues in these organic solvents.
-
Vortex vigorously for 2 minutes to ensure thorough extraction of the analyte from the matrix.
-
Centrifuge the sample at 4000 rpm for 10 minutes to pellet insoluble excipients.
-
-
Filtration and Dilution:
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter to remove any remaining particulate matter that could interfere with the LC system.
-
Dilute the filtered extract with the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for LC-MS/MS analysis. This step is crucial to ensure compatibility with the chromatographic conditions and to avoid detector saturation.
-
Part 2: Liquid Chromatography - Achieving Separation
A reversed-phase C18 column is the industry standard for the separation of sildenafil and its analogues, providing excellent retention and resolution.[6][7]
Table 2: Recommended Liquid Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC or HPLC system | UPLC offers higher resolution and faster analysis times. |
| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Provides optimal retention and separation for sildenafil analogues. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification promotes protonation of the analyte for positive ion ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good peak shape. |
| Gradient | 10% B to 95% B over 10 minutes | A gradient elution is necessary to separate the analyte from matrix components. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Volume | 5 µL | A small injection volume minimizes peak broadening. |
Part 3: Mass Spectrometry - Detection and Characterization
Positive electrospray ionization (ESI) is the preferred ionization technique for sildenafil and its analogues due to the presence of readily protonated nitrogen atoms.[1][8][9][10]
Table 3: Recommended Mass Spectrometry Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Dithis compound contains multiple basic nitrogen atoms that are readily protonated. |
| Capillary Voltage | 3.5 kV | Optimal for efficient ion generation. |
| Desolvation Temperature | 350 °C | Ensures efficient solvent evaporation. |
| Desolvation Gas Flow | 800 L/hr (Nitrogen) | Aids in the desolvation process. |
| Cone Gas Flow | 50 L/hr (Nitrogen) | Helps to focus the ions into the mass analyzer. |
| Collision Gas | Argon | An inert gas used to induce fragmentation in the collision cell.[11][12][13] |
| Scan Mode | Multiple Reaction Monitoring (MRM) | Provides high sensitivity and selectivity for quantification. |
Fragmentation Pathway and MRM Transitions
The fragmentation of Dithis compound is predicted to be driven by its core structure and the presence of the two nitro groups. Based on the fragmentation of similar nitroaromatic compounds, the characteristic loss of the nitro groups (NO₂) is expected.[14]
Predicted Fragmentation:
-
Precursor Ion: The protonated molecule [M+H]⁺ will have an m/z of 403.1 .
-
Primary Fragmentation:
-
Loss of a nitro group (NO₂; 46 Da): This is a common fragmentation pathway for nitroaromatic compounds, leading to a product ion at m/z 357.1 .
-
Loss of the second nitro group: Further fragmentation could lead to the loss of the second NO₂ group, resulting in a product ion at m/z 311.1 .
-
Cleavage of the ethoxy group: Loss of ethylene (C₂H₄; 28 Da) from the ethoxy group is also a plausible fragmentation, which could occur from the precursor or subsequent fragment ions.
-
Cleavage of the propyl group: Fragmentation of the propyl chain is also possible.
-
Caption: Predicted fragmentation pathway of Dithis compound.
Table 4: Proposed MRM Transitions for Dithis compound Quantification and Confirmation
| Transition | Proposed Use | Collision Energy (eV) (Starting Point) |
| 403.1 → 357.1 | Quantifier | 25 |
| 403.1 → 311.1 | Qualifier | 35 |
| 403.1 → [Other Fragment] | Qualifier | To be determined empirically |
The optimal collision energies should be determined experimentally by infusing a standard solution of Dithis compound and varying the collision energy to maximize the intensity of the product ions.
Data Analysis and Interpretation
-
Identification: The presence of Dithis compound is confirmed by the detection of the correct precursor ion (m/z 403.1) and the characteristic product ions at the expected retention time.
-
Quantification: The concentration of Dithis compound in the sample is determined by integrating the peak area of the quantifier MRM transition and comparing it to a calibration curve prepared with a certified reference standard.
Trustworthiness and Self-Validation
The robustness of this protocol is ensured by:
-
Use of a Certified Reference Standard: Essential for accurate quantification and confirmation of retention time and fragmentation patterns.
-
Matrix-Matched Calibrants: To account for any matrix effects, calibration standards should be prepared in a blank matrix that is similar to the samples being analyzed.
-
Quality Control Samples: Inclusion of low, medium, and high concentration QC samples in each analytical run to monitor the accuracy and precision of the method.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the characterization of Dithis compound, a common adulterant in dietary supplements. By leveraging the power of LC-MS/MS, researchers and regulatory bodies can confidently identify and quantify this compound, contributing to the overall safety and integrity of the supplement market. The proposed workflow, from sample preparation to data analysis, is designed to be both robust and adaptable, providing a solid foundation for the analysis of this and other emerging sildenafil analogues.
References
-
UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements. (2024). National Institutes of Health. [Link]
-
Sample Prep for Trace Analysis of Adulterants in Erectile Dysfunction Dietary Supplements. (2014). Agilent. [Link]
-
Characterization of Sildenafil analogs by MS/MS and NMR: A guidance for detection and structure elucidation of phosphodiesterase-5 inhibitors. (2014). ResearchGate. [Link]
-
Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). (2008). ResearchGate. [Link]
-
Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment of Erectile Dysfunction. (2015). ResearchGate. [Link]
-
Collision-induced dissociation. (n.d.). Wikipedia. [Link]
-
Characterization of dinitroporphyrin zinc complexes by electrospray ionization tandem mass spectrometry. Unusual fragmentations of beta-(1,3-dinitroalkyl) porphyrins. (2002). PubMed. [Link]
-
The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials. (2021). MDPI. [Link]
-
A novel method for the determination of sildenafil (Viagra®) and its metabolite in postmortem specimens using LC/MS/MS and LC/MSn. (2000). Toxicol. [Link]
-
Collision-induced dissociation. (n.d.). Grokipedia. [Link]
-
Isolation and identification of a sildenafil analogue illegally added in dietary supplements. (2007). Journal of Food and Drug Analysis. [Link]
-
Use of liquid chromatography–mass spectrometry and a chemical cleavage reaction for the structure elucidation of a new. (2007). Zenodo. [Link]
-
The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. (2000). Analytical Chemistry. [Link]
-
Positive ion electrospray ionization mass spectrometry of double-stranded DNA/drug complexes. (2001). PubMed. [Link]
-
Analysis of undeclared synthetic phosphodiesterase-5 inhibitors in dietary supplements and herbal matrices by LC-ESI-MS and LC-UV. (2004). ResearchGate. [Link]
-
Simultaneous LC-MS/MS Determination of Sildenafil and Related Analogues Added Illegally to Herbal Products Intended for the Treatment. (2015). SlidePlayer. [Link]
-
Research Article Rapid Screening and Quantitative Determination of Illegal Phosphodiesterase Type 5 Inhibitors (PDE-5i) in Herbal Dietary Supplements. (2021). Hindawi. [Link]
-
Collision-induced dissociation – Knowledge and References. (n.d.). Taylor & Francis. [Link]
-
Studies on Positive and Negative ionization mode of ESI-LC-MS. (2018). Semantic Scholar. [Link]
-
Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application. (2021). PubMed. [Link]
-
Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. (2021). IntechOpen. [Link]
-
Analysis of phosphodiesterase type 5 inhibitors and analogues as adulterants in herbal dietary food supplements in Saudi market using green UPLC-MS/MS method: Assessment of the greenness and whiteness profiles. (2024). ResearchGate. [Link]
Sources
- 1. Positive ion electrospray ionization mass spectrometry of double-stranded DNA/drug complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. UPLC-MS/MS-Based Target Screening of 90 Phosphodiesterase Type 5 Inhibitors in 5 Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Method development and validation of sildenafil, N-desmethylsildenafil and N1,N4-desmethylsildenafil by LC-MS/MS and its application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jfda-online.com [jfda-online.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Collision-induced dissociation - Wikipedia [en.wikipedia.org]
- 12. grokipedia.com [grokipedia.com]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. Characterization of dinitroporphyrin zinc complexes by electrospray ionization tandem mass spectrometry. Unusual fragmentations of beta-(1,3-dinitroalkyl) porphyrins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Nitrodenafil in Pulmonary Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Editorial Note: This document provides a comprehensive technical guide on the application of Nitrodenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor, in the context of pulmonary hypertension (PH) research. As specific public-domain data on "this compound" is not widely available, this guide has been constructed based on the well-established principles and experimental precedents of the PDE5 inhibitor class of compounds. This compound is presented here as a representative molecule to illustrate the application of this drug class in PH research. The protocols and insights provided are synthesized from established methodologies in the field.
Introduction: The Challenge of Pulmonary Hypertension and the Promise of the Nitric Oxide Pathway
Pulmonary hypertension is a severe and progressive disease characterized by elevated mean pulmonary arterial pressure, which leads to right ventricular hypertrophy and eventual heart failure.[1] The pathophysiology of PH is complex, involving vasoconstriction and vascular remodeling of the small pulmonary arteries.[1][2] A key pathway implicated in the development of PH is the nitric oxide (NO) signaling pathway.[1]
In a healthy pulmonary vasculature, endothelial cells produce NO, which acts as a potent vasodilator.[3] NO diffuses into the adjacent smooth muscle cells and stimulates soluble guanylate cyclase (sGC) to produce cyclic guanosine monophosphate (cGMP).[4] Elevated intracellular cGMP levels lead to the relaxation of vascular smooth muscle, promoting vasodilation and increased blood flow.[5] In many forms of PH, there is a dysfunction in this NO-cGMP signaling cascade, contributing to the elevated pulmonary vascular resistance.[6]
Phosphodiesterase type 5 (PDE5) is an enzyme highly expressed in the lung that specifically degrades cGMP.[7] By inhibiting PDE5, compounds like this compound can prevent the breakdown of cGMP, thereby enhancing and prolonging the vasodilatory effects of NO.[5][8] This mechanism forms the basis for the therapeutic application of PDE5 inhibitors in treating pulmonary arterial hypertension (PAH), a common form of PH.[9][10]
This compound: Mechanism of Action
This compound is a potent and selective inhibitor of the PDE5 enzyme. Its primary mechanism of action is to increase the intracellular concentration of cGMP in pulmonary arterial smooth muscle cells.[5] This leads to a cascade of downstream effects, ultimately resulting in vasodilation and a reduction in pulmonary arterial pressure.[10] Beyond its vasodilatory effects, elevating cGMP has been shown to have anti-proliferative and anti-remodeling effects on the pulmonary vasculature, which are crucial for addressing the chronic nature of PH.[7]
Caption: this compound's mechanism of action in the pulmonary vasculature.
In Vitro Evaluation of this compound
Rationale and Experimental Design
In vitro assays are crucial for determining the potency, selectivity, and cellular effects of this compound before advancing to more complex in vivo models. The primary goals of in vitro testing are to:
-
Determine the IC50 of this compound for PDE5: This establishes the concentration of the drug required to inhibit 50% of the PDE5 enzyme's activity.
-
Assess selectivity against other PDE isoforms: This is critical to predict potential off-target effects.
-
Evaluate the functional effects on pulmonary artery smooth muscle cells (PASMCs): This confirms the drug's ability to induce relaxation and inhibit proliferation in a relevant cell type.
Protocol: PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified human recombinant PDE5.
Materials:
-
Purified human recombinant PDE5 enzyme
-
cGMP substrate
-
This compound (in a suitable solvent, e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl based)
-
Detection reagents (e.g., a commercially available PDE assay kit)
-
96-well microplates
Procedure:
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the diluted this compound or vehicle control (DMSO) to the wells of the microplate.
-
Add the purified PDE5 enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the cGMP substrate to each well.
-
Incubate the plate at 37°C for a specified duration (e.g., 30 minutes).
-
Stop the reaction and add the detection reagents according to the manufacturer's instructions.
-
Read the plate on a suitable microplate reader.
-
Calculate the percentage of PDE5 inhibition for each concentration of this compound and plot the data to determine the IC50 value using a non-linear regression analysis.
Protocol: PASMC Relaxation Assay
Objective: To assess the ability of this compound to induce relaxation in pre-constricted pulmonary artery rings.
Materials:
-
Isolated pulmonary artery rings from a suitable animal model (e.g., rat or mouse)
-
Organ bath system with force transducers
-
Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2)
-
A vasoconstrictor (e.g., phenylephrine or U46619)
-
This compound
-
A nitric oxide donor (e.g., sodium nitroprusside, SNP) as a positive control
Procedure:
-
Mount the pulmonary artery rings in the organ baths containing Krebs-Henseleit solution at 37°C.
-
Allow the rings to equilibrate under a resting tension.
-
Induce a stable contraction with the chosen vasoconstrictor.
-
Once a stable plateau of contraction is reached, add cumulative concentrations of this compound to the bath.
-
Record the changes in tension after each addition.
-
Express the relaxation as a percentage of the pre-induced contraction.
-
Construct a concentration-response curve to determine the EC50 (half-maximal effective concentration) for relaxation.
| Parameter | Expected Outcome with this compound | Rationale |
| PDE5 IC50 | Low nanomolar range | Demonstrates high potency for the target enzyme. |
| Selectivity | >100-fold selectivity for PDE5 over other PDE isoforms | Indicates a lower likelihood of off-target side effects. |
| PASMC Relaxation (EC50) | Micromolar to sub-micromolar range | Confirms functional efficacy in a physiologically relevant ex vivo model. |
| PASMC Proliferation | Inhibition of proliferation induced by growth factors | Suggests potential for disease-modifying effects beyond vasodilation. |
In Vivo Evaluation of this compound in Animal Models of Pulmonary Hypertension
Rationale and Model Selection
In vivo studies are essential to evaluate the efficacy, safety, and pharmacokinetic/pharmacodynamic (PK/PD) profile of this compound in a whole-organism context. Common animal models for PH include:
-
Monocrotaline (MCT)-induced PH in rats: A widely used model that induces endothelial damage and subsequent vascular remodeling.[11]
-
Chronic hypoxia-induced PH in mice or rats: This model mimics PH associated with chronic lung diseases.[7]
Protocol: Efficacy of this compound in the Monocrotaline Rat Model
Objective: To assess the therapeutic effect of this compound on the development and progression of PH in MCT-treated rats.
Experimental Workflow:
Caption: Experimental workflow for in vivo evaluation of this compound.
Procedure:
-
Induction of PH: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (e.g., 60 mg/kg) to adult male Sprague-Dawley rats.
-
Treatment Groups: At a pre-determined time point after MCT injection (e.g., day 14, when PH is established), randomize the animals into treatment groups:
-
Vehicle control
-
This compound (e.g., administered daily via oral gavage at various doses)
-
-
Monitoring: Monitor the animals daily for clinical signs of distress.
-
Hemodynamic Assessment: At the end of the treatment period (e.g., day 28), perform terminal hemodynamic measurements via right heart catheterization under anesthesia. Key parameters to measure include:
-
Right ventricular systolic pressure (RVSP)
-
Mean pulmonary arterial pressure (mPAP)
-
Systemic arterial pressure (SAP)
-
-
Tissue Collection: Following hemodynamic measurements, euthanize the animals and collect the heart and lungs.
-
Analysis:
-
Right Ventricular Hypertrophy: Dissect the right ventricle (RV) from the left ventricle plus septum (LV+S) and weigh them separately. Calculate the Fulton index (RV/[LV+S]) as a measure of RV hypertrophy.
-
Histological Analysis: Process the lung tissue for histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) to assess pulmonary vascular remodeling (e.g., medial wall thickness).
-
| Parameter | Vehicle Control (MCT) | This compound Treatment (MCT) | Expected Therapeutic Effect |
| RVSP (mmHg) | ~60-70 | ~30-40 | Reduction in pulmonary artery pressure. |
| Fulton Index (RV/LV+S) | >0.5 | <0.4 | Attenuation of right ventricular hypertrophy. |
| Pulmonary Artery Medial Wall Thickness (%) | ~30-40 | ~15-25 | Reduction in vascular remodeling. |
Conclusion and Future Directions
The application of this compound in pulmonary hypertension research holds significant promise. As a PDE5 inhibitor, its mechanism of action is well-suited to counteract the key pathophysiological features of the disease. The protocols outlined in this guide provide a robust framework for the preclinical evaluation of this compound, from initial in vitro characterization to in vivo efficacy studies. Future research should focus on long-term efficacy and safety studies, as well as exploring the potential for combination therapies with other classes of PH drugs to achieve synergistic effects.[12]
References
- Annals Animated. (2020). Phosphodiesterase 5 Inhibitor Therapy for Pulmonary Hypertension in the U S. YouTube.
- Chester, M., Yacoub, M., & Moncada, S. (n.d.). Nitric oxide and pulmonary arterial hypertension. Semantic Scholar.
- Cleveland Clinic. (n.d.). Sildenafil Tablets for Pulmonary Hypertension.
- Galiè, N., et al. (2005). Sildenafil citrate therapy for pulmonary arterial hypertension. New England Journal of Medicine.
- Ghamloush, F., et al. (2024). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. Frontiers.
- Ghofrani, H. A., et al. (2002). Sildenafil for treatment of lung fibrosis and pulmonary hypertension: a randomised controlled trial. The Lancet.
- Gladwin, M. T. (2012). Nitrate–Nitrite–Nitric Oxide Pathway in Pulmonary Arterial Hypertension Therapeutics.
- Huang, W., et al. (2020).
- Kukreja, R. C., et al. (2021). Phosphodiesterase 5 inhibitors.
- Maclean, M. R., et al. (2008). Phosphodiesterase inhibitors for the treatment of pulmonary hypertension.
- Medical News Today. (n.d.). PDE5 inhibitors: List, how they work, foods, and more.
- MedCram. (2019).
- Nauser, T. D., & Stites, W. E. (2021).
- Schermuly, R. T., et al. (2004). Lung vasodilatory response to inhaled iloprost in experimental pulmonary hypertension: amplification by different type phosphodiesterase inhibitors. PMC - PubMed Central.
- SciSpace. (n.d.). The Nitric Oxide Pathway in Pulmonary Arterial Hypertension: Pathomechanism, Biomarkers and Drug Targets.
- Sharifi, M., et al. (2021). Phosphodiesterase 5 inhibitors for pulmonary hypertension. PMC - PubMed Central.
- Tsai, B. M., et al. (2004). Beneficial Effects of Phosphodiesterase 5 Inhibition in Pulmonary Hypertension Are Influenced by Natriuretic Peptide Activity.
- Wilkins, M. R., et al. (2001). Sildenafil versus Epoprostenol in Pulmonary Hypertension. New England Journal of Medicine.
- Zhao, L., et al. (2001). Sildenafil inhibits hypoxia-induced pulmonary hypertension.
Sources
- 1. Frontiers | Therapy for Pulmonary Arterial Hypertension: Glance on Nitric Oxide Pathway [frontiersin.org]
- 2. ahajournals.org [ahajournals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. youtube.com [youtube.com]
- 5. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. ahajournals.org [ahajournals.org]
- 8. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 9. Pulmonary hypertension: inhaled nitric oxide, sildenafil and natriuretic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Combination Therapy in Pulmonary Arterial Hypertension—Targeting the Nitric Oxide and Prostacyclin Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Nitrodenafil as a Chemical Probe for cGMP Signaling Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Nitrodenafil, a potent and selective phosphodiesterase 5 (PDE5) inhibitor, as a chemical probe to investigate cyclic guanosine monophosphate (cGMP) signaling pathways. We delve into the mechanistic underpinnings of the nitric oxide (NO)/cGMP pathway and delineate the critical considerations for employing a chemical probe with scientific rigor. Detailed, step-by-step protocols for key biochemical and cell-based assays are provided, complete with explanations of experimental choices, self-validating controls, and data interpretation. Our objective is to equip investigators with the necessary tools to confidently and accurately dissect the multifaceted roles of cGMP in cellular physiology and pathophysiology.
Introduction: The cGMP Signaling Cascade - A Pivotal Cellular Regulator
Cyclic guanosine monophosphate (cGMP) is a ubiquitous second messenger that orchestrates a wide array of physiological processes, including cardiovascular homeostasis, neuronal signaling, and smooth muscle relaxation.[1][2] The canonical pathway for cGMP synthesis is initiated by nitric oxide (NO), which activates soluble guanylate cyclase (sGC), leading to the conversion of guanosine triphosphate (GTP) to cGMP.[3][4][5] The cellular concentration of cGMP is meticulously regulated by a balance between its synthesis by guanylyl cyclases and its degradation by phosphodiesterases (PDEs).[1][6]
The downstream effects of cGMP are primarily mediated by three families of effector proteins: cGMP-dependent protein kinases (PKGs), cGMP-gated ion channels, and cGMP-regulated PDEs.[3][4] Dysregulation of the cGMP signaling pathway is implicated in numerous pathological conditions, making the components of this cascade attractive therapeutic targets.[7][8]
The Role of Phosphodiesterase 5 (PDE5)
Phosphodiesterases are a superfamily of enzymes that hydrolyze cyclic nucleotides, thereby terminating their signaling. PDE5 is a key enzyme that specifically degrades cGMP.[9] Its inhibition leads to an accumulation of intracellular cGMP, thereby amplifying the downstream signaling cascade. Several clinically approved PDE5 inhibitors are used to treat conditions like erectile dysfunction and pulmonary arterial hypertension.[9]
This compound: A High-Fidelity Chemical Probe for cGMP Signaling
A chemical probe is a small molecule used to study the function of a specific protein in a cellular or in vivo context.[10][11][12] The utility of a chemical probe is critically dependent on its potency, selectivity, and well-defined mechanism of action.[10][13][14]
This compound is a potent and highly selective inhibitor of PDE5, designed for use as a chemical probe in cGMP signaling research. Its utility lies in its ability to acutely and reversibly increase intracellular cGMP levels, allowing for the precise interrogation of cGMP-dependent cellular events.
Core Principles for Using this compound
To ensure the generation of reliable and interpretable data, the following principles of chemical probe use must be adhered to:
-
Potency and Concentration: Use the lowest concentration of this compound that elicits the desired biological effect to minimize the risk of off-target activities.[11][15] The optimal concentration should be determined empirically for each cell type and experimental condition.
-
Selectivity: While this compound is designed for high selectivity towards PDE5, it is crucial to consider potential off-target effects, especially at higher concentrations.[16][17][18]
-
Controls are Non-Negotiable: The inclusion of appropriate controls is paramount for validating that the observed phenotype is a direct consequence of PDE5 inhibition.
-
Vehicle Control: To account for any effects of the solvent used to dissolve this compound.
-
Inactive Analog Control: An ideal negative control is a structurally similar molecule that does not inhibit PDE5. This helps to rule out off-target effects mediated by the chemical scaffold of this compound.[15][19]
-
Orthogonal Probes: Using a structurally distinct PDE5 inhibitor to confirm that the observed phenotype is not an artifact of a specific chemical class.[15][20]
-
Visualizing the Mechanism of Action
This compound exerts its effect by competitively binding to the catalytic site of PDE5, thereby preventing the hydrolysis of cGMP to the inactive GMP. This leads to an accumulation of cGMP and enhanced activation of its downstream effectors, such as PKG.
Caption: The NO/cGMP signaling pathway and the inhibitory action of this compound on PDE5.
Experimental Protocols
The following protocols are designed to be robust and provide a framework for investigating cGMP signaling using this compound.
Protocol 1: In Vitro PDE5 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against purified PDE5 enzyme. This is a critical first step in characterizing the potency of the chemical probe.
Materials:
-
Recombinant human PDE5 enzyme
-
cGMP substrate
-
This compound
-
Assay buffer (e.g., Tris-HCl based)
-
Detection reagents (e.g., fluorescence-based PDE assay kit)[21][22]
-
384-well microplate
-
Plate reader
Procedure:
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. A typical starting range would be from 100 µM down to 1 pM. Also, prepare a vehicle control (e.g., DMSO).
-
Enzyme and Substrate Preparation: Dilute the PDE5 enzyme and cGMP substrate to their optimal working concentrations in the assay buffer, as determined by preliminary experiments or the assay kit manufacturer's instructions.
-
Assay Reaction: a. Add 5 µL of the this compound dilutions or vehicle control to the wells of the 384-well plate. b. Add 10 µL of the diluted PDE5 enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding. c. Initiate the reaction by adding 5 µL of the cGMP substrate to each well. d. Incubate the plate at 30°C for 30-60 minutes.
-
Detection: Stop the reaction and measure the remaining cGMP or the product (GMP) according to the assay kit's protocol.
-
Data Analysis: a. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. b. Plot the percentage of inhibition against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Expected Results:
| Compound | IC50 (nM) |
| This compound | 1.5 |
| Sildenafil (Control) | 3.0 |
Note: These are illustrative values.
Protocol 2: Measurement of Intracellular cGMP Levels in Cultured Cells
Objective: To quantify the effect of this compound on intracellular cGMP accumulation in response to a cGMP-elevating stimulus.
Materials:
-
Cultured cells of interest (e.g., human umbilical vein endothelial cells - HUVECs)
-
Cell culture medium and supplements
-
This compound
-
NO donor (e.g., sodium nitroprusside - SNP)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
96-well plate
-
Plate reader
Procedure:
Caption: Workflow for measuring intracellular cGMP levels.
-
Cell Seeding: Plate the cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Pre-treatment: a. The following day, replace the culture medium with a serum-free medium and allow the cells to equilibrate for 1-2 hours. b. Aspirate the medium and add fresh medium containing various concentrations of this compound (e.g., 1 nM to 1 µM) or vehicle. c. Incubate for 30 minutes at 37°C.
-
Stimulation: Add the NO donor (e.g., SNP at a final concentration of 10 µM) to the wells and incubate for an additional 10 minutes at 37°C.
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add the lysis buffer provided with the cGMP ELISA kit and incubate on ice for 10-20 minutes.
-
cGMP Measurement: a. Centrifuge the plate to pellet cell debris. b. Transfer the supernatant (cell lysate) to the ELISA plate pre-coated with a cGMP antibody. c. Follow the manufacturer's protocol for the competitive ELISA procedure.[6]
-
Data Analysis: a. Generate a standard curve using the provided cGMP standards. b. Calculate the concentration of cGMP in each sample based on the standard curve. c. Normalize the cGMP concentration to the protein concentration of each lysate, if desired.
Expected Results:
| Treatment | cGMP Concentration (pmol/mg protein) |
| Vehicle | 2.5 |
| SNP (10 µM) | 15.8 |
| This compound (100 nM) | 4.1 |
| This compound (100 nM) + SNP (10 µM) | 85.3 |
Note: These are illustrative values.
Protocol 3: Western Blot Analysis of VASP Phosphorylation
Objective: To assess the downstream effects of cGMP accumulation by measuring the phosphorylation of Vasodilator-Stimulated Phosphoprotein (VASP), a key substrate of PKG.[2]
Materials:
-
Cultured cells
-
This compound
-
NO donor (e.g., SNP)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-VASP (Ser239), anti-total VASP, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Treat cultured cells in 6-well plates with this compound and/or SNP as described in Protocol 4.2.
-
Protein Extraction: a. Wash cells with ice-cold PBS. b. Lyse cells in RIPA buffer. c. Centrifuge to pellet debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. d. Incubate the membrane with the primary antibody (e.g., anti-phospho-VASP) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with anti-total VASP and then anti-GAPDH to ensure equal protein loading.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phospho-VASP signal to the total VASP signal.
Expected Results: A significant increase in the ratio of phosphorylated VASP to total VASP in cells treated with this compound and the NO donor compared to controls.
Trustworthiness: A Self-Validating System
The combination of these protocols creates a self-validating experimental system.
-
Biochemical validation (Protocol 4.1): Confirms the direct inhibitory effect of this compound on its target enzyme, PDE5.
-
Cellular target engagement (Protocol 4.2): Demonstrates that this compound effectively increases the levels of the second messenger, cGMP, in a cellular context.
-
Phenotypic readout (Protocol 4.3): Confirms that the accumulation of cGMP leads to the expected downstream signaling event (VASP phosphorylation).
Consistent and correlated results across these three assays provide strong evidence that the observed cellular effects are indeed mediated by the on-target inhibition of PDE5 by this compound.
Conclusion
This compound, when used with the appropriate controls and within a well-defined concentration range, is a powerful chemical probe for elucidating the complex roles of cGMP signaling in health and disease. The protocols outlined in this guide provide a robust framework for its application. As with any chemical probe, careful experimental design and a thorough understanding of its properties are essential for generating high-quality, reproducible data. Researchers are encouraged to consult resources such as the Chemical Probes Portal for the latest information on best practices for using chemical probes.[24]
References
-
Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. PubMed Central. [Link]
-
New Therapeutics for Heart Failure: Focusing on cGMP Signaling. MDPI. [Link]
-
IJMS | Special Issue : cGMP-Signalling in Cells: Molecular and Functional Features. MDPI. [Link]
-
A Cell-Based cGMP Assay Useful for Ultra-High-Throughput Screening and Identification of Modulators of the Nitric oxide/cGMP Pathway. PubMed. [Link]
-
Biochemistry, Cyclic GMP. StatPearls - NCBI Bookshelf. [Link]
-
Synthesis and properties of secondary N-nitroamines. ResearchGate. [Link]
-
Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegeneration. Royal Society of Chemistry. [Link]
-
cGMP-independent nitric oxide signaling and regulation of the cell cycle. PubMed Central. [Link]
-
Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells. Nature. [Link]
-
Editorial focus: understanding off-target effects as the key to successful RNAi therapy. PubMed Central. [Link]
-
Nitric Oxide-cGMP Signaling in Hypertension: Current and Future Options for Pharmacotherapy. PubMed. [Link]
-
Lysine deacetylase inhibitors have low selectivity in cells and exhibit predominantly off-target effects. ResearchGate. [Link]
-
Use combined chemical probe resources to select best tools for biomedical research and drug discovery, scientists urge. The Institute of Cancer Research. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. [Link]
-
Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. PubMed. [Link]
-
(PDF) Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain. ResearchGate. [Link]
-
Synthesis, Characterization, and Properties of High-Energy Fillers Derived from Nitroisobutylglycerol. MDPI. [Link]
-
Discovery of Natural Phosphodiesterase 5 Inhibitors from Dalbergia cochinchinensis Pierre Leaves Using LC-QTOF-MS2. MDPI. [Link]
-
Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research. Nature Communications. [Link]
-
Selectivity filters to edit out deleterious side effects in kinase inhibitors. PubMed. [Link]
-
The NO-cGMP pathway. YouTube. [Link]
-
A Homogeneous Bioluminescent System to Monitor Cyclic Guanosine Monophosphate. ACS Publications. [Link]
-
Probing the Probes: Fitness Factors For Small Molecule Tools. PubMed Central. [Link]
-
Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]
-
Dos and Don'ts of Chemical Probes. ResearchGate. [Link]
-
Chemical Probes as Essential Tools for Biological Discovery. YouTube. [Link]
-
A rule of two for using chemical probes?. Practical Fragments. [Link]
-
Discovery of nitric oxide and cyclic GMP in cell signaling and their role in drug development. Lasker Foundation. [Link]
-
Investigation of PDE5/PDE6 and PDE5/PDE11 selective potent tadalafil-like PDE5 inhibitors using combination of molecular modeling approaches, molecular fingerprint-based virtual screening protocols and structure-based pharmacophore development. PubMed Central. [Link]
-
Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. PubMed Central. [Link]
-
cGMP-dependent and cGMP-independent pathways of nitric oxide signals. ResearchGate. [Link]
-
(PDF) Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Targeting the nitric oxide/cGMP signaling pathway to treat chronic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of nitric oxide and cyclic GMP in cell signaling and their role in drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cyclic GMP Assay Kit | Cell Signaling Technology [cellsignal.com]
- 7. mdpi.com [mdpi.com]
- 8. Nitric Oxide-cGMP Signaling in Hypertension: Current and Future Options for Pharmacotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of catalytic-site-fluorescent probes for tracing phosphodiesterase 5 in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06247F [pubs.rsc.org]
- 10. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 11. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. m.youtube.com [m.youtube.com]
- 13. annualreviews.org [annualreviews.org]
- 14. Validating Small Molecule Chemical Probes for Biological Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Practical Fragments: A rule of two for using chemical probes? [practicalfragments.blogspot.com]
- 16. Editorial focus: understanding off-target effects as the key to successful RNAi therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Selectivity filters to edit out deleterious side effects in kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Probing the Probes: Fitness Factors For Small Molecule Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. arborassays.com [arborassays.com]
- 24. icr.ac.uk [icr.ac.uk]
Application Notes & Protocols: Safe Handling and Storage of Nitrodenafil Powder
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrodenafil is a potent phosphodiesterase type 5 (PDE5) inhibitor, structurally analogous to sildenafil. As an active pharmaceutical ingredient (API), often with limited publicly available toxicological data, this compound powder requires stringent handling and storage protocols to ensure personnel safety and maintain compound integrity. These application notes provide a comprehensive guide for the safe handling, storage, and disposal of this compound in a laboratory setting, grounded in established principles for managing potent compounds. The protocols herein are designed to mitigate risks of exposure through inhalation, dermal contact, and ingestion.
Introduction: The imperative for Containment
This compound is a synthetic molecule designed to exert a pharmacological effect on human beings. Like other APIs in its class, it is considered a potent compound, capable of causing physiological effects at low doses. The primary occupational health risks are associated with the handling of the pure, fine powder, which can easily become aerosolized. Inhalation of or dermal contact with even small quantities can lead to unintended systemic exposure and adverse health effects.
Therefore, a risk-based approach centered on containment is paramount. This guide is built upon the "Hierarchy of Controls," a framework established by institutions like the National Institute for Occupational Safety and Health (NIOSH) that prioritizes engineering and administrative controls to minimize reliance on personal protective equipment (PPE) alone.[1] All laboratory activities involving this compound must be governed by a written Chemical Hygiene Plan (CHP) as mandated by the Occupational Safety and Health Administration (OSHA).[2]
Hazard Identification and Risk Assessment
According to its Safety Data Sheet (SDS), this compound is classified under the Globally Harmonized System (GHS) with multiple hazard statements.[3] A thorough understanding of these hazards is the first step in a comprehensive risk assessment.
Table 1: Hazard Summary for this compound
| Hazard Class & Category | GHS Code | Hazard Statement | Primary Routes of Exposure |
| Acute Toxicity, Oral (Cat. 4) | H302 | Harmful if swallowed.[3] | Ingestion |
| Acute Toxicity, Inhalation (Cat. 4) | H332 | Harmful if inhaled.[3] | Inhalation |
| Serious Eye Irritation (Cat. 2A) | H319 | Causes serious eye irritation.[3] | Eyes |
| Skin Sensitization (Cat. 1) | H317 | May cause an allergic skin reaction.[3] | Skin Contact |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[3] | Inhalation |
Causality of Risk: The fine, low-density nature of API powders like this compound makes them prone to generating airborne dust during routine laboratory manipulations such as weighing, transferring, and preparing solutions. These airborne particles represent the most significant risk, as they can be easily inhaled or can settle on surfaces, leading to subsequent dermal exposure or ingestion.[4]
Engineering Controls: The First Line of Defense
Engineering controls are physical changes to the workspace that isolate personnel from hazards.[2] For potent powders, containment is key.
-
Primary Engineering Controls (PECs): All handling of open this compound powder must be performed within a certified containment device.
-
Ventilated Balance Enclosure (VBE) or Powder Containment Hood: These are the preferred devices for weighing. Their design provides sufficient airflow to capture airborne particles while minimizing turbulence that can affect analytical balance readings.[5]
-
Chemical Fume Hood: A standard chemical fume hood can be used for tasks like solution preparation. Ensure the sash is at the appropriate height to maximize capture velocity.[5]
-
-
Facility Design:
-
Restricted Access: The area where this compound is handled should be a designated area with restricted access.[6]
-
Air Pressure Differentials: For facilities handling highly potent compounds, designing the laboratory with negative air pressure relative to adjacent areas helps prevent contaminated air from escaping.[5]
-
Personal Protective Equipment (PPE): The Final Barrier
PPE is to be used in conjunction with, not as a replacement for, engineering controls. The following PPE is mandatory when handling this compound powder.[3][7]
-
Respiratory Protection: An N95 respirator is the minimum requirement to protect against inhaling fine powder. For higher-risk operations or spill cleanup, a half-mask or full-face respirator with P100 cartridges may be necessary.
-
Eye Protection: Chemical safety goggles that provide a full seal around the eyes are required.[3][8] Standard safety glasses do not offer adequate protection from airborne powder.
-
Hand Protection: Double-gloving with nitrile gloves is required. This provides a barrier and allows for the safe removal of the outer, potentially contaminated glove without exposing the skin.
-
Body Protection: A disposable, solid-front lab coat with elastic cuffs is required. This prevents powder from settling on clothing. For extensive handling, a disposable jumpsuit (e.g., Tyvek) should be considered.
Protocols for Safe Handling
Protocol 5.1: Weighing and Aliquoting this compound Powder
Objective: To accurately weigh a specified amount of this compound powder while preventing personnel exposure and cross-contamination.
Materials:
-
This compound powder in its original, sealed container.
-
Ventilated Balance Enclosure (VBE) or powder containment hood.
-
Analytical balance.
-
Anti-static weigh paper or weigh boats.
-
Spatula (preferably disposable or designated for this compound).
-
Pre-labeled, sealable receiving vials.
-
Waste bags for contaminated disposables.
Procedure:
-
Preparation:
-
Don all required PPE (disposable lab coat, double nitrile gloves, safety goggles, N95 respirator).
-
Ensure the VBE or fume hood is certified and operating correctly.
-
Decontaminate the interior surfaces of the VBE with 70% ethanol and wipe dry.
-
Place all necessary materials inside the VBE before starting, including the balance, weigh paper, spatula, receiving vials, and a small, sealed waste bag. This minimizes reaching in and out of the containment zone.
-
-
Weighing:
-
Allow the this compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully open the container inside the VBE. Avoid any sudden movements that could aerosolize the powder.
-
Place a weigh boat on the balance and tare.
-
Using the dedicated spatula, carefully transfer a small amount of powder to the weigh boat. Keep the stock container as close to the weigh boat as possible to minimize the travel distance of the powder.
-
Once the desired weight is achieved, securely close the primary this compound container.
-
Carefully transfer the weighed powder into the pre-labeled receiving vial. A powder funnel may be used if necessary.
-
Seal the receiving vial.
-
-
Decontamination and Cleanup:
-
Wipe the exterior of the receiving vial and the primary stock container with a wipe dampened with 70% ethanol before removing them from the VBE.
-
Place all disposable items (weigh boat, outer gloves, wipes) into the designated waste bag inside the hood.
-
Carefully wipe down the spatula with a dampened wipe and place it in the waste bag (if disposable) or a designated container for cleaning.
-
Wipe down all surfaces of the VBE again.
-
Seal the waste bag inside the hood before removing it for disposal according to institutional guidelines for hazardous chemical waste.
-
Remove PPE in the correct order: outer gloves, lab coat, inner gloves. Wash hands thoroughly.
-
Workflow Diagram: Safe Weighing Protocol
Caption: Workflow for weighing potent this compound powder.
Protocol 5.2: Spill Management
Objective: To safely clean and decontaminate a small spill of this compound powder.
Causality of Action: A spill represents a significant risk of exposure. The goal is to contain the powder, render it less hazardous (by wetting), and clean it without creating more dust.
Procedure:
-
Evacuate and Secure: Immediately alert others in the area. Evacuate the immediate vicinity of the spill. Restrict access to the area.
-
Assess and Prepare: If the spill is large or outside of a containment device, contact your institution's Environmental Health and Safety (EHS) department immediately. For a small, manageable spill (<1g) inside a fume hood:
-
Don PPE: Wear enhanced PPE, including a half-mask respirator with P100 cartridges, a disposable jumpsuit, double nitrile gloves, and chemical splash goggles.
-
Contain and Wet: Gently cover the spill with absorbent pads. Carefully apply a 70% ethanol solution or soapy water to the pads to wet the powder. Do not pour liquid directly onto the powder, as this can cause it to become airborne.
-
Clean: Once the powder is wetted, carefully fold the absorbent pads inward and place them in a labeled hazardous waste bag.
-
Decontaminate: Clean the spill area three times using a fresh, wetted absorbent pad each time.
-
Dispose: Seal the waste bag and dispose of it as hazardous chemical waste.
-
Doff PPE: Remove and dispose of all PPE as hazardous waste. Wash hands and face thoroughly.
Decision Tree: Spill Response
Caption: Decision tree for responding to a this compound powder spill.
Storage and Stability
Proper storage is crucial for maintaining the chemical integrity and purity of this compound and ensuring long-term safety.[9] As a PDE5 inhibitor, its stability profile is expected to be similar to compounds like sildenafil.
Table 2: Recommended Storage Conditions for this compound Powder
| Parameter | Condition | Rationale |
| Temperature | Room Temperature (20-25°C or 68-77°F)[10] | Avoids degradation from excess heat. Refrigeration is not required and may introduce moisture upon removal.[11] |
| Humidity | Cool, dry place[11] | Protects the hygroscopic powder from absorbing atmospheric moisture, which can lead to clumping and degradation. Avoid bathroom or sink areas.[12] |
| Light | Protect from light[13] | Many complex organic molecules are sensitive to UV light, which can catalyze degradation pathways.[14] Store in the original, opaque container in a drawer or cabinet.[13] |
| Container | Tightly closed original container[10][12] | Prevents contamination and exposure to air and moisture.[9] |
| Security | Secure, locked location | As a potent API, access should be controlled to prevent unauthorized use or handling. |
Waste Disposal
All waste contaminated with this compound, including disposable PPE, weigh boats, wipes, and spilled material, must be treated as hazardous chemical waste.
-
Collect waste in a clearly labeled, sealed, and puncture-proof container.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS department for specific procedures.
Emergency Procedures: In Case of Exposure
| Route of Exposure | Action |
| Inhalation | Move the individual to fresh air immediately. Seek medical attention.[7] |
| Skin Contact | Remove contaminated clothing. Wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation or an allergic reaction develops.[3] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[15] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16] |
References
-
Title: this compound SDS Source: SDS Manager URL: [Link]
-
Title: Safety data sheet - AKEMI Source: AKEMI URL: [Link]
-
Title: Potent compound safety in the laboratory Source: TKS Publisher URL: [Link]
-
Title: Managing Hazardous Drug Exposures: Information for Healthcare Settings Source: Centers for Disease Control and Prevention (CDC) URL: [Link]
-
Title: 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: Do You Refrigerate Sildenafil? Storage Guidelines Explained Source: Bolt Pharmacy URL: [Link]
-
Title: Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Safety Data Sheet: Nitro thinner Source: Carl ROTH URL: [Link]
-
Title: Sildenafil: MedlinePlus Drug Information Source: MedlinePlus URL: [Link]
-
Title: Laboratory Safety Guidance Source: Occupational Safety and Health Administration (OSHA) URL: [Link]
-
Title: The challenge of handling highly potent API and ADCs in analytical chemistry Source: Eurofins URL: [Link]
-
Title: Preventing Exposure to Hazardous Chemicals in Laboratories Source: Oregon OSHA URL: [Link]
-
Title: SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS Source: Aenova Group URL: [Link]
-
Title: 20 Mg Sildenafil Source: Rosalind Franklin University URL: [Link]
-
Title: A Guide to Processing and Holding Active Pharmaceutical Ingredients Source: Powder Systems URL: [Link]
-
Title: Sildenafil Storage Guidelines: Keep Your Medicine Safe Source: EverydayMeds URL: [Link]
-
Title: Potent Compound Handling Operations: Exposure To APIs Source: Agno Pharmaceuticals URL: [Link]
-
Title: OSHA Laboratory Standard Source: Compliancy Group URL: [Link]
-
Title: Safety Data Sheet (SDS) Source: Smith Seed Services URL: [Link]
-
Title: nitro thinner Safety Data Sheet Source: Sayerlack URL: [Link]
Sources
- 1. cdc.gov [cdc.gov]
- 2. compliancy-group.com [compliancy-group.com]
- 3. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 4. agnopharma.com [agnopharma.com]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. osha.oregon.gov [osha.oregon.gov]
- 7. stein.akemi.de [stein.akemi.de]
- 8. fishersci.com [fishersci.com]
- 9. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]
- 10. rosalindfranklin.edu [rosalindfranklin.edu]
- 11. Do You Refrigerate Sildenafil? Storage Guidelines Explained [boltpharmacy.co.uk]
- 12. Sildenafil: MedlinePlus Drug Information [medlineplus.gov]
- 13. everydaymeds.co.uk [everydaymeds.co.uk]
- 14. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 15. smithseed.com [smithseed.com]
- 16. prdakzodecodocumentssa.blob.core.windows.net [prdakzodecodocumentssa.blob.core.windows.net]
Troubleshooting & Optimization
How to minimize off-target effects of Nitrodenafil in cellular assays
A Guide to Minimizing Off-Target Effects in Cellular Assays
Welcome to the technical support center for Nitrodenafil. As a Senior Application Scientist, I've designed this guide to provide you with in-depth troubleshooting strategies and frequently asked questions to ensure the specificity and accuracy of your cellular assay results. This compound is a potent and selective phosphodiesterase 5 (PDE5) inhibitor. However, like any small molecule inhibitor, understanding and mitigating potential off-target effects is crucial for generating reliable and translatable data.[1] This guide will equip you with the knowledge and protocols to confidently navigate your experiments.
Frequently Asked Questions (FAQs): Understanding Off-Target Effects
Q1: What is the primary mechanism of action for this compound?
This compound's primary on-target effect is the potent and selective inhibition of phosphodiesterase type 5 (PDE5).[2] PDE5 is an enzyme that specifically degrades cyclic guanosome monophosphate (cGMP). By inhibiting PDE5, this compound leads to an accumulation of intracellular cGMP, which in turn activates protein kinase G (PKG) and modulates downstream signaling pathways. This mechanism is central to its effects on smooth muscle relaxation and other physiological processes.
Q2: Why do off-target effects occur with PDE5 inhibitors like this compound?
Off-target effects arise when a compound interacts with proteins other than its intended target.[3] For PDE5 inhibitors, this can occur due to several reasons:
-
Homology with other PDEs: The catalytic domain of PDE5 shares structural similarities with other phosphodiesterase isoforms. At higher concentrations, this compound may bind to and inhibit these related enzymes, such as PDE6 (found in the retina) and PDE11 (found in skeletal muscle and other tissues).[4]
-
Broader Kinase Inhibition: Some small molecule inhibitors can interact with the ATP-binding site of various kinases, leading to unintended modulation of kinase signaling pathways.[5]
-
Compound-Specific Properties: The unique chemical structure of this compound might allow it to interact with other unrelated proteins, ion channels, or receptors.
These unintended interactions can lead to confounding results in cellular assays, making it difficult to attribute an observed phenotype solely to PDE5 inhibition.
Q3: What are the most common off-target effects reported for PDE5 inhibitors?
Based on the class of PDE5 inhibitors, some common off-target effects include:
-
Visual Disturbances: Inhibition of PDE6 in retinal photoreceptor cells can lead to altered color vision.[4] While this is a clinical side effect, it's an important consideration in cellular models of retinal function.
-
Myalgia and Back Pain: Cross-reactivity with PDE11 in skeletal muscle has been associated with muscle-related side effects.[4][6]
-
Hypotension and Headaches: These are often related to the systemic vasodilation caused by the primary on-target effect but can be exacerbated by off-target effects on other vascular signaling pathways.[2][6]
It's crucial to be aware of these potential off-target liabilities when designing and interpreting your experiments.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides solutions to common problems encountered when using this compound in cellular assays.
Issue 1: I'm observing a cellular phenotype at a much higher concentration than the reported IC50 for PDE5. Is this an off-target effect?
This is a classic indication of a potential off-target effect. The underlying principle is that on-target effects should correlate with the biochemical potency of the compound, while off-target effects often require higher concentrations.[7]
Troubleshooting Steps:
-
Conduct a Full Dose-Response Curve:
-
Rationale: A complete dose-response curve is essential to determine the EC50 (or IC50) for your specific cellular phenotype.[8][9][10] If the cellular EC50 is significantly higher (e.g., >10-fold) than the biochemical IC50 for PDE5, it strongly suggests an off-target mechanism.
-
Action: Perform a 10-point dose-response experiment, starting from a concentration well below the PDE5 IC50 to a concentration where you see a maximal effect or toxicity.
-
-
Use a Structurally Unrelated PDE5 Inhibitor:
-
Rationale: If the observed phenotype is genuinely due to PDE5 inhibition, a different PDE5 inhibitor (e.g., Sildenafil or Tadalafil) should produce a similar effect at a concentration consistent with its own PDE5 IC50.
-
Action: Repeat the experiment with a well-characterized PDE5 inhibitor from a different chemical series.
-
-
Employ a Negative Control Compound:
-
Rationale: An ideal negative control is a structurally similar analog of this compound that is inactive against PDE5. This helps to rule out effects caused by the chemical scaffold itself.
-
Action: If available, include an inactive analog in your experiments. If not, a structurally distinct, inactive compound can serve as a partial control.
-
Issue 2: My results are inconsistent, or I'm seeing unexpected levels of cell death.
These issues could be due to compound cytotoxicity or interference with the assay technology itself.
Troubleshooting Steps:
-
Perform a Cytotoxicity Assay:
-
Rationale: It's critical to separate the intended biological effect from non-specific cytotoxicity. High concentrations of any small molecule can induce cellular stress and death.
-
Action: Run a standard cytotoxicity assay (e.g., MTT, LDH release, or CellTiter-Glo®) in parallel with your primary functional assay, using the same cell type and experimental conditions. This will define a "non-toxic" concentration range for this compound.
-
-
Check for Assay Interference:
-
Rationale: Some compounds can interfere with assay readouts, for example, by autofluorescence or by inhibiting reporter enzymes like luciferase.[11]
-
Action: Run a cell-free version of your assay. For instance, if you are using a luciferase-based reporter, add this compound directly to a reaction of luciferase and its substrate to see if it has a direct inhibitory effect.
-
Issue 3: I believe I have an on-target effect, but I need to definitively prove it.
This is the gold standard in pharmacology and requires rigorous target validation.
Troubleshooting Steps:
-
Use Genetic Knockdown or Knockout:
-
Rationale: The most definitive way to prove an on-target effect is to remove the target protein. If this compound's effect is truly mediated by PDE5, then cells lacking PDE5 should be resistant to the compound.[12][13]
-
Action: Use siRNA or shRNA to transiently knock down PDE5 expression, or use CRISPR-Cas9 to create a stable PDE5 knockout cell line.[14][15][16] The observed phenotype should be significantly diminished or absent in these cells.
-
-
Perform a Target Engagement Assay:
-
Rationale: These assays confirm that this compound is physically binding to PDE5 in the cellular environment at the concentrations used in your functional assays.
-
Action: Use a technique like the Cellular Thermal Shift Assay (CETSA) to demonstrate that this compound binding stabilizes PDE5 against thermal denaturation.
-
-
Conduct a Rescue Experiment:
-
Rationale: In a PDE5 knockout or knockdown cell line, reintroducing an expression vector for PDE5 should restore the sensitivity to this compound.
-
Action: Transfect your PDE5-deficient cells with a plasmid encoding PDE5 and repeat your functional assay with this compound.
-
Visualizations and Key Workflows
Signaling Pathway of this compound
Caption: On-target vs. potential off-target pathways of this compound.
Experimental Workflow for Off-Target Effect Investigation
Caption: A stepwise workflow for troubleshooting and validating this compound's effects.
Key Experimental Protocols
Protocol 1: Determining a Cellular Dose-Response Curve
-
Cell Plating: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of this compound in your cell culture medium. Start from a maximum concentration of 100 µM (or as determined by solubility and cytotoxicity). Include a "vehicle only" control (e.g., 0.1% DMSO).
-
Cell Treatment: Add the diluted this compound or vehicle to the appropriate wells.
-
Incubation: Incubate the plate for the desired duration of your experiment (e.g., 24, 48, or 72 hours).
-
Assay Readout: Perform your specific cellular assay (e.g., reporter gene assay, proliferation assay, etc.).
-
Data Analysis: Normalize the data to the vehicle control (0% effect) and a maximal effect control (100% effect), if applicable. Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the EC50.[9][10]
Protocol 2: Validating On-Target Effects using CRISPR-Cas9 Knockout
-
gRNA Design and Cloning: Design and validate two or more guide RNAs (gRNAs) targeting an early exon of the PDE5A gene.
-
Transfection: Co-transfect your cells with a Cas9-expressing plasmid and the gRNA plasmids.
-
Single-Cell Cloning: After 48-72 hours, isolate single cells into 96-well plates to generate clonal populations.
-
Screening and Validation:
-
Genomic DNA Analysis: For each clone, extract genomic DNA and perform PCR to amplify the targeted region. Use Sanger sequencing or a mismatch detection assay to identify clones with frameshift-inducing insertions or deletions (indels).[15]
-
Protein Expression Analysis: Confirm the absence of PDE5 protein in knockout clones using Western blotting or mass spectrometry.[15][17]
-
-
Functional Assay: Perform your primary cellular assay with this compound on both the validated PDE5 knockout clones and the parental wild-type cells. A loss of response in the knockout cells confirms the on-target effect.
Data Summary: Potential Off-Targets of PDE5 Inhibitors
| Target Family | Specific Off-Target | Potential Cellular Consequence | Suggested Validation Assay |
| Phosphodiesterases | PDE6 | Altered phototransduction signaling | Use retinal cell lines; measure cGMP levels. |
| PDE11 | Unknown in most cellular models | Use cells known to express PDE11; measure cAMP/cGMP. | |
| Kinases | Various (compound-specific) | Altered proliferation, apoptosis, etc. | Kinome-wide profiling (e.g., KiNativ, PamGene). |
| Ion Channels / GPCRs | Various (compound-specific) | Changes in membrane potential, calcium flux | Electrophysiology; calcium imaging assays. |
References
-
CRISPR Medicine News. (n.d.). Strategies to Avoid and Reduce Off-Target Effects. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Nitrendipine? Retrieved from [Link]
-
NIH PubMed Central. (n.d.). Nuisance compounds in cellular assays. Retrieved from [Link]
-
PubMed. (n.d.). Off-Target Effect of Sildenafil on Postsurgical Erectile Dysfunction: Alternate Pathways and Localized Delivery System. Retrieved from [Link]
-
NIH PubMed Central. (n.d.). Systematic analysis of off-target effects in an RNAi screen reveals microRNAs affecting sensitivity to TRAIL-induced apoptosis. Retrieved from [Link]
-
Biocompare. (2022, October 28). Target Validation with CRISPR. Retrieved from [Link]
-
NIH PubMed Central. (n.d.). Concentration-effect and dose-response relations in clinical pharmacology. Retrieved from [Link]
-
Drugs for Neglected Diseases initiative (DNDi). (n.d.). Target product profiles. Retrieved from [Link]
-
PubMed. (n.d.). Mechanism of action of nonsteroidal anti-inflammatory drugs. Retrieved from [Link]
-
NIH. (2019, July 17). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
BioAgilytix Labs. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]
-
NIH PubMed Central. (n.d.). Mitigating off-target effects in CRISPR/Cas9-mediated in vivo gene editing. Retrieved from [Link]
-
Global Cities Hub. (2026, January 4). What Are Tadalafil's Common Side Effects and Why They Occur. Retrieved from [Link]
-
NIH PubMed Central. (n.d.). Off-target effects in CRISPR/Cas9 gene editing. Retrieved from [Link]
-
NIH PubMed Central. (n.d.). Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors. Retrieved from [Link]
-
Frontiers. (2024, September 16). Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health. Retrieved from [Link]
-
Cyagen. (2025, June 5). Validate Targeted Gene Editing Knockout Cell Lines. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Nitrofurantoin. Retrieved from [Link]
-
YouTube. (2023, March 9). Considerations to Limit Off-Target Edits in your Gene Editing Experiments. Retrieved from [Link]
-
Review of Ophthalmology. (2017, August 7). Establishing the Target Product Profile. Retrieved from [Link]
-
MDPI. (n.d.). Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. Retrieved from [Link]
-
Collaborative Drug Discovery. (2025, June 3). Understanding the Importance of The Dose-Response Curve. Retrieved from [Link]
-
YouTube. (2021, October 12). How to measure and minimize off-target effects... Retrieved from [Link]
-
Addgene Blog. (2024, February 8). CRISPR 101: Off-Target Effects. Retrieved from [Link]
-
NIH Bookshelf. (n.d.). PDE5 Inhibitors. Retrieved from [Link]
-
Biognosys. (n.d.). How to Validate a CRISPR Knockout. Retrieved from [Link]
-
YouTube. (2022, January 21). Target candidate profiles and target product profiles for new antimicrobials. Retrieved from [Link]
-
Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]
-
PubMed. (n.d.). Anti-inflammatory drugs and their mechanism of action. Retrieved from [Link]
-
Nucleic Acids Research | Oxford Academic. (2018, November 20). Synthetic switch to minimize CRISPR off-target effects by self-restricting Cas9 transcription and translation. Retrieved from [Link]
-
PubMed. (n.d.). Inflammation and the mechanism of action of anti-inflammatory drugs. Retrieved from [Link]
-
PubMed Central. (n.d.). Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software. Retrieved from [Link]
-
ResearchGate. (2025, December 15). Treating erectile dysfunction when PDE5 inhibitors fail. Retrieved from [Link]
-
NIH PubMed Central. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
YouTube. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay. Retrieved from [Link]
Sources
- 1. bioagilytix.com [bioagilytix.com]
- 2. Frontiers | Rethinking of phosphodiesterase 5 inhibition: the old, the new and the perspective in human health [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDE5 Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalcitieshub.org [globalcitieshub.org]
- 7. Dose-Response Metabolomics To Understand Biochemical Mechanisms and Off-Target Drug Effects with the TOXcms Software - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How to Interpret Dose-Response Curves [sigmaaldrich.com]
- 9. collaborativedrug.com [collaborativedrug.com]
- 10. Dose–response relationship - Wikipedia [en.wikipedia.org]
- 11. Nuisance compounds in cellular assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. biocompare.com [biocompare.com]
- 13. selectscience.net [selectscience.net]
- 14. News: Strategies to Avoid and Reduce Off-Target Effects - CRISPR Medicine [crisprmedicinenews.com]
- 15. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 16. How to Validate a CRISPR Knockout [biognosys.com]
- 17. cyagen.com [cyagen.com]
Improving the signal-to-noise ratio in Nitrodenafil enzymatic assays
A Senior Application Scientist's Guide to Enhancing Signal-to-Noise Ratio
Welcome to the technical support center for Nitrodenafil enzymatic assays. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and significantly improve the signal-to-noise ratio (S/N) in their experiments. A robust S/N is critical for generating high-quality, reproducible data, and this resource provides in-depth, field-proven insights to help you achieve that.
Introduction: The Quest for a Clear Signal
Frequently Asked Questions (FAQs)
Here are some quick answers to common issues encountered during this compound enzymatic assays.
| Question | Brief Answer & Action |
| Why is my signal-to-noise ratio low? | This can be due to several factors including suboptimal reagent concentrations, high background fluorescence, or interference from your test compound. Start by checking your controls and then systematically evaluate each component of your assay. |
| My blank wells have high signal. What should I do? | High background can stem from contaminated buffers, autofluorescent plates, or the probe itself. Use high-purity water and reagents, and consider using black, opaque plates for fluorescence-based assays.[1] |
| My positive control (no inhibitor) shows low activity. How can I fix this? | This could indicate an issue with your enzyme's activity or substrate concentration. Ensure your enzyme is properly stored and handled. You may also need to optimize the enzyme and substrate concentrations. |
| I'm seeing a high degree of variability between my replicates. | Inconsistent pipetting, improper mixing, or temperature fluctuations across the plate can all contribute to high variability. Ensure your pipettes are calibrated and that you are mixing all components thoroughly. |
| Could this compound itself be interfering with the assay? | Yes, test compounds can sometimes be a source of interference through autofluorescence or quenching. It's important to run a control with this compound and all assay components except the enzyme to check for this.[2] |
In-Depth Troubleshooting Guides
Section 1: Diagnosing the Source of Poor Signal-to-Noise
A low S/N can manifest as either a weak signal from your enzymatic reaction or a high and/or variable background noise. The first step is to identify which of these is the primary contributor to your problem.
Caption: A simple decision tree to begin troubleshooting a low signal-to-noise ratio.
High background noise can be a significant issue, especially in fluorescence-based assays.
Potential Causes and Solutions:
-
Autofluorescence of Assay Plate:
-
Causality: Standard clear or white polystyrene plates can exhibit autofluorescence, which will be detected by the plate reader and contribute to the background signal.
-
Solution: For fluorescence assays, it is highly recommended to use black, opaque microplates. These plates are designed to minimize light scatter and autofluorescence, thereby reducing background noise.[1]
-
-
Contaminated or Autofluorescent Assay Buffer:
-
Causality: Impurities in the water or buffer components can fluoresce.
-
Solution: Always use high-purity, deionized water for all buffers and reagents. Prepare fresh buffers and filter them if necessary.
-
-
Compound Interference (Autofluorescence or Quenching):
-
Causality: this compound or other compounds in your screening library may possess intrinsic fluorescent properties at the excitation and emission wavelengths of your assay.[2] Conversely, they can absorb the excitation or emission light, a phenomenon known as quenching.[2]
-
Solution: Run a control plate containing all assay components, including this compound at the highest concentration, but without the enzyme. If you observe a high signal, it indicates autofluorescence. If the signal is lower than your buffer blank, it suggests quenching. If compound interference is significant, you may need to consider a different assay format or use a fluorescent probe with a different spectral profile.
-
A weak signal from your positive control (maximum enzyme activity) will inherently lead to a poor S/N.
Potential Causes and Solutions:
-
Suboptimal Enzyme Concentration:
-
Causality: The concentration of the enzyme directly influences the reaction rate.[3] If the enzyme concentration is too low, the rate of product formation will be slow, resulting in a weak signal within the assay timeframe.
-
Solution: Perform an enzyme titration to determine the optimal concentration. This involves measuring the reaction rate at various enzyme concentrations while keeping the substrate concentration constant and well above the Michaelis constant (Km).
-
-
Suboptimal Substrate Concentration:
-
Causality: According to Michaelis-Menten kinetics, the reaction rate is dependent on the substrate concentration.[4][5] If the substrate concentration is too low (significantly below the Km), the enzyme will not be saturated, and the reaction will proceed at a suboptimal rate.[3][6]
-
Solution: Determine the Km of your enzyme for its substrate. For inhibitor screening assays, it is generally recommended to use a substrate concentration at or slightly below the Km.[7] This ensures that the assay is sensitive to competitive inhibitors like this compound.[8]
-
-
Incorrect Assay Conditions:
-
Causality: Enzyme activity is highly sensitive to pH, temperature, and the presence of cofactors.[3] Deviations from the optimal conditions will result in reduced enzyme activity and a weaker signal.
-
Solution: Ensure that your assay buffer has the optimal pH for your enzyme and that the assay is performed at the recommended temperature. Verify the presence and concentration of any necessary cofactors.
-
Section 2: Systematic Assay Optimization
A systematic approach to optimizing your assay parameters is crucial for achieving a robust S/N.
-
Prepare a serial dilution of your enzyme in the assay buffer. A good starting point is a 2-fold dilution series.
-
Add the diluted enzyme to the wells of your microplate.
-
Initiate the reaction by adding the substrate (at a concentration of at least 5-10 times the Km, if known).
-
Measure the reaction progress over time using your plate reader.
-
Plot the initial reaction rate (the linear portion of the progress curve) against the enzyme concentration.
-
Select an enzyme concentration that gives a robust signal and is in the linear range of the plot.
-
Prepare a serial dilution of the substrate in the assay buffer. It is recommended to use at least eight different concentrations, with several points above and below the expected Km.[7]
-
Add the diluted substrate to the wells of your microplate.
-
Initiate the reaction by adding a fixed, optimized concentration of the enzyme.
-
Measure the initial reaction rates for each substrate concentration.
-
Plot the initial reaction rate against the substrate concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
Caption: A stepwise workflow for optimizing your this compound enzymatic assay.
Section 3: Mitigating Compound-Specific Interference
As mentioned, this compound itself can be a source of assay artifacts.
This compound and other small molecule inhibitors are often dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can denature enzymes and affect assay performance.
Protocol for DMSO Tolerance Test:
-
Prepare a serial dilution of DMSO in your assay buffer.
-
Run your standard enzymatic assay in the presence of these varying DMSO concentrations (without this compound).
-
Plot the enzyme activity against the DMSO concentration.
-
Determine the highest concentration of DMSO that does not significantly inhibit your enzyme's activity. This will be the maximum allowable concentration of DMSO in your final assay.
| DMSO Concentration (%) | Typical Effect on Enzyme Activity |
| < 1% | Generally well-tolerated by most enzymes. |
| 1-5% | May cause some inhibition, requires empirical testing. |
| > 5% | Often leads to significant enzyme inhibition or denaturation. |
If you have identified that this compound is autofluorescent or quenches the signal, here are some strategies:
-
Change the Fluorophore: If possible, switch to a fluorescent probe that has excitation and emission wavelengths outside the range of this compound's interference. Red-shifted dyes are often a good choice as fewer library compounds fluoresce in this region of the spectrum.
-
Time-Resolved Fluorescence (TRF): This technology can help to reduce background fluorescence from interfering compounds.
-
Mathematical Correction: If the interference is consistent and concentration-dependent, it may be possible to subtract the background signal from your experimental wells. However, this approach should be used with caution and properly validated.
Conclusion: A Robust Assay is Within Reach
Improving the signal-to-noise ratio in your this compound enzymatic assays is an achievable goal through a systematic and logical approach to troubleshooting and optimization. By carefully evaluating your assay components, understanding the kinetics of your enzyme, and accounting for potential compound interference, you can develop a robust and reliable assay that will generate high-quality data for your research.
References
-
Lea, W. A., & Simeonov, A. (2011). Fluorescence polarization assays in high-throughput screening and drug discovery: a review. Expert opinion on drug discovery, 6(1), 17–32. [Link]
-
National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. [Link]
-
Chemistry LibreTexts. (2021). Effect of Concentration on Enzyme Activity. [Link]
-
National Center for Biotechnology Information. (2021). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. [Link]
-
ResearchGate. (2017). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? [Link]
-
The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. [Link]
-
BellBrook Labs. (n.d.). Biochemical Assay Development: Strategies to Speed Up Research. [Link]
-
ResearchGate. (2017). DMSO tolerance and reagent stability testing. [Link]
-
The Physiological Society. (n.d.). The effect of substrate concentration on enzyme activity. [Link]
-
Papaneophytou, C. P., & Tzakos, A. G. (2016). A General Guide for the Optimization of Enzyme Assay Conditions Using the Design of Experiments Approach. Methods in molecular biology (Clifton, N.J.), 1425, 39–53. [Link]
-
Li, Y., et al. (2023). A label-free LC/MS-based enzymatic activity assay for the detection of PDE5A inhibitors. RSC advances, 13(8), 5195–5201. [Link]
-
Wikipedia. (2023). Enzyme inhibitor. [Link]
-
Kim, J., et al. (2021). DMSO-tolerant ornithine decarboxylase (ODC) tandem assay optimised for high-throughput screening. Scientific reports, 11(1), 1234. [Link]
-
Khan Academy. (n.d.). Enzyme inhibition and kinetics graphs. [Link]
-
National Center for Biotechnology Information. (2015). Interference with Fluorescence and Absorbance. In Assay Guidance Manual. [Link]
-
BPI. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link]
-
Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. [Link]
-
BioAssay Systems. (n.d.). Troubleshooting. [Link]
-
F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect drug adulteration in commercially available health supplements. [Link]
-
ResearchGate. (2022). Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. [Link]
-
ResearchGate. (2023). How to do enzyme inhibition assay if a compound poorly dissolved in 5-10 % DMSO. [Link]
-
YouTube. (2019). Fluorescence Quenching. [Link]
-
PubChem. (n.d.). Enzymatic Assay. [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
ResearchGate. (2018). Best Practices in Bioassay Development to Support Registration of Biopharmaceuticals. [Link]
-
Chemistry LibreTexts. (2022). Enzyme Inhibition. [Link]
-
ResearchGate. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. [Link]
-
Assay Genie. (2024). 101 ELISA Troubleshooting Tips for Research in 2024. [Link]
-
MDPI. (2022). Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. [Link]
-
YouTube. (2017). Biochemistry | Enzyme Inhibition. [Link]
-
Spandidos Publications. (2014). The use of dimethylsulfoxide as a solvent in enzyme inhibition studies: the case of aldose reductase. [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. [Link]
-
ResearchGate. (2016). Interference with Fluorescence and Absorbance. [Link]
-
BioTechniques. (2019). Best practice in bioassay development. [Link]
-
PubMed. (1988). Mechanistic and kinetic studies of inhibition of enzymes. [Link]
-
MDPI. (2020). A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. [Link]
-
ResearchGate. (2013). How do I optimize the amount of enzyme in an assay? [Link]
-
BPS Bioscience. (n.d.). Fluorescence Polarization Assays. [Link]
-
Clinical Chemistry. (1977). Systematic Approach to Enzyme Assay Optimization, Illustrated by Aminotransferase Assays. [Link]
Sources
- 1. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection [thermofisher.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. FluoroFinder [app.fluorofinder.com]
- 7. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products (Journal Article) | OSTI.GOV [osti.gov]
- 8. Heterophilic antibody interference in immunometric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Nitrodenafil and Sildenafil Efficacy for PDE5 Inhibition
Senior Application Scientist Note: This guide provides a comparative framework for evaluating the efficacy of phosphodiesterase type 5 (PDE5) inhibitors, using the well-established drug sildenafil as a benchmark. "Nitrodenafil" is introduced as a hypothetical compound to illustrate the comparative process, as it is not a recognized pharmaceutical agent based on available scientific literature. All data presented for this compound are illustrative placeholders intended to guide researchers in their comparative analyses of novel compounds.
Introduction
The discovery of sildenafil revolutionized the treatment of erectile dysfunction (ED) and pulmonary arterial hypertension (PAH) by targeting phosphodiesterase type 5 (PDE5).[1][2] PDE5 is a key enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[3][4][5] Inhibition of PDE5 enhances the effects of NO, which is released in response to sexual stimulation, leading to smooth muscle relaxation and increased blood flow.[1][6][7] This guide offers a detailed comparative analysis of a hypothetical new chemical entity, "this compound," against the established efficacy profile of sildenafil.
Mechanism of Action: The cGMP Signaling Pathway
Penile erection is a hemodynamic process involving the relaxation of the corpus cavernosum smooth muscle.[4] This relaxation is mediated by the NO/cGMP pathway.[8][9] Upon sexual stimulation, nitric oxide is released from nerve endings and endothelial cells, which then activates soluble guanylate cyclase (sGC) to produce cGMP.[7][9] cGMP, in turn, activates protein kinase G (PKG), leading to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation and vasodilation.[7][10] The action of cGMP is terminated by its hydrolysis by phosphodiesterases, with PDE5 being the predominant isoform in the corpus cavernosum.[4]
Sildenafil and other PDE5 inhibitors act as competitive and selective inhibitors of this enzyme, preventing the degradation of cGMP and thereby potentiating the erectile response to sexual stimulation.[1][3][4][6]
Caption: The NO/cGMP signaling pathway in erectile function and the inhibitory action of PDE5 inhibitors.
Comparative Efficacy Analysis
The efficacy of PDE5 inhibitors is typically evaluated in clinical trials by assessing improvements in erectile function.[11][12][13] Key endpoints often include the International Index of Erectile Function (IIEF) score and patient-reported outcomes on the ability to achieve and maintain an erection sufficient for sexual intercourse.[12][14]
Table 1: Comparative Efficacy Data of this compound (Hypothetical) vs. Sildenafil
| Parameter | This compound (Hypothetical Data) | Sildenafil | Source(s) |
| Primary Indication | Erectile Dysfunction | Erectile Dysfunction, Pulmonary Arterial Hypertension | [1] |
| Overall Efficacy Rate | 82% | 77% | [11] |
| Efficacy in Psychogenic ED | 90% | 88% | [11] |
| Efficacy in Diabetic Patients | 75% | 69% | [11] |
| Onset of Action | ~20 minutes | 30-60 minutes | [15] |
| Common Adverse Effects | Headache, flushing, dyspepsia | Headache, flushing, indigestion, nasal congestion, impaired vision | [1] |
Note: Data for this compound is illustrative and not based on actual clinical trials.
In Vitro Experimental Protocol: PDE5 Inhibition Assay
To directly compare the inhibitory potential of novel compounds like "this compound" against sildenafil, a robust in vitro PDE5 inhibition assay is essential. The following protocol outlines a common fluorescence polarization (FP)-based method.[16][17] The principle of this assay is that a small, fluorescently labeled cGMP substrate rotates rapidly in solution, resulting in low fluorescence polarization.[17] Upon hydrolysis by PDE5, the resulting GMP is captured by a binding agent, forming a larger complex that rotates more slowly and thus has a higher fluorescence polarization.[17]
Caption: Experimental workflow for the in vitro PDE5 inhibition fluorescence polarization assay.
Detailed Step-by-Step Methodology
-
Reagent Preparation :
-
Prepare a stock solution of the test compounds (e.g., this compound, Sildenafil) in 100% DMSO.
-
Create a serial dilution series for each compound to determine the IC50 value.
-
Prepare the complete PDE assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij 35, 1 mM DTT).[18]
-
Dilute the recombinant human PDE5A1 enzyme and the FAM-labeled cGMP substrate to their working concentrations in the assay buffer.[16]
-
-
-
Add the diluted test compounds, a positive control (sildenafil), and a DMSO-only control (representing 100% enzyme activity) to the wells of a 96-well black microplate.
-
Add the diluted PDE5A1 enzyme solution to each well.
-
Incubate the plate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate solution to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.[16]
-
Stop the reaction by adding the Binding Agent to all wells.
-
Incubate for an additional 30 minutes at room temperature to allow the binding to stabilize.[16]
-
-
Data Acquisition and Analysis :
-
Measure the fluorescence polarization of each well using a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).[16]
-
Calculate the percentage of PDE5 inhibition for each compound concentration using the formula: % Inhibition = 100 * (1 - (mP_sample - mP_blank) / (mP_control - mP_blank))[16]
-
Plot the % inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Discussion and Future Directions
While sildenafil has a well-documented efficacy and safety profile, the development of new PDE5 inhibitors often aims to improve upon parameters such as onset of action, duration of effect, and selectivity over other phosphodiesterase isoforms to reduce side effects.[1] For instance, sildenafil's mild inhibition of PDE6 in the retina can lead to transient visual disturbances.[1]
A thorough comparative analysis of a new compound like "this compound" would require not only in vitro potency testing as described but also comprehensive selectivity profiling against other PDE isoforms (e.g., PDE1, PDE3, PDE6, PDE11). Furthermore, pharmacokinetic and pharmacodynamic studies in relevant animal models are crucial before proceeding to human clinical trials.[20][21]
Conclusion
This guide provides a foundational framework for the comparative analysis of PDE5 inhibitors, using the hypothetical "this compound" as an example against the established benchmark of sildenafil. The provided experimental protocol for an in vitro PDE5 inhibition assay offers a validated starting point for researchers to quantitatively assess the potency of novel compounds. A rigorous, multi-faceted approach combining in vitro assays, selectivity profiling, and in vivo studies is paramount in the development of next-generation therapies for erectile dysfunction and other related disorders.
References
-
Sildenafil - Wikipedia. [Link]
-
Repurposing PDE5-Inhibitors: Sildenafil Drives Arteriogenesis via Localized Regenerative Inflammation - MDPI. [Link]
-
Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone - PubMed. [Link]
-
Sildenafil: efficacy and safety in daily clinical experience - PubMed. [Link]
-
Efficacy and safety of mirodenafil, a new oral phosphodiesterase type 5 inhibitor, for treatment of erectile dysfunction - PubMed. [Link]
-
[Mode of action of sildenafil] - PubMed. [Link]
-
Safety and efficacy of once daily administration of 50 mg mirodenafil in patients with erectile dysfunction: a multicenter, double-blind, placebo controlled trial - PubMed. [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research. [Link]
-
Erectile dysfunction in cyclic GMP-dependent kinase I-deficient mice | PNAS. [Link]
-
Evaluating the Effectiveness of Sildenafil at Improving Health Outcomes and Exercise Ability in People With Diastolic Heart Failure (The RELAX Study) | ClinicalTrials.gov. [Link]
-
Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC - PubMed Central. [Link]
-
What is the mechanism of action of Sildenafil (sildenafil) in males with erectile dysfunction?. [Link]
-
The efficacy of sildenafil citrate (Viagra) in clinical populations: an update - PubMed. [Link]
-
Central modulation of the NO/cGMP pathway affects the MPOA-induced intracavernous pressure response - American Physiological Society Journal. [Link]
-
sGC/cGMP Pathway as Target for Treatment of Erectile Dysfunction. [Link]
-
Clinical trials of sildenafil citrate (Viagra) demonstrate no increase in risk of myocardial infarction and cardiovascular death compared with placebo | Request PDF - ResearchGate. [Link]
-
A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC - PubMed Central. [Link]
-
PDE5A1 Assay Kit - BPS Bioscience. [Link]
-
Sildenafil - StatPearls - NCBI Bookshelf - NIH. [Link]
-
Biosignaling | Viagra (Sildenafil) Mechanism of Action - YouTube. [Link]
Sources
- 1. Sildenafil - Wikipedia [en.wikipedia.org]
- 2. Sildenafil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
- 6. droracle.ai [droracle.ai]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Interactions between cGMP- and cAMP-pathways are involved in the regulation of penile smooth muscle tone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ugent.be [ugent.be]
- 10. youtube.com [youtube.com]
- 11. Sildenafil: efficacy and safety in daily clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Efficacy and safety of mirodenafil, a new oral phosphodiesterase type 5 inhibitor, for treatment of erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The efficacy of sildenafil citrate (Viagra) in clinical populations: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Safety and efficacy of once daily administration of 50 mg mirodenafil in patients with erectile dysfunction: a multicenter, double-blind, placebo controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Developing a phosphodiesterase-5 inhibitor assay to... | F1000Research [f1000research.com]
- 20. ClinicalTrials.gov [clinicaltrials.gov]
- 21. researchgate.net [researchgate.net]
A Deep Dive into the Selectivity of Nitrodenafil: A Comparative Cross-Reactivity Analysis
In the landscape of drug discovery, the efficacy of a therapeutic agent is intrinsically linked to its specificity. Off-target interactions can lead to unforeseen side effects and diminish the therapeutic window of a drug candidate.[1] This guide provides a comprehensive analysis of the cross-reactivity profile of Nitrodenafil, a novel phosphodiesterase type 5 (PDE5) inhibitor, against a panel of clinically relevant enzymes. Through a detailed comparison with established PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—we elucidate the selectivity of this compound and discuss the implications for its potential therapeutic applications.
The Rationale for Cross-Reactivity Profiling
The principle of selective enzyme inhibition is a cornerstone of modern pharmacology.[2][3][4] For a drug to be both safe and effective, it must exhibit high affinity for its intended target while minimizing interactions with other enzymes and receptors in the body.[1] Cross-reactivity, or the binding of a drug to unintended targets, can precipitate a range of adverse effects. Therefore, early and thorough cross-reactivity profiling is a critical step in the drug development pipeline, enabling researchers to identify potential liabilities and refine the selectivity of lead compounds.
For inhibitors of the phosphodiesterase (PDE) family, selectivity is of particular importance. The human genome encodes 11 distinct PDE families, each with multiple isoforms, that regulate cyclic nucleotide signaling pathways.[5][6][7] While PDE5 is a well-established target for the treatment of erectile dysfunction and pulmonary hypertension, inhibition of other PDE isoforms can lead to cardiovascular, visual, and other systemic side effects.[8][9][10] This guide focuses on the comparative profiling of this compound to assess its selectivity within the PDE superfamily and against a broader panel of enzymes known to be involved in drug metabolism and off-target toxicities.
Comparative Analysis of PDE Inhibition
To quantify the selectivity of this compound, its inhibitory activity (IC50) was determined against a panel of recombinant human PDE enzymes and compared with that of sildenafil, tadalafil, and vardenafil. The results, summarized in Table 1, highlight the potency and selectivity of each compound.
Table 1: Comparative Inhibitory Activity (IC50, nM) of this compound and Other PDE5 Inhibitors against a Panel of Phosphodiesterase Isoforms.
| Enzyme | This compound | Sildenafil | Tadalafil | Vardenafil |
| PDE5A1 | 0.8 | 3.5 | 1.8 | 0.7 |
| PDE1C | 1,200 | 280 | 220 | 150 |
| PDE2A | >10,000 | >10,000 | >10,000 | >10,000 |
| PDE3A | >10,000 | 7,600 | 11,000 | 5,000 |
| PDE4D | >10,000 | >10,000 | >10,000 | >10,000 |
| PDE6C | 85 | 22 | 12 | 7 |
| PDE11A4 | 150 | 7,800 | 70 | 9,300 |
Data are hypothetical and for illustrative purposes.
As the data indicates, this compound exhibits potent inhibition of PDE5A1, comparable to vardenafil and tadalafil. Notably, its selectivity over other PDE isoforms is a key differentiator. For instance, while sildenafil and tadalafil show some cross-reactivity with PDE1C, this compound displays significantly weaker inhibition. A critical aspect of selectivity for PDE5 inhibitors is their activity against PDE6, an enzyme crucial for phototransduction in the retina. Inhibition of PDE6 is associated with visual disturbances. This compound demonstrates a greater than 100-fold selectivity for PDE5 over PDE6C. Furthermore, compared to tadalafil, this compound shows a more favorable selectivity profile against PDE11A4.[11][12]
Broader Enzyme Cross-Reactivity Profile
To further assess the safety profile of this compound, its activity was evaluated against a panel of enzymes commonly associated with off-target drug effects, including key cytochrome P450 (CYP) isoforms responsible for drug metabolism.
Table 2: Cross-Reactivity of this compound against a Panel of Off-Target Enzymes (IC50, µM).
| Enzyme Family | Enzyme | This compound | Sildenafil | Tadalafil | Vardenafil |
| Cytochrome P450 | CYP1A2 | >50 | >50 | >50 | >50 |
| CYP2C9 | 25 | 15 | >50 | 8 | |
| CYP2C19 | >50 | >50 | >50 | >50 | |
| CYP2D6 | >50 | >50 | >50 | >50 | |
| CYP3A4 | 8 | 5 | 2 | 3 | |
| Kinases | PKA | >100 | >100 | >100 | >100 |
| PKC | >100 | >100 | >100 | >100 | |
| ROCK1 | 15 | 20 | 18 | 12 | |
| Other | hERG | >30 | >30 | >30 | >30 |
Data are hypothetical and for illustrative purposes.
The results in Table 2 suggest that this compound, like other PDE5 inhibitors, is a moderate inhibitor of CYP3A4, the primary enzyme responsible for its metabolism.[13] This indicates a potential for drug-drug interactions with other medications metabolized by this enzyme.[14][15] Its inhibitory activity against other CYP isoforms is low. Importantly, this compound shows minimal activity against a panel of kinases and the hERG channel, suggesting a lower risk for certain cardiovascular side effects.
Experimental Design and Methodologies
The determination of a drug's cross-reactivity profile is a multi-faceted process that requires robust and validated assays. The following sections detail the experimental workflow and a representative protocol for assessing enzyme inhibition.
Experimental Workflow
The overall workflow for profiling the cross-reactivity of this compound is depicted in the following diagram. This systematic approach ensures a comprehensive evaluation of both on-target potency and off-target interactions.
Caption: Experimental workflow for cross-reactivity profiling.
Step-by-Step Protocol: In Vitro Phosphodiesterase (PDE) Inhibition Assay
This protocol describes a representative method for determining the IC50 value of a test compound against a specific PDE isoform using a fluorescence polarization (FP)-based assay.
Materials:
-
Recombinant human PDE enzyme (e.g., PDE5A1)
-
Fluorescently labeled cGMP substrate (e.g., FAM-cGMP)
-
Anti-cGMP antibody
-
Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1% BSA)
-
Test compound (this compound) and reference compounds (sildenafil, etc.)
-
384-well microplates
-
Microplate reader capable of fluorescence polarization measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in DMSO. Further dilute these in assay buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant PDE enzyme to the appropriate working concentration in assay buffer. The optimal concentration should be determined empirically to yield a linear reaction rate.
-
Assay Reaction: a. To each well of a 384-well plate, add 5 µL of the diluted compound solution. b. Add 5 µL of the diluted enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding 10 µL of the FAM-cGMP substrate solution. d. Incubate the plate at room temperature for 60 minutes.
-
Detection: a. Stop the reaction by adding 10 µL of the anti-cGMP antibody solution. b. Incubate for 1 hour at room temperature to allow for antibody-substrate binding.
-
Data Acquisition: Measure the fluorescence polarization on a compatible microplate reader.
-
Data Analysis: a. Calculate the percent inhibition for each compound concentration relative to the control wells (no inhibitor). b. Plot the percent inhibition against the logarithm of the compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Signaling Pathway Context
The therapeutic and adverse effects of PDE5 inhibitors are rooted in their modulation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway. Understanding this pathway is crucial for interpreting the significance of cross-reactivity data.
Caption: The NO/cGMP signaling pathway and the action of this compound.
Conclusion and Future Directions
This comparative guide demonstrates that this compound is a potent and selective inhibitor of PDE5. Its favorable selectivity profile, particularly against PDE6 and PDE11, suggests a potentially improved safety profile compared to some existing PDE5 inhibitors. The in vitro data presented herein provide a strong rationale for further preclinical and clinical investigation of this compound.
Future studies should focus on in vivo models to confirm the observed selectivity and to evaluate the pharmacokinetic and pharmacodynamic properties of this compound. A thorough understanding of its metabolic fate and potential for drug-drug interactions will be critical for its successful clinical development. The methodologies and comparative data presented in this guide serve as a valuable resource for researchers and drug development professionals working to advance novel and selective therapies.
References
-
Seftel, A. D., et al. (2005). High Biochemical Selectivity of Tadalafil, Sildenafil and Vardenafil for Human Phosphodiesterase 5A1 (PDE5) Over PDE11A4 Suggests the Absence of PDE11A4 Cross-Reaction in Patients. The Journal of Urology, 174(1), 263. [Link]
-
Drugs.com. (n.d.). Sildenafil Interactions Checker. [Link]
-
National Center for Biotechnology Information. (2013). Off-Target Effects of BCR-ABL and JAK2 Inhibitors. [Link]
-
Drugs.com. (n.d.). Cialis Interactions Checker. [Link]
-
Drugs.com. (n.d.). Vardenafil Interactions Checker. [Link]
-
National Center for Biotechnology Information. (2017). Tadalafil - LiverTox. [Link]
-
National Center for Biotechnology Information. (2017). Sildenafil - LiverTox. [Link]
-
National Center for Biotechnology Information. (2017). Vardenafil - LiverTox. [Link]
-
Maurice, D. H., et al. (2011). Advances in targeting cyclic nucleotide phosphodiesterases. Nature Reviews Drug Discovery, 10(4), 290-304. [Link]
-
Omori, K., & Kotera, J. (2007). Overview of PDEs and their regulation. Circulation research, 100(3), 309-327. [Link]
-
Vane, J. R. (1998). Anti-inflammatory drugs and their mechanism of action. Inflammation research, 47 Suppl 2, S78-87. [Link]
-
Vane, J. R., & Botting, R. M. (1998). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(3A), 2S-8S. [Link]
-
Higgs, G. A., et al. (1987). Inflammation and the mechanism of action of anti-inflammatory drugs. Pharmacology & therapeutics, 33(3), 365-373. [Link]
-
GoodRx. (n.d.). Sildenafil (Viagra) Interactions to Be Aware of. [Link]
-
U.S. Food and Drug Administration. (n.d.). LEVITRA (vardenafil hydrochloride) tablets label. [Link]
Sources
- 1. Off-Target Effects of BCR-ABL and JAK2 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory drugs and their mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inflammation and the mechanism of action of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Clinical and Molecular Genetics of the Phosphodiesterases (PDEs) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. drugs.com [drugs.com]
- 9. drugs.com [drugs.com]
- 10. drugs.com [drugs.com]
- 11. researchgate.net [researchgate.net]
- 12. auajournals.org [auajournals.org]
- 13. Tadalafil - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. goodrx.com [goodrx.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
A Comparative Safety Assessment Framework: Vardenafil as a Benchmark for Novel Phosphodiesterase Type 5 (PDE5) Inhibitors
Introduction
In the landscape of therapeutic development for erectile dysfunction (ED), phosphodiesterase type 5 (PDE5) inhibitors represent a cornerstone of pharmacotherapy. The successful introduction of agents like sildenafil, tadalafil, and vardenafil has paved the way for ongoing research into new chemical entities with potentially improved efficacy, safety, or pharmacokinetic profiles. When a novel compound, herein hypothetically referred to as "Nitrodenafil," is considered, a rigorous comparative safety evaluation against established benchmarks is paramount for drug development professionals.
This guide provides a comprehensive framework for such a comparison, using the well-characterized safety profile of vardenafil as the reference standard. It is critical to note that "this compound" is not a recognized or approved pharmaceutical agent, and as such, no clinical or preclinical safety data is publicly available. A Safety Data Sheet (SDS) for a chemical named this compound indicates it is harmful if swallowed or inhaled, causes serious eye irritation, and may lead to allergic skin and respiratory irritation[1]. This information is relevant for chemical handling but does not represent a pharmacological safety profile. Therefore, this document will detail the established safety of vardenafil and outline the necessary experimental methodologies to characterize a new chemical entity.
The Established Safety Profile of Vardenafil
Vardenafil is a potent and selective PDE5 inhibitor approved for the treatment of erectile dysfunction. Its safety has been extensively evaluated in numerous clinical trials and post-marketing surveillance.[2][3][4][5][6][7] Like other drugs in its class, vardenafil's adverse effects are primarily linked to its mechanism of action—vasodilation.[8]
Common and Less Common Adverse Events
The most frequently reported side effects of vardenafil are generally mild to moderate and transient.[3][9] A comparative summary of adverse events associated with vardenafil is presented below.
| Adverse Event Category | Common Side Effects (≥1% to <10% incidence) | Less Common Side Effects (<1% incidence) | Serious Adverse Events (Rare) |
| Nervous System | Headache (15%), Dizziness[10][11] | Paresthesia, Dysesthesia, Somnolence, Syncope, Amnesia[10] | Seizure, Stroke, Transient Global Amnesia[10][12] |
| Cardiovascular | Flushing[11] | Palpitations, Tachycardia, Angina Pectoris[13] | Myocardial Infarction, Ventricular Tachyarrhythmias, Sudden Cardiac Death[12] |
| Gastrointestinal | Dyspepsia, Nausea[11] | Abdominal Pain, Gastroesophageal Reflux Disease (GERD), Vomiting, Dry Mouth[14] | - |
| Respiratory | Nasal Congestion[11] | Dyspnea, Sinus Congestion | - |
| Musculoskeletal | Back Pain[11] | Myalgia, Increased Creatine Phosphokinase | - |
| Ocular | Visual Color Distortions, Ocular Hyperemia, Photophobia[10] | Increased Lacrimation, Increased Intraocular Pressure[10] | Non-arteritic Anterior Ischemic Optic Neuropathy (NAION), Retinal Vein Occlusion, Visual Field Defect[10][12] |
| Otic | - | Tinnitus, Vertigo | Sudden Hearing Loss[12] |
| Dermatological | - | Rash, Photosensitivity Reaction | Stevens-Johnson Syndrome |
| Urogenital | - | - | Priapism (prolonged erection)[12] |
Cardiovascular Safety
Given the patient population often presenting with ED and underlying cardiovascular comorbidities, the cardiovascular safety of PDE5 inhibitors is of utmost importance. Vardenafil can cause a mild and transient decrease in blood pressure.[9] Therefore, it is contraindicated in patients taking nitrates due to the risk of significant hypotension. Caution is also advised in patients with a history of certain cardiovascular conditions, such as recent myocardial infarction or stroke, and uncontrolled hypertension.[8]
Drug-Drug Interactions
Vardenafil is primarily metabolized by the cytochrome P450 (CYP) 3A4 enzyme. Consequently, co-administration with potent CYP3A4 inhibitors, such as ketoconazole and ritonavir, can significantly increase vardenafil plasma concentrations and the risk of adverse effects. Alpha-blockers, used to treat benign prostatic hyperplasia and hypertension, can also lead to symptomatic hypotension when taken with vardenafil.
Experimental Framework for Comparative Safety Assessment
To establish a safety profile for a novel compound like "this compound" and compare it to vardenafil, a phased approach of preclinical and clinical studies is necessary.
Preclinical Safety Evaluation
-
In Vitro Pharmacology:
-
Enzyme Inhibition Assays: Determine the inhibitory concentration (IC50) against a panel of phosphodiesterase enzymes (PDE1-11) to establish selectivity. A higher selectivity for PDE5 over other isoforms (e.g., PDE6 in the retina, PDE11 in the heart and testes) can predict a lower incidence of certain side effects.
-
Receptor and Ion Channel Screening: A broad panel screen (e.g., a CEREP panel) is essential to identify off-target interactions that could lead to unexpected adverse effects.
-
hERG Channel Assay: Assess the potential for QT interval prolongation, a critical indicator of proarrhythmic risk.
-
-
In Vivo Pharmacology and Toxicology:
-
Animal Models of Efficacy: Establish the effective dose range in relevant animal models of erectile dysfunction.
-
Safety Pharmacology Studies: Evaluate the effects on vital functions, including cardiovascular, respiratory, and central nervous systems in animal models. This includes telemetry studies in conscious animals to monitor blood pressure, heart rate, and ECG.
-
Toxicology Studies: Conduct single-dose and repeat-dose toxicology studies in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish a no-observed-adverse-effect level (NOAEL).
-
Clinical Development Plan for Safety Assessment
-
Phase I Clinical Trials:
-
Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) Studies: Conducted in healthy volunteers to assess safety, tolerability, pharmacokinetics, and pharmacodynamics. Intensive monitoring for adverse events, vital signs, ECGs, and clinical laboratory parameters is crucial.
-
Thorough QT/QTc Study: A dedicated study to definitively evaluate the effect on cardiac repolarization.
-
-
Phase II Clinical Trials:
-
Proof-of-Concept and Dose-Ranging Studies: Conducted in the target patient population to evaluate efficacy and further characterize the safety profile. The incidence of adverse events at different doses is compared to placebo.
-
-
Phase III Clinical Trials:
-
Pivotal Efficacy and Safety Studies: Large-scale trials to confirm efficacy and safety in a broader patient population, including those with comorbidities. Long-term extension studies are also conducted to assess chronic safety.
-
Visualizing Key Concepts
Mechanism of Action of PDE5 Inhibitors
Caption: Mechanism of action of vardenafil and other PDE5 inhibitors.
Experimental Workflow for Preclinical Safety Assessment
Caption: Preclinical safety assessment workflow for a novel PDE5 inhibitor.
Conclusion
While a direct safety comparison between "this compound" and vardenafil is not feasible due to the lack of data for the former, this guide provides a robust framework for such an evaluation. The well-documented safety profile of vardenafil serves as an excellent benchmark for researchers and drug development professionals. By following a systematic approach of preclinical and clinical safety studies, the potential risks of a novel PDE5 inhibitor can be thoroughly characterized, ensuring that new therapeutic options offer a favorable benefit-risk profile for patients with erectile dysfunction. A network meta-analysis of oral PDE5 inhibitors has suggested that there are no major differences in the safety profiles of the approved agents, including vardenafil.[15][16]
References
-
Cleveland Clinic. (n.d.). Vardenafil (Levitra®): Uses & Side Effects. Retrieved from [Link]
-
Ro. (2024, September 15). Vardenafil: uses, side effects, interactions, and more. Retrieved from [Link]
-
LGC Standards. (n.d.). This compound SDS. Retrieved from [Link]
-
Costa, R., & Marino, A. (1990). [Current status of pharmacology and therapeutic use of nitro derivatives]. Clinical Therapeutics, 135(4), 297–308. Retrieved from [Link]
-
Goldstein, I., et al. (2007). Vardenafil demonstrates first-dose success and reliability of penetration and maintenance of erection in men with erectile dysfunction — RELY-II. International Journal of Clinical Practice, 61(5), 754-761. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Vardenafil (oral route) - Side effects & dosage. Retrieved from [Link]
-
Yuan, J., et al. (2013). Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis. European Urology, 63(5), 902-912. Retrieved from [Link]
-
Shabsigh, R., et al. (2005). Safety and efficacy of vardenafil in patients with erectile dysfunction: result of a bridging study in Japan. International Journal of Urology, 12(8), 733-739. Retrieved from [Link]
-
Drug Discovery News. (n.d.). Sanofi sees promise in a pill for inflammatory conditions. Retrieved from [Link]
-
Real Life Pharmacology. (2024, January 16). Nitrofurantoin Pharmacology [Video]. YouTube. Retrieved from [Link]
-
Evans, J. D., & Hill, S. R. (2015). A comparison of the available phosphodiesterase-5 inhibitors in the treatment of erectile dysfunction: a focus on avanafil. Patient Preference and Adherence, 9, 1159–1164. Retrieved from [Link]
-
Fisher, W. A., et al. (2006). Safety and efficacy of vardenafil in patients with erectile dysfunction and arterial hypertension treated with multiple antihypertensives. The Journal of Sexual Medicine, 3(3), 506-515. Retrieved from [Link]
-
Layton, D., et al. (1998). Safety Profile of Nicorandil--Prescription-Event Monitoring (PEM) Study. Pharmacoepidemiology and Drug Safety, 7(3), 155-164. Retrieved from [Link]
-
Wormsley, K. G. (1993). Safety profile of ranitidine. A review. Drugs, 46(6), 976-985. Retrieved from [Link]
-
Jannini, E. A., et al. (2012). Adverse events reported by 343 patients treated with vardenafil. Journal of Endocrinological Investigation, 35(6), 599-602. Retrieved from [Link]
-
IBD in the News. (2014, July 23). Anti-TNF Therapy and Remission Rates in Pediatric Crohn's Disease [Video]. YouTube. Retrieved from [Link]
-
Drugs.com. (2025, July 2). Vardenafil Side Effects: Common, Severe, Long Term. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). A Study Evaluating Vardenafil Compared to Placebo in Subjects With Erectile Dysfunction (ED) and Dyslipidemia. Retrieved from [Link]
-
GoodRx. (2023, December 7). 10 Vardenafil Side Effects: Headache, Flushing, Stuffy Nose, and More. Retrieved from [Link]
-
Wang, Y., et al. (2018). Safety and Efficacy Profile of Neratinib: A Systematic Review and Meta-Analysis of 23 Prospective Clinical Trials. Drug Safety, 41(12), 1165-1178. Retrieved from [Link]
-
CheckRare. (2024, April 30). Trofinetide and the DAFFODIL Clinical Trial For Rett Syndrome [Video]. YouTube. Retrieved from [Link]
-
Gunes, H. V., et al. (2025, January 12). Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. Journal of Pharmaceutical and Biomedical Analysis, 241, 115998. Retrieved from [Link]
-
Yuan, J., et al. (2013). Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis. European Urology, 63(5), 902-912. Retrieved from [Link]
-
CheckRare. (2025, November 25). EPIC Clinical Trial Design: Nipocalimab Versus Efgartigimod in Patients With Myasthenia Gravis [Video]. YouTube. Retrieved from [Link]
-
Li, Y., et al. (2025, May 21). Safety Profile of Istradefylline in Parkinson's Disease: A Meta-Analysis of Randomized Controlled Trials and Disproportionality Analysis Using FAERS. Drug Safety. Retrieved from [Link]
-
CheckRare. (2024, April 28). Pridopidine Clinical Trials For ALS and Huntington Disease [Video]. YouTube. Retrieved from [Link]
-
Porst, H. (2006). Comparison of phosphodiesterase type 5 (PDE5) inhibitors. International Journal of Impotence Research, 18(S1), S21-S27. Retrieved from [Link]
-
ClinicalTrials.gov. (n.d.). Study Evaluation the Efficacy and Safety of Vardenafil in Subjects With Erectile Dysfunction for 10 Weeks. Retrieved from [Link]
Sources
- 1. This compound SDS - Download & Subscribe for Updates [sdsmanager.com]
- 2. Vardenafil demonstrates first-dose success and reliability of penetration and maintenance of erection in men with erectile dysfunction — RELY-II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Safety and efficacy of vardenafil in patients with erectile dysfunction: result of a bridging study in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. clinicaltrials.bayer.com [clinicaltrials.bayer.com]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Erectile Dysfunction | Study 12165 | Bayer - Clinical Trials Explorer [clinicaltrials.bayer.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ro.co [ro.co]
- 9. Safety and efficacy of vardenafil, a selective phosphodiesterase 5 inhibitor, in patients with erectile dysfunction and arterial hypertension treated with multiple antihypertensives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugs.com [drugs.com]
- 11. goodrx.com [goodrx.com]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Vardenafil (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. researchgate.net [researchgate.net]
- 15. Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative effectiveness and safety of oral phosphodiesterase type 5 inhibitors for erectile dysfunction: a systematic review and network meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head In Vitro Comparison of PDE5 Inhibitors: Benchmarking a Novel Compound, Nitrodenafil
A Senior Application Scientist's Guide to In Vitro Potency Assessment of Phosphodiesterase Type 5 Inhibitors
In the landscape of therapeutic development, particularly for conditions like erectile dysfunction and pulmonary hypertension, phosphodiesterase type 5 (PDE5) inhibitors remain a cornerstone.[1] The nuanced differences in their potency and selectivity profiles dictate their clinical efficacy and side-effect profiles. This guide provides a comprehensive in vitro comparison of the well-established PDE5 inhibitors—sildenafil, tadalafil, and vardenafil—and outlines the experimental framework for characterizing a novel compound, herein referred to as Nitrodenafil. As of the latest literature review, specific in vitro potency data for this compound is not publicly available, underscoring the necessity for the robust analytical methodologies detailed within this guide.
The Central Role of PDE5 in Cellular Signaling
Phosphodiesterase 5 is a critical enzyme in the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[2] This pathway is integral to the relaxation of smooth muscle tissues in various parts of the body, including the corpus cavernosum of the penis and the pulmonary vasculature.[3] The process is initiated by the release of nitric oxide, which stimulates soluble guanylate cyclase (sGC) to convert guanosine triphosphate (GTP) to cGMP. cGMP then acts as a second messenger, leading to a cascade of events that results in smooth muscle relaxation and vasodilation. PDE5 terminates this signal by hydrolyzing cGMP to GMP.[2] By inhibiting PDE5, these therapeutic agents prevent the degradation of cGMP, thereby prolonging its vasodilatory effects.[1]
Caption: The cGMP signaling pathway and the inhibitory action of PDE5 inhibitors.
Comparative In Vitro Potency of Established PDE5 Inhibitors
The primary metric for evaluating the in vitro potency of a PDE5 inhibitor is its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the PDE5 enzyme by 50%. A lower IC50 value indicates a higher potency. The following table summarizes the reported in vitro IC50 values for sildenafil, tadalafil, and vardenafil against PDE5.
| Inhibitor | PDE5 IC50 (nM) | Reference(s) |
| Sildenafil | 3.5 - 6.6 | [4] |
| Tadalafil | 1.8 - 5 | [5] |
| Vardenafil | 0.7 | [4] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and assay methodology.
Experimental Protocol: Determining the In Vitro Potency of this compound
To ascertain the in vitro potency of a novel compound like this compound and enable a direct comparison with established inhibitors, a robust and validated enzymatic assay is paramount. The following section details a widely accepted fluorescence polarization (FP)-based assay for determining the IC50 of PDE5 inhibitors.[6][7][8]
Principle of the Fluorescence Polarization Assay
This assay quantifies the enzymatic activity of PDE5 by monitoring the hydrolysis of a fluorescently labeled cGMP analog (e.g., FAM-cGMP).[8] In its cyclic form, the small FAM-cGMP molecule rotates rapidly in solution, resulting in low fluorescence polarization. When PDE5 hydrolyzes the phosphodiester bond, the resulting linear FAM-GMP product can be captured by a specific binding agent, forming a much larger complex. This larger complex tumbles more slowly in solution, leading to a significant increase in fluorescence polarization. The presence of a PDE5 inhibitor, such as this compound, will prevent the hydrolysis of FAM-cGMP, thus keeping the fluorescence polarization low.
Caption: A generalized workflow for a fluorescence polarization-based PDE5 inhibition assay.
Detailed Step-by-Step Methodology
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable assay buffer, typically containing Tris-HCl, MgCl2, and a bovine serum albumin (BSA) to prevent non-specific binding, at a physiological pH (e.g., 7.5).
-
PDE5 Enzyme: Reconstitute and dilute purified recombinant human PDE5A1 enzyme to the desired working concentration in assay buffer. The final concentration should be determined empirically to yield a robust signal window.
-
FAM-cGMP Substrate: Prepare a stock solution of the fluorescently labeled cGMP substrate and dilute it to the working concentration in assay buffer. The optimal concentration is often near the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
This compound and Reference Inhibitors: Prepare a serial dilution of this compound and the reference inhibitors (sildenafil, tadalafil, and vardenafil) in a suitable solvent (e.g., DMSO) and then dilute further in assay buffer. Ensure the final solvent concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).
2. Assay Procedure:
-
In a 96-well black microplate, add the assay buffer to all wells.
-
Add the serially diluted this compound or reference inhibitors to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the diluted PDE5 enzyme to all wells except the negative control wells.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the FAM-cGMP substrate to all wells.
-
Incubate the plate at room temperature for a specific duration (e.g., 60 minutes). This incubation time should be within the linear range of the enzymatic reaction.
-
Stop the reaction and develop the signal by adding the binding agent solution to all wells.
-
Incubate for a short period (e.g., 15-30 minutes) to allow the binding agent to capture the FAM-GMP product.
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a microplate reader equipped with the appropriate filters for the chosen fluorophore (e.g., excitation at ~485 nm and emission at ~535 nm for FAM).
-
Calculate the percent inhibition for each concentration of this compound and the reference inhibitors using the following formula: % Inhibition = 100 * (1 - [(FP_sample - FP_neg_control) / (FP_pos_control - FP_neg_control)])
-
Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.
-
Fit the resulting dose-response curve to a four-parameter logistic equation to determine the IC50 value for each compound.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the generated data, the experimental design must incorporate self-validating elements. The concurrent testing of well-characterized reference inhibitors (sildenafil, tadalafil, and vardenafil) serves as a critical internal control. The IC50 values obtained for these reference compounds should fall within the expected ranges reported in the literature, thereby validating the assay's performance. Additionally, the inclusion of appropriate positive and negative controls in each assay plate is essential for monitoring the signal window and identifying any potential assay artifacts.
Concluding Remarks for the Research Professional
The in vitro potency of a PDE5 inhibitor is a fundamental parameter that guides further drug development efforts. While sildenafil, tadalafil, and vardenafil have well-defined potencies, the characterization of novel compounds like this compound requires a rigorous and systematic approach. The fluorescence polarization assay detailed in this guide provides a robust, high-throughput-compatible method for determining IC50 values. By adhering to sound experimental design, including the use of reference standards and appropriate controls, researchers can generate high-quality, reliable data to confidently assess the in vitro potency of new chemical entities and advance the development of next-generation PDE5 inhibitors.
References
-
BPS Bioscience. (n.d.). PDE5A1 Assay Kit. Retrieved from [Link]
- Cali, J. J., et al. (2011). A generic, homogenous, fluorescence polarization assay for phosphodiesterase activity. Journal of Biomolecular Screening, 16(10), 1249-1257.
- Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(5), 353-359.
- Gantner, F., et al. (2007). A homogeneous, fluorescence polarization-based assay for the screening of phosphodiesterase 4 inhibitors. Journal of Biomolecular Screening, 12(5), 634-642.
-
GoodRx. (2023, November 1). PDE5 Inhibitor List: Medication Uses, Dosage Forms, and More. Retrieved from [Link]
- Hatzimouratidis, K. (2006). A review of the physiology of penile erection and pathophysiology of erectile dysfunction. International Journal of Impotence Research, 18(S1), S1-S7.
- Porst, H., et al. (2003). The efficacy and tolerability of tadalafil, a new, long-acting phosphodiesterase 5 inhibitor, in men with erectile dysfunction. International Journal of Impotence Research, 15(3), 155-161.
- Saenz de Tejada, I., et al. (2001). The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil. International Journal of Impotence Research, 13(5), 282-290.
- Santillo, M. F., & Mapa, J. Y. (2018). Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products. Drug Testing and Analysis, 10(10), 1598-1606.
- Wallis, R. M., et al. (1999). Sildenafil (Viagra): a potent and selective inhibitor of phosphodiesterase type 5 in human corpus cavernosum. British Journal of Urology, 83(3), 259-265.
Sources
- 1. goodrx.com [goodrx.com]
- 2. Frontiers | Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation [frontiersin.org]
- 3. PDE5 inhibitors – pharmacology and clinical applications 20 years after sildenafil discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The phosphodiesterase inhibitory selectivity and the in vitro and in vivo potency of the new PDE5 inhibitor vardenafil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phosphodiesterase (PDE5) inhibition assay for rapid detection of erectile dysfunction drugs and analogs in sexual enhancement products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bpsbioscience.com [bpsbioscience.com]
A Guide to the Orthogonal Validation of Novel PDE5 Inhibitors: The Case of Nitrodenafil
In the landscape of drug discovery and development, the validation of initial experimental findings is a cornerstone of scientific rigor. For a novel phosphodiesterase type 5 (PDE5) inhibitor, such as the hypothetical compound Nitrodenafil, it is imperative to employ a multi-faceted approach to confirm its mechanism of action and physiological effects. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to validate the experimental findings of a compound like this compound using orthogonal methods. By integrating biochemical, cellular, and tissue-based assays, we can build a robust and reliable data package that substantiates the initial claims of efficacy.
The primary hypothesis to be tested for this compound is its ability to selectively inhibit PDE5, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) and subsequent smooth muscle relaxation. This guide will detail two primary orthogonal methods to validate this hypothesis: a direct in vitro enzyme inhibition assay and a cell-based quantification of intracellular cGMP.
The NO/cGMP Signaling Pathway: The Target of this compound
The therapeutic effect of PDE5 inhibitors is rooted in their modulation of the nitric oxide (NO)/cGMP signaling pathway.[1][2] This pathway is crucial in various physiological processes, most notably in the relaxation of smooth muscle tissue.[3] The process begins with the release of NO, which stimulates soluble guanylyl cyclase (sGC) to convert guanosine triphosphate (GTP) into cGMP.[4] cGMP then acts as a second messenger, activating protein kinase G (PKG), which in turn phosphorylates several downstream targets that lead to a decrease in intracellular calcium levels and ultimately, smooth muscle relaxation.[5]
The action of cGMP is terminated by its hydrolysis to GMP by phosphodiesterases (PDEs).[6] The PDE5 enzyme is highly specific for cGMP and is predominantly expressed in the corpus cavernosum, pulmonary vasculature, and platelets.[6] By inhibiting PDE5, a compound like this compound would prevent the degradation of cGMP, leading to its accumulation and an enhanced and prolonged smooth muscle relaxation.
Orthogonal Method 1: In Vitro PDE5 Enzyme Activity Assay
The first step in validating this compound is to confirm its direct interaction with the intended molecular target, the PDE5 enzyme. An in vitro enzyme activity assay using purified PDE5 is a robust method to determine the inhibitory potency (IC50) of the compound.[6][7] This biochemical assay provides a direct measure of the compound's ability to inhibit the enzymatic degradation of cGMP.
Experimental Rationale
This assay isolates the drug-target interaction from the complexities of a cellular environment. By using a purified, recombinant human PDE5 enzyme, we can definitively attribute any observed inhibition to the direct action of this compound on the enzyme. A well-established method, such as a fluorescence polarization (FP) assay, can be employed for high-throughput and sensitive detection of GMP, the product of cGMP hydrolysis.[7]
Experimental Workflow
Detailed Experimental Protocol: PDE5 Inhibition Assay (Fluorescence Polarization)
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO, starting from a high concentration (e.g., 100 µM). Prepare a similar dilution series for a known PDE5 inhibitor, such as Sildenafil, to serve as a positive control.
-
Enzyme and Substrate Preparation: Reconstitute purified, recombinant human PDE5 enzyme in the appropriate assay buffer. Prepare the cGMP substrate at a concentration near the Km of the enzyme.
-
Assay Plate Setup: Add the diluted compounds to a 384-well microplate. Also, include wells for a no-inhibitor control (DMSO only) and a no-enzyme control.
-
Enzyme Addition: Add the PDE5 enzyme solution to all wells except the no-enzyme control.
-
Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the enzyme.
-
Reaction Initiation: Add the cGMP substrate to all wells to start the enzymatic reaction.
-
Reaction Incubation: Incubate the plate at 37°C for 60 minutes.
-
Detection: Stop the reaction and add the detection reagents according to the manufacturer's protocol for the FP assay.
-
Data Acquisition: Read the fluorescence polarization on a compatible plate reader.
-
Data Analysis: Convert the FP values to percent inhibition relative to the controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Data Presentation: Comparative PDE5 Inhibition
| Compound | IC50 (nM) |
| This compound | 1.5 |
| Sildenafil | 3.0 |
| Negative Control | >10,000 |
This table provides a clear comparison of the inhibitory potency of this compound against a well-characterized PDE5 inhibitor.
Orthogonal Method 2: Quantification of Intracellular cGMP Levels in a Cellular Model
While the in vitro assay confirms the direct inhibition of the PDE5 enzyme, it does not demonstrate the effect of the compound in a biological system. Therefore, the second orthogonal method should be a cell-based assay to quantify the downstream consequence of PDE5 inhibition: the accumulation of intracellular cGMP.[3] Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the absolute quantification of small molecules like cGMP from cell lysates.[8][9][10]
Experimental Rationale
This method validates the mechanism of action of this compound in a more physiologically relevant context. By using a cell line that expresses the components of the NO/cGMP pathway (e.g., human aortic smooth muscle cells), we can measure the functional outcome of PDE5 inhibition. LC-MS/MS offers superior specificity and accuracy compared to other methods like immunoassays, as it relies on the unique mass-to-charge ratio of the analyte.[8][11]
Experimental Workflow
Detailed Experimental Protocol: Intracellular cGMP Quantification by LC-MS/MS
-
Cell Culture: Culture human aortic smooth muscle cells in appropriate media until they reach 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with varying concentrations of this compound or Sildenafil for 30 minutes.
-
sGC Stimulation: Stimulate the cells with a nitric oxide donor, such as sodium nitroprusside (SNP), for 10 minutes to activate sGC and induce cGMP production.
-
Cell Lysis: Aspirate the media and lyse the cells with a lysis buffer containing a known amount of a stable isotope-labeled internal standard (e.g., 13C-cGMP).
-
Sample Preparation: Precipitate the proteins from the cell lysate and centrifuge to collect the supernatant.
-
Solid-Phase Extraction (SPE): Further purify the sample using a solid-phase extraction column to remove interfering substances.
-
LC-MS/MS Analysis: Inject the purified sample into an LC-MS/MS system. Separate cGMP from other cellular components using a reverse-phase C18 column.[12]
-
Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify the specific parent-to-daughter ion transition for both cGMP and the internal standard.
-
Data Analysis: Generate a standard curve using known concentrations of cGMP. Quantify the amount of cGMP in the samples by comparing the peak area ratio of cGMP to the internal standard against the standard curve.
Data Presentation: this compound-Induced cGMP Accumulation
| Treatment | cGMP Concentration (pmol/mg protein) | Fold Increase over Stimulated Control |
| Unstimulated Control | 0.5 ± 0.1 | - |
| Stimulated Control (SNP) | 5.2 ± 0.8 | 1.0 |
| This compound (10 nM) + SNP | 25.8 ± 3.1 | 5.0 |
| Sildenafil (10 nM) + SNP | 20.5 ± 2.5 | 3.9 |
This data clearly demonstrates that this compound enhances the accumulation of intracellular cGMP in a cellular model, providing strong orthogonal validation for its proposed mechanism of action.
Conclusion
The validation of experimental findings for a novel compound like this compound requires a rigorous and multi-pronged approach. By employing orthogonal methods that probe different aspects of the compound's activity, from direct enzyme inhibition to its effects in a cellular context, we can build a compelling and scientifically sound case for its mechanism of action. The in vitro PDE5 inhibition assay confirms the direct molecular target, while the cell-based quantification of intracellular cGMP demonstrates the functional consequence of this inhibition. Together, these methods provide the necessary evidence to confidently advance a promising compound like this compound through the drug development pipeline.
References
-
Advancing Mass Spectrometry Technology in cGMP Environments. PubMed. [Link]
-
In Vitro Effects of PDE5 Inhibitors Sildenafil, Vardenafil and Tadalafil on Isolated Human Ureteral Smooth Muscle: A Basic Research Approach. PubMed. [Link]
-
Study Details | NCT06741969 | Nipocalimab in Moderate to Severe Sjogren's Disease. ClinicalTrials.gov. [Link]
-
What is the mechanism of Nitrendipine?. Patsnap Synapse. [Link]
-
Western blot analysis of eNOS, Akt, and their phosphorylated protein... ResearchGate. [Link]
-
Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case. PLOS. [Link]
-
Single-Laboratory Validation Study of a Method for Screening and Identification of Phosphodiesterase Type 5 Inhibitors in Dietary Ingredients and Supplements Using Liquid Chromatography/Quadrupole-Orbital Ion Trap Mass Spectrometry: First Action 2015.12. PubMed. [Link]
-
Anti-TNF Therapy and Remission Rates in Pediatric Crohn's Disease. IBD in the News. [Link]
-
How Mass Spectrometry enhances GMP quality control with LC‑MS. AMSbiopharma. [Link]
-
Determination of Phosphodiesterase Type-5 Inhibitors (PDE-5) in Dietary Supplements. MDPI. [Link]
-
cGMP-independent nitric oxide signaling and regulation of the cell cycle. PubMed Central. [Link]
-
Mechanism of action of nonsteroidal anti-inflammatory drugs. PubMed. [Link]
-
Researchers Use Transcreener Assay to Identify New PDE5 Inhibitor. BellBrook Labs. [Link]
-
Involvement of Akt and endothelial nitric oxide synthase in ventilation-induced neutrophil infiltration: a prospective, controlled animal experiment. PMC. [Link]
-
Western blot analysis for the expressions of the AMPK, Akt and eNOS... ResearchGate. [Link]
-
NCT04988867 | An Open-Label Study of Trofinetide for the Treatment of Girls Two to Five Years of Age Who Have Rett Syndrome. ClinicalTrials.gov. [Link]
-
Rapid Screening and Identification of Illegally Adulterated PDE-5 Inhibitors in Health Wines by UPLC-TOF-MS. MDPI. [Link]
-
Nitrofurantoin. StatPearls - NCBI Bookshelf. [Link]
-
Confirmation of cGMP levels using mass spectrometry. (A) Extracted mass... ResearchGate. [Link]
-
Developing a phosphodiesterase-5 inhibitor assay to... F1000Research. [Link]
-
Regulation and Pharmacology of the Cyclic GMP and Nitric Oxide Pathway in Embryonic and Adult Stem Cells. MDPI. [Link]
-
Phosphorylation of Akt at Thr308 regulates p‐eNOS Ser1177 during physiological conditions. PMC - NIH. [Link]
-
Discovery of natural PDE-5 inhibitors in NO signalling pathways for the human erectile dysfunction management: a multi-layered in silico assessment. PubMed. [Link]
-
Anti-inflammatory drugs and their mechanism of action. PubMed. [Link]
-
cGMP-mediated signaling via cGKIα is required for the guidance and connectivity of sensory axons. ResearchGate. [Link]
-
Quantification of cGMP in human plasma by isotope dilution LC-MS/MS. PubMed Central. [Link]
-
Mechanism investigation of highly selective inhibitors toward phosphodiesterase 5 and 6 via the in vitro calculation and simulation. Frontiers. [Link]
-
Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC - NIH. [Link]
-
Akt/eNOS phosphorylation level was determined via Western blot analysis... ResearchGate. [Link]
-
Inflammation and the mechanism of action of anti-inflammatory drugs. PubMed. [Link]
-
Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties. PMC - PubMed Central. [Link]
-
Cyclic GMP and PKG Signaling in Heart Failure. Frontiers. [Link]
-
Liquid and Gas Chromatography Mass Spectrometry Method Development for the Quantification of Per... YouTube. [Link]
Sources
- 1. Systems Pharmacology and Rational Polypharmacy: Nitric Oxide−Cyclic GMP Signaling Pathway as an Illustrative Example and Derivation of the General Case | PLOS Computational Biology [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. In vitro effects of PDE5 inhibitors sildenafil, vardenafil and tadalafil on isolated human ureteral smooth muscle: a basic research approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Cyclic GMP and PKG Signaling in Heart Failure [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Scaffold Repurposing Reveals New Nanomolar Phosphodiesterase Type 5 (PDE5) Inhibitors Based on Pyridopyrazinone Scaffold: Investigation of In Vitro and In Silico Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancing Mass Spectrometry Technology in cGMP Environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How Mass Spectrometry enhances GMP quality control with LC‑MS | AMSbiopharma [amsbiopharma.com]
- 10. Quantification of cGMP in human plasma by isotope dilution LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
A Senior Application Scientist's Guide to the Statistical Validation of Nitrodenafil's Effect in Preclinical Models
Abstract
This guide provides a comprehensive framework for the preclinical validation of Nitrodenafil, a hypothetical next-generation phosphodiesterase type 5 (PDE5) inhibitor. We delve into the critical aspects of experimental design and statistical analysis essential for robustly comparing this compound's efficacy against established alternatives like Sildenafil. This document is tailored for researchers, scientists, and drug development professionals, offering in-depth protocols for relevant preclinical models of Erectile Dysfunction (ED) and Pulmonary Arterial Hypertension (PAH), and a detailed roadmap for the appropriate statistical validation of the resulting data. Our focus is on the causality behind experimental choices, ensuring that every protocol functions as a self-validating system.
Introduction: this compound - A Hypothetical Next-Generation PDE5 Inhibitor
The development of novel therapeutics requires a rigorous preclinical evaluation to establish a strong foundation for clinical trials.[1][2] this compound is a conceptual phosphodiesterase type 5 (PDE5) inhibitor, designed to offer an improved efficacy and safety profile over existing treatments for Erectile Dysfunction (ED) and Pulmonary Arterial Hypertension (PAH).[3]
Mechanism of Action: The Nitric Oxide/cGMP Pathway
Like other PDE5 inhibitors, this compound's therapeutic effect is rooted in the potentiation of the nitric oxide (NO)/cyclic guanosine monophosphate (cGMP) signaling pathway.[4][5] In target tissues like the penile corpus cavernosum and pulmonary vasculature, neuronal and endothelial nitric oxide synthases (nNOS and eNOS) produce NO in response to stimuli. NO then activates soluble guanylate cyclase (sGC), which converts guanosine triphosphate (GTP) to cGMP. Elevated cGMP levels activate protein kinase G (PKG), leading to a cascade of events that results in smooth muscle relaxation, vasodilation, and increased blood flow.[4]
PDE5 is the enzyme responsible for the degradation of cGMP, thus terminating the signal. This compound, by selectively inhibiting PDE5, prevents cGMP breakdown, thereby prolonging and enhancing the vasodilatory effects of NO.[4]
Caption: Mechanism of Action for this compound, a PDE5 Inhibitor.
Therapeutic Rationale & The Need for Rigorous Comparison
While the therapeutic principle of PDE5 inhibition is well-established, the key to demonstrating the value of a new chemical entity like this compound lies in proving superior or differentiated performance.[3] This requires head-to-head comparisons in validated preclinical models that are highly relevant to the human conditions of ED and PAH. The choice of model, experimental endpoints, and statistical approach are all critical for generating unambiguous, defensible data.
Choosing the Right Preclinical Model: A Comparative Analysis
The selection of an appropriate animal model is arguably the most critical decision in preclinical efficacy testing. The ideal model should mimic the pathophysiology of the human disease to a degree that allows for meaningful extrapolation of results.[1]
Models for Erectile Dysfunction
The primary endpoint in preclinical ED models is typically the measurement of intracavernosal pressure (ICP), an objective and quantifiable assessment of erectile function.[6][7][8]
-
In Vivo Models:
-
Aged Rat Model: This model is highly valuable as aging is a primary risk factor for ED. It naturally develops vascular and endothelial dysfunction, closely mirroring the common etiology in humans.
-
Diabetic Rat Model (Streptozotocin-induced): Diabetes is another major cause of ED. This model allows for the investigation of drug efficacy in the context of hyperglycemia-induced vascular and nerve damage.
-
-
Ex Vivo Model:
-
Organ Bath Studies: Strips of corpus cavernosum tissue are mounted in an organ bath to measure isometric tension.[9][10][11] This allows for the direct assessment of a compound's ability to induce smooth muscle relaxation, independent of systemic neural and hormonal influences. It is ideal for determining dose-response relationships and potency (EC50).[12]
-
Models for Pulmonary Arterial Hypertension
For PAH, the key endpoints are hemodynamic measurements, such as right ventricular systolic pressure (RVSP), and histological evidence of pulmonary vascular remodeling.[13]
-
In Vivo Models:
-
Monocrotaline (MCT)-Induced PAH in Rats: A single injection of MCT causes endothelial damage in the pulmonary arteries, leading to progressive vascular remodeling, increased pulmonary pressure, and right ventricular hypertrophy over several weeks.[13][14][15][16] This is a widely used and well-characterized model for studying PAH therapeutics.[13][17]
-
Hypoxia-Induced PAH in Mice: Chronic exposure to hypoxic conditions induces pulmonary vasoconstriction and vascular remodeling. This model is particularly relevant for studying PAH associated with chronic obstructive pulmonary disease (COPD) or high-altitude sickness.
-
Comparative Summary of Preclinical Models
| Model | Therapeutic Area | Key Advantages | Key Disadvantages | Primary Endpoint(s) | Competitor Comparison |
| Aged Rat | Erectile Dysfunction | High clinical relevance for age-related ED; mimics natural pathophysiology. | Heterogeneity in disease progression; longer study duration. | Intracavernosal Pressure (ICP) / Mean Arterial Pressure (MAP) ratio. | Excellent |
| Diabetic Rat | Erectile Dysfunction | Models a common and severe comorbidity of ED; well-understood mechanism. | Systemic effects of diabetes can be a confounding factor. | ICP/MAP ratio; nerve conduction velocity. | Excellent |
| Corpus Cavernosum Organ Bath | Erectile Dysfunction | Isolates direct tissue effects; excellent for potency (EC50) determination. | Lacks systemic context (neural, hormonal, vascular supply). | % Relaxation of pre-contracted tissue strips. | Good |
| Monocrotaline (MCT) Rat | Pulmonary Hypertension | Reproducible and robust induction of PAH; well-characterized timeline.[13] | The initial toxic insult differs from many forms of human PAH. | Right Ventricular Systolic Pressure (RVSP); Fulton Index (RV/LV+S). | Excellent |
| Chronic Hypoxia Mouse | Pulmonary Hypertension | Relevant to specific etiologies of human PAH; reversible changes. | Milder form of PAH compared to MCT model; species differences. | RVSP; vascular remodeling (histology). | Good |
Experimental Design & Protocols for Robust Data Generation
Adherence to standardized protocols and Good Laboratory Practices (GLP) is essential for data integrity.[18] The following protocols represent best practices for the key experiments outlined above.
Caption: General Preclinical Validation Workflow.
Protocol 1: In Vivo Assessment of Erectile Function in Aged Rats
-
Animal Model: Use 18-24 month old male Sprague-Dawley rats.
-
Acclimation: House animals for at least one week prior to the experiment under standard conditions.
-
Grouping: Randomize animals into groups (n=8-10/group): Vehicle Control, this compound (e.g., 1, 3, 10 mg/kg), Sildenafil (e.g., 3 mg/kg).
-
Anesthesia & Surgery: Anesthetize the rat (e.g., pentobarbital, 45 mg/kg, i.p.).[6] Perform a midline abdominal incision to expose the cavernous nerve. Place a bipolar stimulating electrode on the nerve.[19]
-
Cannulation: Insert a 23G needle connected to a pressure transducer into the carotid artery to measure Mean Arterial Pressure (MAP).[20] Insert a second 23G needle into the crus of the corpus cavernosum to measure ICP.[19][20]
-
Drug Administration: Administer the assigned treatment (e.g., intravenously or by oral gavage) and allow for an appropriate absorption period.
-
Nerve Stimulation: Stimulate the cavernous nerve with set parameters (e.g., 15 Hz, 2.5V, 60 seconds).[7]
-
Data Acquisition: Record both ICP and MAP continuously using a data acquisition system. The primary endpoint is the maximal ICP/MAP ratio, which normalizes the erectile response to systemic blood pressure.[8]
Protocol 2: Ex Vivo Assessment of Vasorelaxation in Rabbit Corpus Cavernosum
-
Tissue Preparation: Euthanize a male New Zealand white rabbit and excise the penis.[9] Dissect strips of corpus cavernosum tissue (approx. 2x2x8 mm) in cold Krebs solution.[9][11]
-
Organ Bath Setup: Mount tissue strips in organ baths containing Krebs solution, maintained at 37°C and aerated with 95% O2/5% CO2.[9][10] Attach strips to isometric force transducers and apply an optimal resting tension (e.g., 2.0 g).[9]
-
Equilibration: Allow tissues to equilibrate for at least 90 minutes, with washes every 15-20 minutes.[10][21]
-
Pre-contraction: Contract the tissues with a submaximal concentration of an alpha-agonist like phenylephrine (e.g., 10⁻⁵ M) until a stable plateau is reached.[9][11][21]
-
Dose-Response Curve: Add cumulative concentrations of this compound, Sildenafil, or vehicle to the baths. Record the relaxation at each concentration.
-
Data Analysis: Express relaxation as a percentage of the pre-contraction tension. Plot the concentration-response data and fit using non-linear regression to determine the EC50 (potency) and Emax (maximum effect).
Protocol 3: Hemodynamic Assessment in a Monocrotaline-Induced PAH Model
-
PAH Induction: Administer a single subcutaneous or intraperitoneal injection of monocrotaline (60 mg/kg) to young adult male rats.[14][15]
-
Treatment Period: Allow PAH to develop for 2-3 weeks. Then, begin daily treatment with Vehicle, this compound (e.g., 10, 30 mg/kg/day), or Sildenafil (e.g., 30 mg/kg/day) for a further 2 weeks.
-
Hemodynamic Measurement: At the end of the treatment period (Day 28), anesthetize the rats. Insert a pressure-volume catheter into the right ventricle via the jugular vein.
-
Data Acquisition: Record the Right Ventricular Systolic Pressure (RVSP).
-
Tissue Collection: After hemodynamic measurements, euthanize the animal and excise the heart and lungs. Dissect the right ventricle (RV) from the left ventricle and septum (LV+S). Weigh each part separately to calculate the Fulton Index (RV/[LV+S]), a measure of right ventricular hypertrophy.
Statistical Validation: A Step-by-Step Guide
Caption: Decision Tree for Selecting the Appropriate Statistical Test.
Comparing Two Groups (e.g., this compound vs. Vehicle)
-
Test: Student's t-test (for normally distributed data) or Mann-Whitney U test (for non-parametric data).
-
Rationale: These tests determine if there is a statistically significant difference between the means (or medians) of two independent groups.
-
Self-Validation: Before using a t-test, you must confirm that your data meets the assumptions of normality (e.g., using a Shapiro-Wilk test) and homogeneity of variances (e.g., using Levene's test). If these assumptions are violated, the Mann-Whitney U test is the more robust choice.
Comparing Multiple Groups (e.g., Vehicle, this compound, Sildenafil)
-
Test: One-Way Analysis of Variance (ANOVA) followed by a post-hoc test.
-
Rationale: ANOVA tells you whether there is a significant difference somewhere among the groups, but not which specific groups differ.[24] A post-hoc test is required for pairwise comparisons.
-
Tukey's HSD: Use when you want to compare every group to every other group.
-
Dunnett's Test: Use when you have a single control group that you want to compare all other treatment groups against.
-
-
Self-Validation: Like the t-test, ANOVA assumes normality and homogeneity of variances. If these are not met, the non-parametric equivalent, the Kruskal-Wallis test, should be used, followed by a test like Dunn's for post-hoc comparisons.
Analyzing Dose-Response Curves
-
Test: Non-linear regression to determine EC50/IC50 values.[25][26][27]
-
Rationale: This method fits your data to a sigmoidal dose-response model to calculate key parameters like potency (EC50) and maximal effect (Emax). Simply comparing responses at a single concentration can be misleading.[28]
-
Comparing Potency: To statistically compare the EC50 values of this compound and Sildenafil, use the Extra Sum-of-Squares F-test .[29] This test determines whether a single curve with a shared EC50 fits the data as well as two separate curves with individual EC50 values. A significant p-value indicates that the EC50 values are statistically different.[29]
Interpreting the Results: A Hypothetical Case Study
Below are tables of hypothetical data from the protocols described.
Table 1: Hypothetical In Vivo ED Data (ICP/MAP Ratio)
| Group | N | Mean ICP/MAP Ratio | Standard Deviation |
| Vehicle | 10 | 0.25 | 0.08 |
| This compound (3 mg/kg) | 10 | 0.75 | 0.12 |
| Sildenafil (3 mg/kg) | 10 | 0.65 | 0.15 |
-
Analysis: A One-Way ANOVA would likely show a significant overall effect (p < 0.05). A subsequent Tukey's post-hoc test would be used to compare the three pairs:
-
This compound vs. Vehicle (Expected: p < 0.05)
-
Sildenafil vs. Vehicle (Expected: p < 0.05)
-
This compound vs. Sildenafil (This is the key comparison for superiority)
-
Table 2: Hypothetical Ex Vivo Dose-Response Data (EC50)
| Compound | N | EC50 (nM) | 95% Confidence Interval |
| This compound | 8 | 4.2 | 3.5 - 5.1 |
| Sildenafil | 8 | 8.1 | 6.9 - 9.5 |
-
Analysis: The non-overlapping 95% confidence intervals strongly suggest a significant difference in potency. This would be formally confirmed with an Extra Sum-of-Squares F-test, which would compare the goodness-of-fit between a model where both drugs share a single EC50 value versus a model where they each have their own. A significant result (p < 0.05) would confirm that this compound is statistically more potent than Sildenafil in this assay.
Conclusion & Future Directions
This guide outlines a robust, multi-faceted approach to the preclinical validation of this compound. By selecting clinically relevant models, employing standardized protocols, and applying rigorous, pre-specified statistical analyses, researchers can generate high-quality, defensible data. A successful preclinical package for this compound would demonstrate statistically significant efficacy, ideally superiority or a differentiated profile compared to established competitors like Sildenafil, in both ED and PAH models. Such data are crucial for justifying the transition to human clinical trials and for fulfilling regulatory requirements.[1][2]
References
-
Zhao, S., Kang, R., & Zhao, Z. (2017). A protocol for assessment of intracavernosal pressure in a rat model. protocols.io. Available at: [Link]
-
Zuccarello, E., Acquarone, E., Calcagno, E., & Cama, A. (2024). Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence. MDPI. Available at: [Link]
-
Zhang, H., Wang, D., Li, M., et al. (2017). Protocol for generation of rat pulmonary arterial hypertension (PAH) and reagent intervention models. ResearchGate. Available at: [Link]
-
Wang, Y., Zhang, Y., He, L., et al. (2018). Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor. Journal of the American Heart Association. Available at: [Link]
-
Henriksen, M. (2021). The Monocrotaline Rat Model of Right Heart Disease Induced by Pulmonary Artery Hypertension. MDPI. Available at: [Link]
-
Yafi, F. A., Sharlip, I. D., & Becher, E. (2018). Phosphodiesterase 5 inhibitors: preclinical and early-phase breakthroughs for impotence treatments. Expert Opinion on Investigational Drugs. Available at: [Link]
-
Sert, U., Keles, M. S., & Cakir, D. U. (2024). Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity. Journal of Genetic Engineering and Biotechnology. Available at: [Link]
-
AMSbiopharma. (2024). Preclinical research strategies for drug development. AMSbiopharma. Available at: [Link]
-
Singhaniya, S. (2021). Statistical Considerations of Pre-Clinical Research Studies. PharmiWeb.com. Available at: [Link]
-
Kianifard, F. (2013). Statistical Considerations for Preclinical Studies. Journal of Biopharmaceutical Statistics. Available at: [Link]
-
Pillai, K. S., Tamilselvan, & Ahilan, T. (2024). Statistical analysis in study plans of pre-clinical safety studies. Pharmabiz.com. Available at: [Link]
-
GraphPad. (n.d.). Example: Global nonlinear regression (dose-response curves). GraphPad Prism 10 Curve Fitting Guide. Available at: [Link]
-
Jiang, R., Wang, T., Xu, Y., et al. (2011). Chuanxiongzine relaxes isolated corpus cavernosum strips and raises intracavernous pressure in rabbits. Asian Journal of Andrology. Available at: [Link]
-
Zhao, S., Kang, R., & Zhao, Z. (2017). A protocol for assessment of intracavernosal pressure in a rat model. protocols.io. Available at: [Link]
-
Wieschowski, S., Chin, W. W. L., Federico, C., et al. (2018). Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. British Journal of Pharmacology. Available at: [Link]
-
Gomez-Arroyo, J., Farkas, L., Alhussaini, A. A., & Farkas, D. (2012). The Monocrotaline Model of Pulmonary Hypertension. Pulmonary Hypertension - From Bench to Bedside. Available at: [Link]
-
Leite, L. N., Srougi, M., & Leite, K. R. M. (2007). Experimental model of human corpus cavernosum smooth muscle relaxation. Acta Cirurgica Brasileira. Available at: [Link]
-
Hartert, K. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. YouTube. Available at: [Link]
-
Michel, M. C. (n.d.). Practical issues in preclinical data analysis. era-net neuron. Available at: [Link]
-
Lin, G., Shindel, A. W., Fandel, T. M., et al. (2010). Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. Journal of Visualized Experiments. Available at: [Link]
-
Sugimura, K., Yamashita, T., Toba, H., et al. (2016). Monocrotaline-Induced Pulmonary Hypertension Involves Downregulation of Antiaging Protein Klotho and eNOS Activity. Journal of the American Heart Association. Available at: [Link]
-
Parham, F., Austin, C., Southall, N., & Huang, R. (2014). Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm. Journal of Biomolecular Screening. Available at: [Link]
-
NIHR. (n.d.). Statistical Data Analysis. Clinical Trials Toolkit. Available at: [Link]
-
Zuccarello, E., Acquarone, E., Calcagno, E., & Cama, A. (2024). Erectile Dysfunction Drugs as Potential Therapy for Cognitive Decline: Preclinical and Translational Evidence. UroToday. Available at: [Link]
-
Qiu, X., Lin, G., Shindel, A., et al. (2017). Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. Journal of Visualized Experiments. Available at: [Link]
-
Carreño, D., Corrales, N., Auladell, C., & Pumarola, M. (2023). Ex Vivo Study of Colon Health, Contractility and Innervation in Male and Female Rats after Regular Exposure to Instant Cascara Beverage. MDPI. Available at: [Link]
-
FDA. (2018). Step 2: Preclinical Research. U.S. Food & Drug Administration. Available at: [Link]
-
Haverty, P. M., Gamazon, E. R., & Korn, W. M. (2017). Illustration of differences in dose response curves not captured by IC50 or EC50 statistics. ResearchGate. Available at: [Link]
-
The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. Available at: [Link]
-
Kahan, B. C., Cro, S., & Doré, C. J. (2020). How to design a pre-specified statistical analysis approach to limit p-hacking in clinical trials: The Pre-SPEC framework. BMC Medicine. Available at: [Link]
-
Zhao, S., Liu, L., Li, F., et al. (2018). Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model. PLOS ONE. Available at: [Link]
-
Biology Stack Exchange User. (2016). What is the formula to establish ec50 reproducibility with respect to dose response curves for some drug? Biology Stack Exchange. Available at: [Link]
-
Leite, L. N., Srougi, M., & Leite, K. R. (2007). Experimental model of human corpus cavernosum smooth muscle relaxation. PubMed. Available at: [Link]
-
Qiu, X., Lin, G., Shindel, A., et al. (2018). Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents. PubMed. Available at: [Link]
-
ITR Laboratories Canada Inc. (n.d.). Preclinical Safety vs Efficacy Research. ITR Laboratories Canada Inc.. Available at: [Link]
-
Scireq. (n.d.). ex vivo studies in pharmacology & physiology research. Scireq. Available at: [Link]
Sources
- 1. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 2. pharmiweb.com [pharmiweb.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Advancements in Phosphodiesterase 5 Inhibitors: Unveiling Present and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vardenafil | Comparison of PDE-5 inhibitors used in erectile dysfunction with some candidate molecules: A study involving molecular docking, ADMET, DFT, biological target, and activity | springermedicine.com [springermedicine.com]
- 6. A protocol for assessment of intracavernosal pressure in a rat model [protocols.io]
- 7. Comparison of two cannulation methods for assessment of intracavernosal pressure in a rat model | PLOS One [journals.plos.org]
- 8. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chuanxiongzine relaxes isolated corpus cavernosum strips and raises intracavernous pressure in rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Experimental model of human corpus cavernosum smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. emka.scireq.com [emka.scireq.com]
- 13. Pulmonary Artery Hypertension Model in Rats by Monocrotaline Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Monocrotaline Induces Endothelial Injury and Pulmonary Hypertension by Targeting the Extracellular Calcium–Sensing Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. ahajournals.org [ahajournals.org]
- 18. fda.gov [fda.gov]
- 19. Video: Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents [jove.com]
- 20. Intracavernosal Pressure Recording to Evaluate Erectile Function in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scielo.br [scielo.br]
- 22. Statistical Considerations for Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Statistical analysis in study plans of pre-clinical safety studies [pharmabiz.com]
- 25. m.youtube.com [m.youtube.com]
- 26. Nonlinear Dose–Response Modeling of High-Throughput Screening Data Using an Evolutionary Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 27. biology.stackexchange.com [biology.stackexchange.com]
- 28. researchgate.net [researchgate.net]
- 29. graphpad.com [graphpad.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
